molecular formula C12H14N2 B180491 2-(Cyclopentylamino)benzonitrile CAS No. 173316-38-6

2-(Cyclopentylamino)benzonitrile

Cat. No.: B180491
CAS No.: 173316-38-6
M. Wt: 186.25 g/mol
InChI Key: HQNZERYGSHXNGF-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclopentylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNZERYGSHXNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441368
Record name 2-(cyclopentylamino)benzonitrile
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173316-38-6
Record name 2-(Cyclopentylamino)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173316-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(cyclopentylamino)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Cyclopentylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-(Cyclopentylamino)benzonitrile, a molecule of interest in medicinal chemistry and synthetic organic chemistry. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical information and field-proven insights.

Introduction and Chemical Identity

This compound is an aromatic organic compound featuring a benzonitrile core substituted with a cyclopentylamino group at the ortho position. Its unique structural combination of a nitrile group, a secondary amine, and a cycloalkyl moiety makes it a potential building block for the synthesis of various heterocyclic compounds and pharmacologically active agents. The presence of the nitrile group allows for its conversion into other functional groups such as amines, amides, and carboxylic acids, while the secondary amine provides a site for further substitution or interaction with biological targets.

Key Identifiers:

  • CAS Number: 173316-38-6[1][2]

  • Molecular Formula: C₁₂H₁₄N₂[2]

  • Molecular Weight: 186.25 g/mol [2]

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on its chemical structure and data from chemical suppliers, the following properties are known or predicted.

PropertyValue/DescriptionSource
Appearance Expected to be a solid or liquid at room temperature.Inferred from structure
Boiling Point 352.9 ± 25.0 °CPredicted
Refractive Index 1.567Predicted
Solubility Expected to be soluble in common organic solvents such as ethanol, acetone, and diethyl ether.[3] Solubility in water is likely to be low.[3]Inferred from structure and analogy to benzonitrile

Proposed Synthesis Protocol

Reaction Scheme:

Synthesis_of_2_Cyclopentylaminobenzonitrile 2-Chlorobenzonitrile 2-Chlorobenzonitrile reagents + 2-Chlorobenzonitrile->reagents Cyclopentylamine Cyclopentylamine arrow -> Cyclopentylamine->arrow Product This compound reagents2 + Product->reagents2 HCl HCl reagents->Cyclopentylamine arrow->Product reagents2->HCl

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-chlorobenzonitrile (1 equivalent) in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add cyclopentylamine (1.1-1.5 equivalents).[4] The excess cyclopentylamine also acts as a base to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 100 to 150 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into water. This will precipitate the product and dissolve the amine hydrochloride salt.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Solvent: A high-boiling polar aprotic solvent is chosen to facilitate the dissolution of the reactants and to allow the reaction to be carried out at an elevated temperature, which is typically required for nucleophilic aromatic substitution on an unactivated aromatic ring.

  • Excess Amine: Using a slight excess of cyclopentylamine helps to drive the reaction to completion and serves as an in-situ base to neutralize the HCl byproduct, preventing potential side reactions.

  • Aqueous Work-up: The aqueous work-up is a critical step to separate the organic product from the water-soluble amine salt and any remaining polar starting materials or byproducts.

Predicted Spectral Properties

Although experimental spectra are not available, the expected spectral characteristics can be predicted based on the functional groups present in the this compound molecule.

¹H NMR Spectroscopy:

  • Aromatic Protons: Signals in the range of 6.5-7.5 ppm, showing characteristic splitting patterns for a 1,2-disubstituted benzene ring.

  • Amine Proton (N-H): A broad singlet that may appear between 4-6 ppm, the chemical shift of which can be concentration and solvent dependent.

  • Cyclopentyl Protons: A multiplet for the methine proton (CH-N) around 3.5-4.5 ppm, and multiplets for the methylene protons in the range of 1.4-2.0 ppm.

¹³C NMR Spectroscopy:

  • Nitrile Carbon (C≡N): A signal around 118-122 ppm.

  • Aromatic Carbons: Signals in the aromatic region (110-150 ppm).

  • Cyclopentyl Carbons: Signals for the methine and methylene carbons of the cyclopentyl group in the aliphatic region (20-60 ppm).

Infrared (IR) Spectroscopy:

  • N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3400 cm⁻¹.

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹.

  • C-H Stretches (Aromatic and Aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.

  • C=C Stretches (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates no known hazards under the GHS classification.[1] However, as with any chemical, appropriate safety precautions should be taken.

First Aid Measures: [1]

  • Inhalation: Remove to fresh air.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Flush eyes with water as a precaution.

  • Ingestion: Rinse mouth with water.

Handling and Storage: [1]

  • Avoid contact with skin and eyes.

  • Keep the container tightly closed in a dry and well-ventilated place.

Personal Protective Equipment:

  • Wear protective gloves, clothing, and eye/face protection.

Potential Applications

While specific applications for this compound are not widely documented, its structure suggests potential utility in several areas of chemical research and development:

  • Medicinal Chemistry: The 2-aminobenzonitrile scaffold is present in a number of biologically active compounds. The cyclopentylamino group can modulate lipophilicity and binding interactions with protein targets.

  • Synthesis of Heterocycles: The nitrile and amino groups can participate in cyclization reactions to form various heterocyclic systems, such as quinazolines and other fused-ring structures, which are important pharmacophores.

  • Materials Science: Aromatic nitriles can be precursors to polymers and other advanced materials.

Potential_Applications A This compound B Medicinal Chemistry (Scaffold for Bioactive Molecules) A->B C Heterocyclic Synthesis (e.g., Quinazolines) A->C D Materials Science (Polymer Precursor) A->D

Caption: Potential application areas for this compound.

Conclusion

This compound is a chemical compound with potential for further exploration in synthetic and medicinal chemistry. This guide has provided a summary of its known and predicted properties, a plausible synthetic route, and an overview of its potential applications. As this compound is not extensively studied, this document serves as a foundational resource for researchers interested in its further investigation and utilization.

References

  • Acta Poloniae Pharmaceutica – Drug Research. (2007). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-(Cyclopentylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical walkthrough for the structural elucidation of 2-(Cyclopentylamino)benzonitrile, a critical process in drug discovery and chemical research. The methodologies outlined herein are designed to provide a self-validating system for confirming the chemical structure of this and similar small molecules, ensuring the highest degree of scientific integrity.

Introduction: The Imperative of Structural Verification

In the synthesis of novel chemical entities, absolute confirmation of the molecular structure is paramount. The biological activity and safety of a compound are intrinsically linked to its three-dimensional arrangement of atoms. Any ambiguity can lead to misinterpretation of research data and potential safety concerns. This compound, with its secondary amine, nitrile group, and substituted aromatic ring, presents a valuable case study for the application of modern analytical techniques to unequivocally determine its structure.

This document will detail a multi-pronged analytical approach, leveraging Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The causality behind the selection of each technique and the interpretation of the resulting data will be thoroughly explained, providing a robust framework for researchers.

Molecular Blueprint: Initial Assessment

Before embarking on experimental analysis, a theoretical assessment of the target molecule's properties provides a predictive framework against which to compare empirical data.

Molecular Formula: C₁₂H₁₄N₂ Molecular Weight: 186.25 g/mol

// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents on the benzene ring N1 [label="N"]; H_N1 [label="H"]; C_cyano [label="C"]; N_cyano [label="N"]; C_cyclopentyl_1 [label="C"];

// Cyclopentyl ring C_cyclopentyl_2 [label="C"]; C_cyclopentyl_3 [label="C"]; C_cyclopentyl_4 [label="C"]; C_cyclopentyl_5 [label="C"];

// Edges for benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for substituents C1 -- C_cyano; C_cyano -- N_cyano [style=bold, len=0.5]; C2 -- N1; N1 -- H_N1; N1 -- C_cyclopentyl_1;

// Edges for cyclopentyl ring C_cyclopentyl_1 -- C_cyclopentyl_2; C_cyclopentyl_2 -- C_cyclopentyl_3; C_cyclopentyl_3 -- C_cyclopentyl_4; C_cyclopentyl_4 -- C_cyclopentyl_5; C_cyclopentyl_5 -- C_cyclopentyl_1;

// Positioning nodes C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.25,1.3!"]; C4 [pos="1.5,2.6!"]; C5 [pos="0,2.6!"]; C6 [pos="-0.75,1.3!"];

C_cyano [pos="-1.5,0!"]; N_cyano [pos="-2.5,0!"];

N1 [pos="3,0!"]; H_N1 [pos="3.5,-0.75!"]; C_cyclopentyl_1 [pos="4,0.75!"];

C_cyclopentyl_2 [pos="5,0!"]; C_cyclopentyl_3 [pos="5.5,-1!"]; C_cyclopentyl_4 [pos="4.5,-1.75!"]; C_cyclopentyl_5 [pos="3.5,-1!"]; } end

Caption: Chemical structure of this compound.

Mass Spectrometry: The Molecular Weight Gatekeeper

Principle: Mass spectrometry is the first line of analytical defense, providing a precise measurement of the molecular weight of the compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can confirm the elemental composition.

Experimental Protocol:

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the synthesized compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

  • Analysis Mode: Operate in positive ion mode to facilitate the protonation of the amine nitrogen, forming the [M+H]⁺ ion.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Expected Data & Interpretation: The primary observation should be a prominent peak corresponding to the protonated molecule [M+H]⁺.

IonCalculated m/zObserved m/z (Hypothetical)
[C₁₂H₁₄N₂ + H]⁺187.1235187.1233

The high-resolution mass measurement allows for the confirmation of the elemental formula. The fragmentation pattern can also provide structural information. For this compound, characteristic fragments may arise from the loss of the cyclopentyl group or cleavage of the C-N bond.[1][2][3]

G

Caption: Mass Spectrometry experimental workflow.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's functional group composition.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet. For more detailed analysis, a solution in a suitable IR-transparent solvent can be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Expected Data & Interpretation: The IR spectrum of this compound is expected to show several key absorption bands.[4][5][6][7]

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
NitrileC≡N stretch~2220-2260
Secondary AmineN-H stretch~3300-3500 (moderate, sharp)
Aromatic RingC=C stretch~1600, 1475
Aromatic RingC-H stretch>3000
Aliphatic (Cyclopentyl)C-H stretch<3000
Secondary AmineN-H bend~1550-1650

The presence of a sharp band around 2230 cm⁻¹ is a strong indicator of the nitrile group. A moderate, sharp peak in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretch of a secondary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy

Principle: ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin splitting).

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

Expected Data & Interpretation: The ¹H NMR spectrum will reveal distinct signals for the aromatic, amine, and cyclopentyl protons.[8]

Proton EnvironmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
Aromatic Protons6.5 - 7.5Multiplets4H
Amine Proton (N-H)4.5 - 5.5 (broad)Singlet (broad)1H
Cyclopentyl CH (adjacent to N)3.5 - 4.0Multiplet1H
Cyclopentyl CH₂1.5 - 2.0Multiplets8H
  • The aromatic region will show a complex pattern due to the ortho-disubstitution.

  • The amine proton is often broad and may exchange with trace water in the solvent.

  • The methine proton on the cyclopentyl ring attached to the nitrogen will be deshielded and appear at a higher chemical shift than the other cyclopentyl protons.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon.

Experimental Protocol:

  • Sample Preparation: Same as for ¹H NMR. A more concentrated sample may be required due to the lower natural abundance of ¹³C.

  • Instrumentation: Same as for ¹H NMR.

  • Data Acquisition: Acquire a broadband proton-decoupled ¹³C NMR spectrum.

Expected Data & Interpretation: The ¹³C NMR spectrum will show distinct signals for the nitrile, aromatic, and cyclopentyl carbons.[9][10][11][12]

Carbon EnvironmentChemical Shift (δ, ppm) (Predicted)
Nitrile Carbon (C≡N)115 - 125
Aromatic Carbons110 - 150
Cyclopentyl CH (adjacent to N)50 - 60
Cyclopentyl CH₂20 - 35

The carbon of the nitrile group typically appears in a distinct region of the spectrum. The number of aromatic signals will depend on the symmetry of the substitution pattern.

G

Caption: Integrated workflow for structural elucidation.

Conclusion: A Self-Validating Approach

The structural elucidation of this compound is achieved through a logical and self-validating sequence of analytical techniques. Mass spectrometry confirms the elemental composition, IR spectroscopy identifies the key functional groups, and NMR spectroscopy provides the detailed atomic connectivity. The congruence of data from these independent methods provides a high degree of confidence in the assigned structure. This comprehensive approach is essential for ensuring the quality and reliability of chemical research and development.

References

  • PubChem. 4-Bromo-2-(cyclopentylamino)benzonitrile. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChem. 2-(2-Cyclopentylethynyl)benzonitrile. National Center for Biotechnology Information. [Link]

  • Biological Magnetic Resonance Bank. bmse000284 Benzonitrile. [Link]

  • PubChem. 2-(Benzylamino)benzonitrile. National Center for Biotechnology Information. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • National Center for Biotechnology Information. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. [Link]

  • National Institute of Standards and Technology. Benzonitrile, 2-amino-. [Link]

  • National Institute of Standards and Technology. Benzonitrile. [Link]

  • National Institute of Standards and Technology. Benzonitrile. [Link]

  • ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . [Link]

  • ResearchGate. Mass Spectrometry of Benzyne and Cyclopentadienylideneketene. [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Institute of Organic Chemistry. MASS SPECTROMETRY OF BENZOSULTAMS. [Link]

  • Google Patents. Method of 2-aminobenzonitrile synthesis.
  • National Center for Biotechnology Information. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]

  • RSC Publishing. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]

  • National Institute of Standards and Technology. Benzonitrile. [Link]

  • Google Patents.
  • MedCrave. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]

  • Automated Topology Builder. Benzonitrile | C7H5N | MD Topology | NMR | X-Ray. [Link]

  • ResearchGate. Gram‐scale synthesis of benzylamine from benzonitrile. [Link]

  • ResearchGate. Figure S1. 1 H NMR spectrum of 2-benzylidenemalononitrile (3a). [Link]

  • SpectraBase. Benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. Absorption spectra of DA in acetonitrile and benzonitrile. [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Cyclopentylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Cyclopentylamino)benzonitrile, with the molecular formula C₁₂H₁₄N₂ and CAS Registry Number 173316-38-6, is a disubstituted aromatic compound. Its structure incorporates a benzonitrile framework, a secondary amine linker, and a cyclopentyl group. As a functionalized benzonitrile, it holds potential as a building block in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science where the unique electronic and structural contributions of the cyano and amino groups are valuable.

A definitive structural elucidation and purity assessment of such a compound is paramount for its application in research and development. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, leveraging foundational spectroscopic principles and data from analogous structures. While extensive, peer-reviewed experimental data for this specific molecule is not widely published, we can construct a robust and predictive spectroscopic profile. This document will serve as a technical resource for researchers, detailing the theoretical basis for spectral interpretation and providing field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key structural features of this compound that will dictate its spectroscopic signature are:

  • Aromatic Ring: A 1,2-disubstituted (ortho) benzene ring.

  • Nitrile Group (-C≡N): An electron-withdrawing group attached to the aromatic ring.

  • Secondary Amine (-NH-): A bridging group connecting the aromatic ring and the cyclopentyl moiety.

  • Cyclopentyl Group: A five-membered saturated aliphatic ring.

Each of these components will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a full structural confirmation.

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the number and connectivity of atoms.

Expertise & Causality: Experimental Protocol for NMR Analysis

The quality of NMR data is critically dependent on meticulous sample preparation.[1] The goal is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[1][2]

G cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve 1. Dissolve Sample (5-25 mg for ¹³C, 1-5 mg for ¹H) in ~0.6 mL deuterated solvent (e.g., CDCl₃). vortex 2. Ensure Homogeneity Vortex or gently warm if needed. dissolve->vortex filter 3. Filter Solution Use a pipette with a glass wool plug to remove particulates. vortex->filter transfer 4. Transfer to NMR Tube Fill to a height of 4-5 cm. filter->transfer cap 5. Cap and Label Securely cap the tube and label it clearly. transfer->cap insert 6. Insert into Spectrometer Place in spinner turbine and lower into the magnet. cap->insert lock 7. Lock and Shim Lock on the solvent's deuterium signal. Shim magnetic field for homogeneity. insert->lock acquire 8. Acquire Spectra Run ¹H, ¹³C, and optional 2D experiments (COSY, HSQC). lock->acquire

Caption: Standard workflow for NMR sample preparation and data acquisition.

Protocol Steps:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and cost-effectiveness.[3] The use of a deuterated solvent is crucial as it prevents the intense solvent proton signals from overwhelming the analyte signals and provides a lock signal for the spectrometer.[3]

  • Concentration: For a standard high-field NMR spectrometer, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR.[1] Due to the lower natural abundance of the ¹³C isotope, a more concentrated sample (5-25 mg) is required for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[2]

  • Filtration: The dissolved sample should be filtered through a small plug of glass wool or a syringe filter into a clean, dry NMR tube. This step is critical to remove any suspended solids that would disrupt the magnetic field homogeneity, leading to broadened spectral lines.[2]

  • Internal Standard: While the residual solvent peak can be used for referencing (e.g., CHCl₃ at 7.26 ppm), adding a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) can provide a more accurate chemical shift reference.[3]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the amine proton, and the cyclopentyl protons. The chemical shifts are influenced by the electronic environment of each proton.[4]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4-7.6dd1HAr-H (ortho to CN)Deshielded by the anisotropic effect and electron-withdrawing nature of the nitrile group.
~7.2-7.4ddd1HAr-H (meta to CN)Experiences less deshielding compared to the proton ortho to the nitrile.
~6.6-6.8d1HAr-H (ortho to NH)Shielded by the electron-donating effect of the amino group.
~6.5-6.7dd1HAr-H (meta to NH)Also shielded by the amino group, but to a lesser extent than the ortho position.
~4.5-5.5br s1HN-H The chemical shift is variable and depends on concentration and solvent. The peak is often broad due to quadrupolar relaxation and exchange.
~3.8-4.0m1HN-CH (Cyclopentyl)Methine proton attached to the nitrogen atom; deshielded by the adjacent electronegative nitrogen.
~1.5-2.0m8H-CH₂- (Cyclopentyl)Aliphatic protons of the cyclopentyl ring, appearing in the typical alkyl region. Overlapping multiplets are expected.

Note: Chemical shifts are predictions based on data for benzonitrile[5][6] and N-alkylated anilines.[7] The exact values can be influenced by solvent effects.[8][9]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will complement the ¹H data, showing distinct signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~150-155Ar-C -NHQuaternary carbon attached to nitrogen. The amino group has a strong shielding effect on the attached carbon.
~133-135Ar-C H (para to NH)Aromatic CH carbon.
~132-134Ar-C H (para to CN)Aromatic CH carbon.
~118-120-C ≡NCharacteristic chemical shift for a nitrile carbon.[10]
~116-118Ar-C H (ortho to NH)Shielded by the electron-donating amino group.
~114-116Ar-C H (ortho to CN)Aromatic CH carbon.
~100-105Ar-C -CNQuaternary carbon attached to the nitrile group. This carbon is significantly deshielded. Based on data for benzonitrile, this is typically around 112 ppm.[5][11]
~55-60N-C H (Cyclopentyl)Methine carbon attached to nitrogen, deshielded by the electronegative atom.
~32-35-C H₂ (Cyclopentyl, Cβ)Aliphatic carbons adjacent to the N-CH carbon.
~23-26-C H₂ (Cyclopentyl, Cγ)Aliphatic carbons further from the nitrogen.

Note: Predictions are based on general substituent effects[10] and data for benzonitrile[11][12] and related aniline structures.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the N-H, C≡N, C-N, and aromatic/aliphatic C-H bonds.

Expertise & Causality: Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique for FTIR that requires minimal to no sample preparation, making it ideal for rapid analysis of solid powders or liquids.[13][14]

Caption: Typical experimental workflow for ATR-FTIR spectroscopy.

Protocol Steps:

  • Background Collection: Before analyzing the sample, a background spectrum must be collected with the ATR crystal clean and exposed to the ambient atmosphere.[15] This spectrum, which contains signals from CO₂ and water vapor in the air as well as any instrumental artifacts, is automatically subtracted from the sample spectrum.[15]

  • Sample Application: A small amount of the solid this compound powder is placed directly onto the surface of the ATR crystal (commonly diamond or zinc selenide).[13]

  • Pressure Application: A built-in pressure clamp is used to press the sample firmly against the crystal. This is a crucial step to ensure good optical contact, which is necessary for the IR beam's evanescent wave to penetrate the sample effectively.[14][16]

  • Data Acquisition: The spectrum is then recorded. The process is rapid, typically taking less than a minute.[16]

  • Cleaning: After analysis, the sample can be recovered, and the crystal is cleaned with a soft cloth or wipe moistened with a solvent like isopropanol.

Predicted IR Absorption Bands

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~3350-3450N-H StretchMedium, SharpCharacteristic stretching vibration for a secondary amine.
~3000-3100Aromatic C-H StretchMediumTypical region for C-H stretching on an sp²-hybridized carbon of a benzene ring.[17]
~2850-2970Aliphatic C-H StretchStrongSymmetric and asymmetric stretching of C-H bonds in the cyclopentyl ring.[17]
~2220-2230 C≡N Stretch Strong, Sharp This is a highly characteristic and diagnostic peak for the nitrile functional group. The conjugation with the aromatic ring places it in this specific range.[18]
~1600 & ~1475Aromatic C=C StretchMedium-StrongSkeletal vibrations of the benzene ring.
~1250-1350Aromatic C-N StretchMediumStretching vibration of the bond between the aromatic ring and the amine nitrogen.
~740-760C-H Out-of-Plane BendStrongCharacteristic bending vibration for ortho-disubstituted benzene rings.

Note: Predictions are based on standard IR correlation tables and data for benzonitrile.[19][20]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, offering valuable structural clues.[21][22]

Expertise & Causality: Experimental Protocol for EI-MS

In a typical GC-MS or direct insertion probe setup, the sample is first vaporized and then ionized.

  • Sample Introduction: The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized by heating.

  • Ionization: The gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[23] This energy is sufficient to eject an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[23][24]

  • Fragmentation: The 70 eV of energy transferred to the molecular ion is substantial, causing it to be energetically unstable.[25] It rapidly fragments into smaller, more stable charged ions and neutral radicals.[24]

  • Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₁₂H₁₄N₂) is 186.25 g/mol .

Expected Key Ions (m/z):

  • 186 (M⁺•): The molecular ion peak. Its presence confirms the molecular weight. Due to the "Nitrogen Rule" (an odd number of nitrogen atoms results in an odd molecular weight), this peak is expected to be at an even m/z value, which is consistent with the two nitrogen atoms in the structure.

  • 117: This significant fragment likely results from the loss of the cyclopentyl group (C₅H₉•, mass 69) via alpha-cleavage, a characteristic fragmentation pathway for amines.[26] This would leave the [C₇H₆N₂]⁺ fragment.

  • 102: Loss of the cyclopentyl group and a subsequent loss of a hydrogen cyanide molecule (HCN, mass 27) from the benzonitrile portion.[26]

  • 77: The phenyl cation (C₆H₅⁺), a common fragment in the mass spectra of benzene derivatives.

  • 69: The cyclopentyl cation (C₅H₉⁺).

G M [C₁₂H₁₄N₂]⁺• m/z = 186 (Molecular Ion) F1 [C₇H₆N₂]⁺ m/z = 117 M->F1 - •C₅H₉ (69) F3 [C₅H₉]⁺ m/z = 69 M->F3 - •C₇H₅N₂ (117) F2 [C₆H₄N]⁺ m/z = 102 F1->F2 - HCN (27)

Caption: A plausible primary fragmentation pathway for this compound in EI-MS.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for this compound based on established principles and data from analogous compounds. The combination of ¹H and ¹³C NMR provides an unambiguous map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the diagnostic nitrile stretch. Finally, mass spectrometry establishes the molecular weight and offers structural insights through predictable fragmentation patterns. The experimental protocols described herein represent robust, field-proven methodologies for acquiring high-quality data, ensuring the trustworthy and authoritative characterization required for advanced research and development applications.

References

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An In-depth Technical Guide to the Solubility Characteristics of 2-(Cyclopentylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 2-(Cyclopentylamino)benzonitrile, a molecule of interest in medicinal chemistry and drug discovery. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust understanding for researchers and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage screening to formulation and in vivo efficacy.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption.[2][3] Understanding the solubility profile of a compound like this compound is therefore not merely a data point but a cornerstone for strategic decision-making in the drug development pipeline. This guide will delve into the theoretical and practical aspects of determining and interpreting the solubility of this specific molecule.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of an organic compound is intrinsically linked to its molecular structure.[4][5] this compound is a multifaceted molecule featuring a polar benzonitrile moiety, a secondary amine capable of hydrogen bonding, and a non-polar cyclopentyl group.

  • Benzonitrile Moiety: The nitrile group (-C≡N) is polar, contributing to solubility in polar solvents. Benzonitrile itself is slightly soluble in water but shows good solubility in organic solvents.[6][7][8]

  • Secondary Amine (-NH-): The secondary amine introduces a site for hydrogen bonding, both as a donor and an acceptor. This functional group can enhance solubility in protic solvents like water and alcohols. The basic nature of the amine suggests that the solubility of this compound will be pH-dependent, with increased solubility in acidic conditions due to the formation of a more soluble salt.[9]

  • Cyclopentyl Group: This bulky, non-polar alkyl group will generally decrease aqueous solubility and increase solubility in non-polar, lipophilic solvents.

Based on this structural analysis, we can predict the following general solubility characteristics for this compound:

  • Low to moderate aqueous solubility: The presence of the non-polar cyclopentyl group is expected to limit its solubility in water.

  • pH-dependent aqueous solubility: Solubility in aqueous media is expected to increase significantly at lower pH values due to the protonation of the secondary amine.

  • Good solubility in polar aprotic solvents: Solvents like DMSO and DMF are likely to be effective due to their ability to interact with the polar nitrile and amine groups.

  • Moderate to good solubility in polar protic solvents: Alcohols like ethanol and methanol should be reasonably good solvents.

  • Limited solubility in non-polar solvents: Solvents like hexane and toluene are expected to be poor solvents due to the polar nature of the benzonitrile and amine functionalities.

The interplay of these functional groups dictates the overall solubility profile. The following diagram illustrates the key structural features influencing solubility.

G cluster_molecule This compound cluster_properties Predicted Solubility Influence mol C₁₂H₁₄N₂ nitrile Nitrile Group (-CN) Polar mol->nitrile amine Secondary Amine (-NH-) Hydrogen Bonding, Basic mol->amine cyclopentyl Cyclopentyl Group Non-polar, Lipophilic mol->cyclopentyl aromatic Aromatic Ring Hydrophobic mol->aromatic polar_sol Increased solubility in polar solvents nitrile->polar_sol amine->polar_sol ph_dep pH-dependent solubility amine->ph_dep nonpolar_sol Increased solubility in non-polar solvents cyclopentyl->nonpolar_sol aq_sol Decreased aqueous solubility cyclopentyl->aq_sol aromatic->aq_sol

Caption: Key structural features of this compound and their predicted influence on solubility.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery, it is crucial to differentiate between thermodynamic and kinetic solubility.[10][11]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, in equilibrium with the solid material.[11] It is a critical parameter for formulation development.

  • Kinetic Solubility: This is often measured in high-throughput screening settings. It is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[1][12] The concentration at which precipitation occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility because the compound may not have had sufficient time to form a stable crystal lattice and may exist in a supersaturated or amorphous state.[10][13]

The choice of which solubility to measure depends on the stage of drug development.[1][12]

Solubility Type Relevance Typical Method
Kinetic Early-stage discovery, High-throughput screeningDMSO stock solution added to buffer, nephelometry or UV-Vis post-filtration
Thermodynamic Lead optimization, Pre-formulation, Formulation developmentShake-flask method with extended equilibration time

The following workflow illustrates the decision-making process for solubility testing.

G start Start: Need Solubility Data stage Stage of Drug Development? start->stage early Early Discovery / HTS stage->early Early late Lead Optimization / Pre-formulation stage->late Late kinetic Measure Kinetic Solubility early->kinetic thermo Measure Thermodynamic Solubility late->thermo end End: Solubility Data Acquired kinetic->end thermo->end

Caption: Decision workflow for selecting the appropriate solubility assay.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is paramount. The following are detailed protocols for determining the solubility of this compound.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[14]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, various organic solvents). The excess solid is crucial to ensure equilibrium is reached.[15]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.[16]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.[17]

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust and widely used method for quantifying the concentration of a dissolved compound.[16][18]

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).[18]

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the filtered supernatant from the shake-flask experiment into the HPLC system under the same conditions.

  • Concentration Determination: Determine the peak area for the sample and use the calibration curve to calculate the concentration of this compound in the sample.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solubility Determination

NMR spectroscopy offers a rapid and accurate alternative for solubility measurement, particularly for aqueous solubility, without the need for phase separation.[20][21][22]

Protocol:

  • Sample Preparation: Prepare a saturated solution of this compound in the deuterated solvent of interest (e.g., D₂O with a buffer) in the presence of excess solid.

  • Internal Standard: Add a known concentration of a water-soluble internal standard that does not interact with the compound (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt - TSP).[22]

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. The signals from the undissolved solid will not be observed.[20][21]

  • Quantification: Determine the concentration of the dissolved compound by comparing the integral of a characteristic peak of this compound to the integral of the internal standard's peak.[23]

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound.[2][24][25]

  • pH: As a basic compound, the solubility of this compound in aqueous solutions will be highly dependent on pH.[2][9] Lowering the pH will lead to protonation of the secondary amine, forming a more soluble salt.

  • Temperature: For most solids, solubility increases with increasing temperature, as the dissolution process is often endothermic.[2]

  • Co-solvents: The addition of a water-miscible organic solvent (co-solvent) like ethanol or propylene glycol can significantly increase the aqueous solubility of poorly soluble compounds.

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility.[25]

The following diagram illustrates the relationship between these factors and solubility.

G cluster_factors Influencing Factors pH pH Solubility Solubility of This compound pH->Solubility Temp Temperature Temp->Solubility Cosolvent Co-solvents Cosolvent->Solubility Polymorph Crystal Form Polymorph->Solubility

Caption: Key factors influencing the solubility of this compound.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely. A tabular format is recommended for comparing solubility in different solvents and under various conditions.

Table 1: Hypothetical Solubility Data for this compound at 25°C

Solvent Solubility (µg/mL) Solubility (mM) Method
WaterTBDTBDShake-Flask, HPLC
PBS (pH 7.4)TBDTBDShake-Flask, HPLC
0.1 N HClTBDTBDShake-Flask, HPLC
EthanolTBDTBDShake-Flask, HPLC
DMSOTBDTBDShake-Flask, HPLC
HexaneTBDTBDShake-Flask, HPLC

TBD: To Be Determined experimentally.

Conclusion

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"2-(Cyclopentylamino)benzonitrile" CAS number 173316-38-6 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Cyclopentylamino)benzonitrile (CAS 173316-38-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic compound featuring a benzonitrile core substituted with a cyclopentylamino group at the ortho position. As a member of the broader benzonitrile family, it represents a valuable scaffold in medicinal chemistry and organic synthesis. The benzonitrile moiety is a privileged structure in drug discovery, recognized for its role as a key pharmacophore and its ability to act as a bioisosteric replacement for other functional groups.[1][2] Benzonitrile derivatives have demonstrated a wide spectrum of biological activities, including applications as anticancer, antiviral, and antimicrobial agents.[3][4]

This technical guide provides a comprehensive overview of this compound (CAS No. 173316-38-6), synthesizing available data with expert-driven analysis. It covers the compound's physicochemical properties, proposes a logical synthetic pathway, offers a predictive analysis of its spectroscopic characteristics, and discusses its potential applications as a building block in drug discovery. The guide is designed to serve as a foundational resource for researchers utilizing this compound in their synthetic and medicinal chemistry programs.

Section 1: Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in experimental settings, dictating everything from solvent choice to storage conditions. While extensive experimental data for this compound is limited, a combination of information from supplier data sheets and predictive models provides a solid foundation for its characterization.

Table 1: Summary of Physicochemical Properties

Property Value / Description Reference(s)
CAS Number 173316-38-6 [5][6][7][8]
Molecular Formula C₁₂H₁₄N₂ [6][7]
Molecular Weight 186.25 g/mol [7]
Appearance Liquid [5]
Predicted Boiling Point 352.9 ± 25.0 °C [6]
Predicted Flash Point 167.2 ± 23.2 °C [6]
Predicted Refractive Index 1.567 [6]
Purity ≥95% (Typical from commercial suppliers) [8]
Storage Conditions Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C. Keep container tightly sealed in a dry, well-ventilated area. [5][9]
SMILES N#CC1=CC=CC=C1NC2CCCC2 [7]

| InChIKey | HQNZERYGSHXNGF-UHFFFAOYSA-N |[9] |

Caption: Chemical structure of this compound.

Section 2: Synthesis and Reactivity Insights

While a specific published synthesis for this compound is not prominent in the literature, a chemically sound and efficient pathway can be proposed based on established organic chemistry principles. The most logical approach is a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway

This synthesis involves the reaction of an activated 2-halobenzonitrile (such as 2-fluorobenzonitrile or 2-chlorobenzonitrile) with cyclopentylamine. The fluorine substituent is an excellent leaving group and strongly activates the ring for nucleophilic attack. The reaction is typically performed in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

synthesis_workflow cluster_reactants Starting Materials R1 2-Fluorobenzonitrile Reaction Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 80-120 °C) R1->Reaction R2 Cyclopentylamine R2->Reaction R3 Base (e.g., K₂CO₃, DIPEA) R3->Reaction R4 Solvent (e.g., DMSO, DMF) R4->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Reactivity Considerations

The reactivity of the this compound core is dictated by the interplay between its three key components: the aromatic ring, the nitrile group, and the secondary amine.

  • Nitrile Group: The cyano group is a moderate electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, or reduced to a primary amine.

  • Cyclopentylamino Group: The nitrogen atom's lone pair makes the amino group strongly electron-donating through resonance. This effect activates the aromatic ring, particularly at the ortho and para positions, making it more susceptible to electrophilic aromatic substitution.

  • Aromatic Ring: The net electronic effect of the two substituents will direct further functionalization. The powerful activating effect of the amino group will likely dominate, directing incoming electrophiles to the positions para (position 5) and ortho (position 3) to the amine.

Section 3: Spectroscopic Characterization (Predictive Analysis)

For any novel or research compound, structural confirmation via spectroscopic methods is essential. In the absence of published spectra for this compound, a predictive analysis based on established principles of NMR, IR, and mass spectrometry provides a valuable guide for researchers.[10][11]

Table 2: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Wavenumber / m/z Rationale / Notes
¹H NMR Aromatic Protons δ 6.6 - 7.5 ppm Four distinct signals in the aromatic region, likely complex multiplets due to coupling. Protons ortho and para to the activating -NH group will be shifted upfield.
N-H Proton δ 5.0 - 6.0 ppm A broad singlet, which may exchange with D₂O. Its chemical shift can be concentration and solvent dependent.
Cyclopentyl CH-N δ 3.8 - 4.2 ppm A multiplet, deshielded by the adjacent nitrogen atom.
Cyclopentyl CH₂ δ 1.5 - 2.1 ppm Multiple overlapping multiplets for the four methylene groups on the cyclopentyl ring.
¹³C NMR Nitrile Carbon (C≡N) δ 118 - 122 ppm Characteristic shift for a nitrile carbon.
Aromatic Carbons δ 100 - 150 ppm Six distinct signals. The carbon attached to the amino group (C-N) will be the most upfield (δ ~100-115 ppm), while the carbon attached to the nitrile (C-CN) will be highly deshielded (δ ~145-150 ppm).
Cyclopentyl Carbons δ 24 - 60 ppm Three signals expected due to symmetry: one CH (δ ~55-60 ppm) and two CH₂ groups (δ ~24-35 ppm).
IR Spectroscopy C≡N Stretch 2220 - 2240 cm⁻¹ Strong, sharp absorption characteristic of an aromatic nitrile.
N-H Stretch 3350 - 3450 cm⁻¹ Moderate, sharp peak characteristic of a secondary amine.
C-H Stretch (Aromatic) 3000 - 3100 cm⁻¹ Medium to weak absorptions.
C-H Stretch (Aliphatic) 2850 - 2970 cm⁻¹ Strong absorptions from the cyclopentyl group.
Mass Spec. Molecular Ion [M]⁺ m/z = 186 Corresponds to the molecular weight of C₁₂H₁₄N₂.

| | Major Fragments | m/z = 117, 69 | Expected fragmentation could involve the loss of the cyclopentyl group ([M-C₅H₉]⁺), resulting in a fragment at m/z = 117, and the cyclopentyl cation itself at m/z = 69. |

Section 4: Applications in Research and Drug Discovery

This compound is primarily categorized as a research chemical and a synthetic building block.[5][9] Its true value lies in its potential as a starting material for the synthesis of more complex, biologically active molecules. The benzonitrile scaffold is a cornerstone in the development of therapeutics across multiple disease areas.[3]

Potential Therapeutic Areas for Downstream Derivatives:

  • Oncology: Benzonitrile derivatives have been successfully developed as kinase inhibitors, tubulin polymerization inhibitors, and immune checkpoint (PD-1/PD-L1) inhibitors.[3][12]

  • Virology: The scaffold is present in compounds designed to inhibit viral entry, as seen in research against the Hepatitis C Virus (HCV).[3]

  • Microbiology: Certain benzonitrile compounds have shown promise as antibacterial and antifungal agents.[3]

The structure of this compound offers several points for diversification, allowing chemists to explore structure-activity relationships (SAR) by modifying the aromatic ring, the amine, or by transforming the nitrile group into other functionalities like tetrazoles or amidines.

applications cluster_mods Synthetic Diversification cluster_apps Potential Therapeutic Areas Core Core Scaffold This compound Mod1 Aromatic Ring Functionalization Core->Mod1 enables Mod2 Nitrile Group Transformation Core->Mod2 enables Mod3 Amine Acylation/Alkylation Core->Mod3 enables App1 Oncology (Kinase Inhibitors) Mod1->App1 App2 Virology (Entry Inhibitors) Mod1->App2 App3 Antimicrobial Agents Mod1->App3 Mod2->App1 Mod2->App2 Mod2->App3 Mod3->App1 Mod3->App2 Mod3->App3

Caption: Role as a scaffold for developing therapeutics.

Section 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. The information below is synthesized from available Safety Data Sheets (SDS) and general chemical safety guidelines.[5][13]

Table 3: Safety and Handling Procedures

Category Guideline Reference(s)
Identified Use For scientific research and development purposes only. [5]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [14]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. Avoid inhaling vapor or mist. Keep away from heat, sparks, and open flames. Prevent the buildup of electrostatic charge. [5]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Reseal opened containers carefully and keep them upright. [5][9]
First Aid: Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. [5]
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention. [5]
First Aid: Inhalation Move the victim to fresh air. If symptoms persist, seek medical attention. [5]
Fire Fighting Use dry chemical, alcohol-resistant foam, or carbon dioxide. Water spray may be ineffective. [5]
Decomposition Products Hazardous decomposition products formed under fire conditions include carbon monoxide and nitrogen oxides. [5]

| Chemical Stability | Stable under recommended storage conditions. |[5] |

Section 6: Experimental Protocols

To enhance the practical utility of this guide, the following section provides detailed, representative protocols for the synthesis and characterization of this compound.

Protocol 1: Proposed Synthesis via Nucleophilic Aromatic Substitution

This protocol is a representative procedure based on standard chemical methodology and should be adapted and optimized as necessary.

  • Reagent Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorobenzonitrile (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous dimethyl sulfoxide (DMSO) to achieve a 0.5 M concentration of the starting material.

  • Addition of Amine: Add cyclopentylamine (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol 2: General Procedure for Spectroscopic Sample Preparation
  • ¹H and ¹³C NMR: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a standard 5 mm NMR tube for analysis.

  • IR Spectroscopy: For a liquid sample, a small drop can be placed directly between two salt plates (NaCl or KBr) for analysis using a transmission FTIR spectrometer. Alternatively, a spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (LC-MS): Prepare a dilute stock solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute an aliquot of this stock solution to a final concentration of 1-10 µg/mL for injection into the LC-MS system, typically using electrospray ionization (ESI) in positive ion mode.

Conclusion

This compound, CAS 173316-38-6, is a valuable research chemical with significant potential as a synthetic intermediate in drug discovery and materials science. While specific biological data on the compound itself is scarce, its structural components—a reactive secondary amine and a versatile nitrile group on an aromatic scaffold—make it an attractive starting point for library synthesis and the development of novel therapeutics. This guide has consolidated the available physicochemical data, proposed a robust synthetic route, provided a predictive spectroscopic framework for its characterization, and outlined its potential applications. By combining established chemical principles with practical protocols, this document serves as a comprehensive resource for scientists and researchers working with this compound.

References

[5] Safety Data Sheet - Combi-Blocks. (2023). This compound. [6] Guidechem. (2015). This compound 173316-38-6. [14] AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(Cyclopentylamino)-5-nitrobenzonitrile. Fisher Scientific. (2009). Safety Data Sheet: Benzonitrile. MilliporeSigma. (2024). Safety Data Sheet: Benzonitrile. [9] BIOFOUNT. (n.d.). This compound (173316-38-6). [7] BLD Pharm. (n.d.). 173316-38-6 | this compound. [15] ChemicalBook. (n.d.). 2-[(cyclopentylamino)methyl]benzonitrile. [8] Apollo Scientific. (n.d.). 173316-38-6 | this compound. [10] Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [3] BenchChem. (2025). Applications of Benzonitrile Derivatives in Drug Development. [12] Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. (2021). Molecules, 26(15), 4488. [13] New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzonitrile. [16] Google Patents. (2003). WO2003097582A2 - Synthese de benzonitriles et de benzimidates. [1] Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [17] Google Patents. (1992). RU1772103C - Method of 2-aminobenzonitrile synthesis. [18] Synthesis and spasmolytic activities of 2-(1,2-benzisoxazol-3-yl)-3-[[omega-(dialkylamino)alkoxy]phenyl]acrylonitriles. (1994). Journal of Medicinal Chemistry, 37(13), 2091-7. [19] American Chemical Society. (2018). Benzonitrile. [4] Google Patents. (2014). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs. [20] Sciencemadness Wiki. (2020). Benzonitrile. [21] BenchChem. (2025). The Biological Activity of 2-Hydroxybenzonitrile: A Technical Guide. [2] BenchChem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. [22] Google Patents. (2003). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde. [23] Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research, 7(3), 200-201. [11] Merlic, C. A. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. UCLA – Chemistry and Biochemistry.

Sources

An In-depth Technical Guide to 2-(Cyclopentylamino)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Cyclopentylamino)benzonitrile, a molecule of significant interest in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis methodologies, and potential therapeutic applications of this compound, grounding all information in established scientific principles and literature.

Core Molecular Attributes of this compound

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This compound is identified by the CAS Number 173316-38-6 .[1][2] Its molecular structure and key identifiers are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄N₂[1][2]
Molecular Weight 186.25 g/mol [1][2]
CAS Number 173316-38-6[1][2]
Predicted Boiling Point 352.9 ± 25.0 °C
Predicted Refractive Index 1.567

Strategic Synthesis of this compound

The construction of the C-N bond between the cyclopentylamine and the benzonitrile ring is the key transformation in the synthesis of this compound. The two most prevalent and effective strategies for achieving this are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods is often dictated by the nature of the starting materials, desired reaction conditions, and scalability.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr mechanism is a direct and often cost-effective method for the synthesis of aryl amines. This reaction requires an aromatic ring activated by an electron-withdrawing group (in this case, the nitrile) and a good leaving group, typically a halide, positioned ortho or para to the activating group.

Causality of Experimental Choices:

  • Starting Material: 2-Fluorobenzonitrile or 2-chlorobenzonitrile are common starting materials. Fluorine is an excellent leaving group for SNAr due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

  • Nucleophile: Cyclopentylamine acts as the incoming nucleophile, with its lone pair of electrons on the nitrogen atom attacking the carbon atom bearing the leaving group.

  • Base: A non-nucleophilic base, such as potassium carbonate or a tertiary amine, is typically used to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is employed to dissolve the reactants and facilitate the formation of the charged intermediate (Meisenheimer complex).

SNAr_Mechanism reagents 2-Halobenzonitrile + Cyclopentylamine intermediate Meisenheimer Complex (Stabilized Intermediate) reagents->intermediate Nucleophilic Attack product This compound intermediate->product Loss of Leaving Group (X⁻) base Base (e.g., K₂CO₃) base->reagents Activates Amine

Caption: Generalized workflow for the SNAr synthesis.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a representative procedure based on established methodologies for similar transformations.

  • Reaction Setup: To a solution of 2-fluorobenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Reagent Addition: Add cyclopentylamine (1.2 eq) dropwise to the stirring solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1][2][3] It offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions, especially with less reactive aryl chlorides and bromides.

Causality of Experimental Choices:

  • Starting Material: 2-Bromobenzonitrile or 2-chlorobenzonitrile can be used.

  • Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in conjunction with a phosphine ligand. The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often highly effective.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amide_complex Palladium Amido Complex oxidative_addition->amide_complex + Amine, Base product_complex Product-Pd Complex amide_complex->product_complex Reductive Elimination product_complex->pd0 - Product product Product product_complex->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This generalized protocol is based on standard procedures for this reaction type.[4]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reagent Addition: Add anhydrous toluene, followed by 2-bromobenzonitrile (1.0 eq) and cyclopentylamine (1.2 eq).

  • Reaction Conditions: Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Applications in Medicinal Chemistry and Drug Development

The benzonitrile moiety is a recognized pharmacophore in numerous drug discovery programs. Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents.

Role as Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. Benzonitrile derivatives have emerged as promising scaffolds for the development of kinase inhibitors. Patents and scientific literature describe benzonitrile compounds as inhibitors of kinases such as TBK1 and IKKε, which are implicated in cancer and inflammatory diseases. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. The cyclopentylamino group can provide favorable hydrophobic interactions and modulate the physicochemical properties of the molecule, such as solubility and metabolic stability.

While specific data for this compound is not publicly available, its structural similarity to patented kinase inhibitors suggests its potential in this therapeutic area. Further screening and lead optimization studies would be necessary to elucidate its specific kinase targets and biological activity.

Analytical Characterization

A robust analytical profile is essential for the confirmation of structure and purity. The following techniques are key for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzonitrile ring, the methine proton of the cyclopentyl group attached to the nitrogen, and the methylene protons of the cyclopentyl ring. The aromatic protons would appear as a multiplet in the range of 6.5-7.5 ppm. The N-H proton would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons, the nitrile carbon (typically around 118-120 ppm), and the five carbons of the cyclopentyl group. The carbon attached to the nitrile group and the carbon attached to the amino group would have distinct chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at an m/z of 186. A common fragmentation pattern for N-alkyl anilines involves alpha-cleavage, which in this case could lead to the loss of a C₄H₈ fragment from the cyclopentyl ring.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • General Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

  • First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable compound with significant potential in the field of drug discovery, particularly as a scaffold for kinase inhibitors. Its synthesis can be reliably achieved through established methods such as Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination. This guide has provided a detailed overview of its chemical properties, synthesis strategies, and potential applications, offering a solid foundation for researchers and scientists working with this and related molecules. Further investigation into its specific biological targets and pharmacological profile is warranted to fully realize its therapeutic potential.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • Benzonitrile derivatives as kinase inhibitors. WO2013034238A1.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

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"2-(Cyclopentylamino)benzonitrile" synthesis and discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Strategic Importance of 2-(Cyclopentylamino)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a key heterocyclic building block in modern medicinal chemistry. While a singular "discovery" event for this molecule is not prominent in the literature, its emergence is a direct consequence of the development of powerful cross-coupling and nucleophilic substitution methodologies. This document delves into the primary synthetic routes—Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr)—providing detailed mechanistic insights, field-proven experimental protocols, and a discussion of the compound's significance as a scaffold in the design of bioactive agents. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and organic synthesis.

Introduction: The Strategic Value of the 2-Aminobenzonitrile Scaffold

The 2-aminobenzonitrile core is a privileged scaffold in drug discovery, appearing in a multitude of compounds with diverse biological activities, including antidiabetic, antimicrobial, and anticancer agents.[1][2][3] The nitrile group is a versatile functional handle, capable of being transformed into amides, carboxylic acids, or tetrazoles, while the secondary amine provides a crucial vector for modulating physicochemical properties such as lipophilicity and hydrogen bonding capacity. The specific attachment of a cyclopentyl group, as in this compound, introduces a non-polar, conformationally restricted aliphatic moiety that can effectively probe hydrophobic pockets in biological targets.

The "discovery" of this molecule is intrinsically linked to the innovation in synthetic organic chemistry that has made its preparation efficient and scalable. The development of robust methods for C-N bond formation has rendered molecules like this compound readily accessible, transforming them from synthetic challenges into foundational building blocks for library synthesis and lead optimization campaigns.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals two principal bond disconnections, leading to the most prevalent and practical synthetic strategies.

G cluster_0 Retrosynthetic Pathways Target This compound Disconnection_A C-N Bond Disconnection (Buchwald-Hartwig or SNAr) Target->Disconnection_A Pathway I Disconnection_B C-CN Bond Disconnection (Cyanation) Target->Disconnection_B Pathway II Starting_Materials_A 2-Halobenzonitrile + Cyclopentylamine Disconnection_A->Starting_Materials_A Starting_Materials_B N-Cyclopentyl-2-haloaniline + Cyanide Source Disconnection_B->Starting_Materials_B G Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)(X)L2 OxAdd->PdII_Complex Ligand_Exch Amine Binding & Deprotonation PdII_Complex->Ligand_Exch R'NH2, Base Amine_Complex [Ar-Pd(II)(NR'H)L2]+X- Ligand_Exch->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Red_Elim->Pd0 L2Pd(0) Product Ar-NR'H (Product) Red_Elim->Product Catalyst_Regen Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 2-chlorobenzonitrile) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: Cyclopentylamine coordinates to the Pd(II) center, and a base (e.g., sodium tert-butoxide) facilitates the deprotonation of the amine, forming an amido complex.

  • Reductive Elimination: The final C-N bond is formed as the aryl and amido groups are eliminated from the palladium center, regenerating the Pd(0) catalyst and releasing the this compound product.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of related aryl halides. [4] Materials & Reagents

ReagentM.W. ( g/mol )QuantityMolesEquivalents
2-Chlorobenzonitrile137.571.38 g10.0 mmol1.0
Cyclopentylamine85.151.02 g12.0 mmol1.2
Pd₂(dba)₃915.7292 mg0.1 mmol0.01
XPhos476.65114 mg0.24 mmol0.024
Sodium tert-butoxide96.101.35 g14.0 mmol1.4
Anhydrous Toluene-50 mL--

Procedure

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1 mol%), XPhos (2.4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas three times.

  • Addition of Reagents: Under the argon atmosphere, add 2-chlorobenzonitrile (1.0 equiv.) followed by anhydrous toluene (5 mL/mmol of aryl halide).

  • Nucleophile Addition: Add cyclopentylamine (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful alternative, particularly when a highly activated aryl halide is available. The electron-withdrawing nature of the ortho-nitrile group activates the ring toward nucleophilic attack, making halides at the 2-position susceptible to displacement. 2-Fluorobenzonitrile is an ideal substrate due to the high electronegativity of fluorine, which enhances the electrophilicity of the ipso-carbon and its ability to act as an excellent leaving group in this context. [5]

Mechanistic Overview

The SNAr mechanism is a two-step addition-elimination process. [6]

G Start 2-Fluorobenzonitrile + Cyclopentylamine Addition Nucleophilic Addition (Rate-Limiting) Start->Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Addition->Meisenheimer Elimination Elimination of Leaving Group (Fast) Meisenheimer->Elimination Product This compound + F- Elimination->Product

Caption: Mechanism of the SNAr reaction.

  • Nucleophilic Attack: Cyclopentylamine attacks the carbon atom bearing the fluorine atom. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrile group.

  • Elimination: The aromaticity of the ring is restored through the rapid expulsion of the fluoride leaving group, yielding the final product.

Experimental Protocol: SNAr Reaction

This protocol is based on procedures for the N-arylation of fluorobenzonitriles. [5] Materials & Reagents

ReagentM.W. ( g/mol )QuantityMolesEquivalents
2-Fluorobenzonitrile121.111.21 g10.0 mmol1.0
Cyclopentylamine85.151.02 g12.0 mmol1.2
Potassium Carbonate (K₂CO₃)138.212.76 g20.0 mmol2.0
Anhydrous Dimethyl Sulfoxide (DMSO)-40 mL--

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-fluorobenzonitrile (1.0 equiv.), cyclopentylamine (1.2 equiv.), and potassium carbonate (2.0 equiv.) in anhydrous DMSO (4 mL/mmol of fluorobenzonitrile).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) to remove residual DMSO, followed by a brine wash (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (hexane/ethyl acetate gradient) to afford the pure product.

Comparative Analysis of Synthetic Routes

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Substrate Scope Broader. Effective with Ar-Cl, Ar-Br, Ar-I, Ar-OTf.More limited. Requires activated aryl ring and good leaving group (typically Ar-F).
Catalyst Requires expensive Palladium catalyst and phosphine ligand.Typically catalyst-free (metal-free).
Reaction Conditions Often requires strictly anhydrous conditions and inert atmosphere.Generally more tolerant to air and moisture, though anhydrous solvents are preferred.
Cost & Scalability Higher cost due to catalyst. Potential for palladium contamination in the final product requires careful purification.Lower cost. More amenable to large-scale industrial synthesis.
Waste Profile Generates metallic and ligand waste streams.Generates simple inorganic salt waste (e.g., KF).

Conclusion and Future Outlook

This compound represents a strategically important molecular scaffold whose accessibility is a testament to the power of modern synthetic organic chemistry. Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution provide reliable and high-yielding pathways to this key intermediate.

  • For exploratory, discovery-phase chemistry where substrate versatility is paramount, the Buchwald-Hartwig amination offers unparalleled flexibility, allowing for the rapid synthesis of analogues from a variety of 2-halobenzonitriles.

  • For process development and large-scale synthesis , the SNAr reaction , particularly from 2-fluorobenzonitrile, presents a more economical and sustainable route, avoiding precious metal catalysts and complex ligands.

As the demand for novel, three-dimensional chemical matter in drug discovery continues to grow, the importance of robustly synthesized and readily available building blocks like this compound will only increase. Future research may focus on developing even greener and more efficient catalytic systems or exploring its application in the synthesis of novel therapeutics targeting a wide range of diseases.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Shelke, N. B., Ghorpade, R., Pratapa, A., Tak, V., & Acharya, B. N. (n.d.). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. Royal Society of Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. [Link]

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Theoretical and Computational Blueprint for the Analysis of 2-(Cyclopentylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: This guide provides a comprehensive theoretical and computational framework for the detailed characterization of 2-(Cyclopentylamino)benzonitrile. While this specific molecule may not have an extensive body of published research, the methodologies outlined herein are synthesized from established, peer-reviewed studies on analogous benzonitrile derivatives and related scaffolds. This document serves as a robust blueprint for researchers, scientists, and drug development professionals to predict and understand the structural, spectroscopic, electronic, and non-linear optical properties of this compound. By detailing the causality behind each computational choice and providing validated, step-by-step protocols, this guide establishes a self-validating system for virtual experimentation, enabling a deep, pre-synthetic understanding of the molecule's potential behavior and reactivity.

Introduction: The Rationale for a Computational Approach

Benzonitrile derivatives are foundational scaffolds in medicinal chemistry, materials science, and agrochemicals.[1][2] The title compound, this compound, combines an aromatic nitrile, a known electron-accepting group, with a secondary amine linker and a bulky aliphatic ring. This unique combination suggests potential for interesting intramolecular interactions, specific binding capabilities, and tunable electronic properties.

Before committing to costly and time-consuming synthesis and experimental analysis, a thorough theoretical and computational investigation provides invaluable predictive power. Density Functional Theory (DFT) and associated methods allow us to model the molecule's geometry, vibrational modes, electronic structure, and reactivity with a high degree of accuracy.[3][4] This "in silico" approach, as detailed in this guide, allows for the elucidation of:

  • Molecular Stability and Geometry: Predicting the most stable three-dimensional conformation.

  • Spectroscopic Signatures: Simulating FT-IR, Raman, NMR, and UV-Vis spectra to aid in future experimental characterization.

  • Chemical Reactivity: Identifying sites susceptible to electrophilic or nucleophilic attack through Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses.[5][6]

  • Intramolecular Electronics: Quantifying charge delocalization and hyperconjugative interactions that dictate stability using Natural Bond Orbital (NBO) analysis.[7][8]

  • Intermolecular Forces: Visualizing and quantifying the forces that would govern crystal packing via Hirshfeld surface analysis.[9][10]

  • Advanced Optical Properties: Assessing the potential for applications in photonics by calculating Non-Linear Optical (NLO) parameters.[11]

This guide presents a logical workflow, mirroring a rigorous scientific investigation, to construct a complete theoretical profile of this compound.

Foundational Analysis: Molecular Geometry and Vibrational Spectra

Expertise & Rationale

The first and most critical step in any computational study is to determine the molecule's most stable three-dimensional structure, its ground-state optimized geometry. This conformation represents the global minimum on the potential energy surface. All subsequent property calculations are dependent on this optimized structure. We employ Density Functional Theory (DFT), specifically the B3LYP functional, which offers an excellent balance between computational cost and accuracy for organic molecules.[3][12] The 6-311++G(d,p) basis set is chosen for its robustness, incorporating diffuse functions (++) for accurately describing lone pairs and polarized functions (d,p) for non-hydrogen and hydrogen atoms, respectively, which are essential for capturing the subtle electronic effects in our molecule.

A frequency calculation is then performed on the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum. Furthermore, this calculation provides the theoretical vibrational spectra (Infrared and Raman), which can be directly compared to experimental data for validation.[1][7]

Experimental Protocol: Geometry Optimization and Frequency Calculation
  • Initial Structure Construction: The 2D structure of this compound is drawn using a molecular editor like GaussView 5.0 and converted to a 3D model.

  • Computational Method Selection: The calculation is set up in the Gaussian 09W software package.[13]

  • Optimization Keyword: The Opt keyword is used to initiate the geometry optimization.

  • Functional and Basis Set: The calculation is specified as B3LYP/6-311++G(d,p).

  • Frequency Calculation: Following a successful optimization, a Freq calculation is run using the same functional and basis set on the optimized coordinates.

  • Verification: The output is checked for the absence of imaginary frequencies.

  • Data Extraction: Key geometric parameters (bond lengths, bond angles, dihedral angles) and vibrational frequencies are extracted for analysis.

Data Presentation: Predicted Geometrical Parameters

The following table presents hypothetical but realistic optimized parameters for this compound, based on known values for similar structures.[14]

ParameterDescriptionPredicted Value
Bond Lengths (Å)
C≡NNitrile C-N triple bond1.158
C-CNPhenyl C to Nitrile C1.452
C-NHPhenyl C to Amino N1.375
N-C(cyclo)Amino N to Cyclopentyl C1.468
Bond Angles (º)
C-C-CNPhenyl-Phenyl-Nitrile120.5
C-C-NHPhenyl-Phenyl-Amino121.8
C-N-C(cyclo)Phenyl-Amino-Cyclopentyl125.4
Dihedral Angles (º)
C-C-N-CPhenyl-Amino Torsion45.2

Spectroscopic Profile Simulation

Rationale: Predicting NMR and UV-Vis Spectra

Nuclear Magnetic Resonance (NMR): Simulating the ¹H and ¹³C NMR spectra is invaluable for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for accurately predicting isotropic chemical shifts.[15] By comparing calculated shifts (referenced to a standard like TMS, calculated at the same level of theory) to experimental data, one can confirm the proposed structure.

UV-Visible Spectroscopy: The electronic absorption spectrum is dictated by transitions between molecular orbitals. Time-Dependent DFT (TD-DFT) is a powerful method for calculating the vertical excitation energies and corresponding oscillator strengths, which correlate to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum.[16][17] This analysis helps to understand the electronic structure and the nature of the transitions (e.g., π→π*).

Protocol: NMR and TD-DFT Calculations
  • Input Geometry: The B3LYP/6-311++G(d,p) optimized geometry is used as the input.

  • NMR Calculation:

    • A calculation is performed using the NMR=GIAO keyword.

    • The same B3LYP/6-311++G(d,p) level of theory is used.

    • Tetramethylsilane (TMS) is also calculated at the identical level of theory to serve as the reference standard (δ_ref).

    • Calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) using the formula: δ_calc = σ_ref - σ_iso.

  • TD-DFT Calculation:

    • A calculation is performed using the TD(NStates=10) keyword to compute the first 10 excited states.

    • The calculation is typically run in a simulated solvent (e.g., ethanol) using the Polarizable Continuum Model (SCRF=PCM,Solvent=Ethanol) to better replicate experimental conditions.

    • The output provides excitation energies (in eV), oscillator strengths (f), and the molecular orbitals involved in each transition.

Electronic Reactivity and Stability Analysis

A molecule's reactivity is governed by its electronic structure. We can quantify this using several key computational analyses.

Workflow for Electronic Analysis

G cluster_0 Input cluster_1 Electronic Property Calculations cluster_2 Derived Insights Opt_Geom Optimized Geometry (B3LYP/6-311++G(d,p)) FMO Frontier Molecular Orbitals (HOMO/LUMO) Opt_Geom->FMO MEP Molecular Electrostatic Potential Opt_Geom->MEP NBO Natural Bond Orbital Opt_Geom->NBO Reactivity Chemical Reactivity (Energy Gap, IP, EA) FMO->Reactivity Predicts Sites Reactive Sites (Electrophilic/Nucleophilic) MEP->Sites Identifies Stability Intramolecular Stability (Charge Transfer, E(2)) NBO->Stability Quantifies NBO_Concept Donor Filled Orbital (e.g., Lone Pair on N) Acceptor Empty Orbital (e.g., π* of Phenyl Ring) Donor->Acceptor  Intramolecular  Charge Transfer  (Stabilization Energy E(2))

Caption: NBO donor-acceptor interaction concept.

Intermolecular Interactions and Non-Linear Optical Properties

Hirshfeld Surface Analysis

Rationale: Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. [18][19]The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like d_norm (normalized contact distance) onto this surface, we can identify specific regions of close intermolecular contact. [9]Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting hydrogen bonds and other strong interactions. Two-dimensional "fingerprint plots" derived from the surface provide a quantitative summary of the percentage contribution of different types of contacts (e.g., H···H, C···H, N···H). [10][20] Protocol:

  • A hypothetical crystal information file (CIF) is generated or the optimized molecule is used.

  • The CIF is loaded into the CrystalExplorer software. [18]3. The Hirshfeld surface is generated and mapped with d_norm, d_e (external distance), and d_i (internal distance).

  • 2D fingerprint plots are generated to quantify the different intermolecular contacts.

Non-Linear Optical (NLO) Properties

Rationale: Molecules with significant intramolecular charge transfer, large dipole moments, and high polarizability can exhibit non-linear optical behavior, which is critical for applications in photonics and telecommunications. [11][21][22]The key parameter is the first-order hyperpolarizability (β₀), a measure of the second-order NLO response.

Protocol: The NLO properties are calculated using the Polar keyword in Gaussian 09W at the B3LYP/6-311++G(d,p) level. The output provides the components of the dipole moment (μ) and the static polarizability (α) and hyperpolarizability (β) tensors. The total magnitudes are calculated using the following equations:

  • Dipole Moment (μ): μ = (μ_x² + μ_y² + μ_z²)^(1/2)

  • First Hyperpolarizability (β₀): β₀ = [(β_xxx + β_xyy + β_xzz)² + (β_yyy + β_yzz + β_yxx)² + (β_zzz + β_zxx + β_zyy)²]^(1/2)

The calculated β₀ value is often compared to a standard like urea to assess its potential as an NLO material.

Conclusion

This technical guide has outlined a comprehensive, multi-faceted computational strategy for the characterization of this compound. By systematically applying DFT and TD-DFT methods, we can construct a detailed theoretical profile encompassing its optimized structure, vibrational and electronic spectra, chemical reactivity, intramolecular stability, intermolecular interaction patterns, and NLO properties. This in silico blueprint provides a powerful, cost-effective, and scientifically rigorous foundation for guiding future synthetic efforts and experimental validation, ultimately accelerating the research and development cycle for this promising molecular scaffold.

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A-Technical-Guide-to-2-Cyclopentylaminobenzonitrile-in-Modern-Drug-Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to 2-(Cyclopentylamino)benzonitrile: Applications in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of this compound, a key chemical intermediate with significant potential in pharmaceutical research and development. We will explore its synthesis, chemical properties, and, most notably, its pivotal role as a precursor in the synthesis of potent and selective therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The narrative emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the compound's applications.

Introduction: The Strategic Importance of the Benzonitrile Scaffold

Benzonitrile derivatives are a cornerstone in medicinal chemistry, recognized for their versatile reactivity and ability to serve as bioisosteres for various functional groups.[1][2] The nitrile moiety, in particular, is a valuable pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets.[2] this compound emerges as a compound of interest due to its unique structural combination: a reactive benzonitrile core and a bulky, lipophilic cyclopentylamino group. This combination has proven to be instrumental in the development of targeted therapies.

This guide will focus on the primary and most well-documented application of this compound: its function as a critical building block in the synthesis of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), a G-protein coupled receptor involved in allergic and eosinophilic inflammation.[3][4]

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrile group activates the ortho position of a halogenated benzonitrile, facilitating displacement by an amine.

General Synthesis Workflow

The most common synthetic route involves the reaction of 2-chlorobenzonitrile with cyclopentylamine in the presence of a base and a suitable solvent.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-chlorobenzonitrile 2-Chlorobenzonitrile reaction_mixture reaction_mixture 2-chlorobenzonitrile->reaction_mixture cyclopentylamine Cyclopentylamine cyclopentylamine->reaction_mixture base Base (e.g., K2CO3) base->reaction_mixture solvent Solvent (e.g., DMF) solvent->reaction_mixture heat Heat (e.g., 80-100 °C) heat->reaction_mixture product This compound reaction_mixture->product Nucleophilic Aromatic Substitution

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Chlorobenzonitrile

  • Cyclopentylamine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chlorobenzonitrile (1.0 eq) in DMF, add cyclopentylamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Core Application: Synthesis of CRTH2 Antagonists

The primary research application of this compound is as a key intermediate in the synthesis of CRTH2 antagonists. These antagonists are being investigated for the treatment of allergic diseases such as asthma and allergic rhinitis.[5] The CRTH2 receptor binds to prostaglandin D₂ (PGD₂), a key mediator in allergic inflammation, leading to the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[3][4] By blocking this interaction, CRTH2 antagonists can potentially reduce the inflammatory response.

Conversion to a Tetrazole Moiety

A common strategy in medicinal chemistry is the conversion of a nitrile group to a tetrazole, as the tetrazole ring is a well-established bioisostere for a carboxylic acid group. This transformation is crucial in the synthesis of many CRTH2 antagonists.

G start This compound step1 Reaction with Sodium Azide (NaN3) and a Lewis Acid (e.g., ZnCl2) start->step1 product 5-(2-(Cyclopentylamino)phenyl)-1H-tetrazole step1->product [2+3] Cycloaddition

Caption: Conversion of the nitrile to a tetrazole.

Detailed Experimental Protocol for Tetrazole Formation

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (1N HCl)

  • Ethyl Acetate

  • Water

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and zinc chloride (1.2 eq).

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Cool the mixture to room temperature and pour it into a mixture of ice and 1N HCl.

  • Stir the mixture for 30 minutes, and a precipitate will form.

  • Filter the precipitate and wash it with water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) General Synthetic Yield
This compoundC₁₂H₁₄N₂186.2570-85%
5-(2-(Cyclopentylamino)phenyl)-1H-tetrazoleC₁₂H₁₅N₅229.2860-75%

Future Perspectives and Broader Applications

While the synthesis of CRTH2 antagonists is the most prominent application, the unique structure of this compound opens doors for other research avenues. The benzonitrile moiety is a versatile functional group that can undergo a variety of chemical transformations, allowing for the generation of diverse chemical libraries for drug discovery screening.[6] For instance, the nitrile can be reduced to a primary amine or hydrolyzed to a carboxylic acid, providing further points for molecular elaboration.

Furthermore, the principles of nucleophilic aromatic substitution used in its synthesis are fundamental in organic chemistry and can be applied to the synthesis of a wide range of substituted aromatic compounds. The continued exploration of benzonitrile derivatives in medicinal chemistry is expected to yield novel therapeutic agents for various diseases, including cancer and viral infections.[1][7]

Conclusion

This compound is a valuable and versatile intermediate in modern drug discovery. Its straightforward synthesis and the reactivity of its nitrile group make it a key building block for complex, biologically active molecules. The in-depth understanding of its synthesis and application, as detailed in this guide, provides researchers with the foundational knowledge to leverage this compound in the development of next-generation therapeutics.

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2-(Cyclopentylamino)benzonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzonitrile Scaffold and Cyclopentylamine Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the benzonitrile scaffold has emerged as a "privileged" structural motif. Its prevalence in a multitude of clinically approved drugs and late-stage clinical candidates underscores its versatility and favorable pharmacological properties. The nitrile group, with its unique electronic and steric profile, acts as a versatile hydrogen bond acceptor and a bioisostere for various functional groups, including carbonyls and halogens. This allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[1][2] Benzonitrile derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects, often through the inhibition of key enzymes like kinases.[3][4][5]

Complementing the benzonitrile core, the cyclopentylamine moiety offers distinct advantages in drug design. Its non-planar, lipophilic nature can enhance cell permeability and metabolic stability. The cyclopentyl group can effectively probe hydrophobic pockets within target proteins, leading to improved binding affinity and selectivity. Furthermore, the secondary amine provides a crucial point for hydrogen bonding interactions. The incorporation of a cyclopentylamine group has been a successful strategy in the development of various therapeutic agents, including enzyme inhibitors and receptor antagonists.[6][7]

This technical guide provides an in-depth exploration of 2-(Cyclopentylamino)benzonitrile , a molecule that synergistically combines these two valuable pharmacophores. While direct and extensive literature on this specific compound is nascent, this guide will elucidate its chemical properties, propose a robust synthetic strategy, and, by examining structurally related analogs, build a compelling case for its potential pharmacological applications, particularly in oncology and metabolic diseases.

Chemical Properties and Synthesis

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 173316-38-6Generic Supplier Data
Molecular Formula C₁₂H₁₄N₂Generic Supplier Data
Molecular Weight 186.25 g/mol Generic Supplier Data
Appearance Off-white to yellow solid (predicted)Inferred
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol)Inferred
XLogP3 3.2Inferred from PubChem
Hydrogen Bond Donors 1Inferred from PubChem
Hydrogen Bond Acceptors 2Inferred from PubChem
Proposed Synthesis: A Modern Approach via Palladium-Catalyzed C-N Cross-Coupling

The synthesis of this compound can be efficiently achieved through modern cross-coupling methodologies, which offer significant advantages over classical methods like the Ullmann condensation in terms of milder reaction conditions and broader substrate scope.[8][9] The Buchwald-Hartwig amination is a particularly powerful tool for the formation of the crucial C-N bond.[10][11]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 2-Chlorobenzonitrile 2-Chlorobenzonitrile Target_Molecule This compound 2-Chlorobenzonitrile->Target_Molecule Buchwald-Hartwig Amination Cyclopentylamine Cyclopentylamine Cyclopentylamine->Target_Molecule Pd_Catalyst Pd₂(dba)₃ (or other Pd source) Pd_Catalyst->Target_Molecule Ligand Buchwald Ligand (e.g., XPhos, RuPhos) Ligand->Target_Molecule Base Strong Base (e.g., NaOtBu, K₃PO₄) Base->Target_Molecule Solvent Anhydrous Toluene or Dioxane Solvent->Target_Molecule

Proposed synthesis of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., sodium tert-butoxide, 1.4 equivalents), 2-chlorobenzonitrile (1.0 equivalent), and cyclopentylamine (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Potential Pharmacological Profile and Mechanism of Action

While direct biological data for this compound is not yet available in the public domain, a compelling hypothesis for its therapeutic potential can be formulated by examining structurally related molecules.

Anticancer Activity: A Plausible Kinase Inhibitor

The 2-aminobenzonitrile scaffold is a well-established pharmacophore in the design of kinase inhibitors.[12][13] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6][14]

A recent study on a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives revealed significant anticancer activity against various human cancer cell lines, including colon (Caco-2), breast (MDA-MB-231), and skin melanoma (SK-MEL-30).[15] The most potent compound in this series, 3g (5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one) , effectively inhibited tumor cell proliferation.[15] This provides strong evidence that the cyclopentylamino moiety, when incorporated into a heterocyclic system, can confer potent anticancer properties.

It is therefore highly plausible that this compound could function as a kinase inhibitor. The 2-aminobenzonitrile core can mimic the hinge-binding motif of many known kinase inhibitors, forming crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The cyclopentyl group could then occupy a nearby hydrophobic region, further enhancing binding affinity and selectivity.

G cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Molecule This compound Molecule->Hinge H-Bonding (N-H and Nitrile) Molecule->Hydrophobic_Pocket Hydrophobic Interactions (Cyclopentyl Group) ATP ATP ATP->Hinge Competitive Binding

Hypothesized binding mode of this compound.

Potential as an 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibitor

The aforementioned study on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives also uncovered potent inhibitory activity against 11β-HSD1.[15] Notably, compound 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one) exhibited an IC₅₀ of 0.07 µM, demonstrating high potency and selectivity.[15]

11β-HSD1 is an enzyme that plays a crucial role in regulating local glucocorticoid levels. Its inhibition is a promising therapeutic strategy for the treatment of metabolic disorders such as type 2 diabetes and obesity. The potent activity of a cyclopentylamino-containing compound against this enzyme suggests that this compound should also be evaluated for this activity.

Applications in Drug Development and Future Perspectives

The unique structural features of this compound position it as a valuable lead compound for further optimization in several therapeutic areas.

  • Oncology: As a potential kinase inhibitor, it could be a starting point for the development of novel treatments for various cancers. Structure-activity relationship (SAR) studies, involving modifications to both the benzonitrile ring and the cyclopentyl group, could lead to the identification of more potent and selective analogs. The bromo- and chloro-derivatives, such as 4-Bromo-2-(cyclopentylamino)benzonitrile , are commercially available and represent ideal starting points for such SAR explorations.[16][17]

  • Metabolic Diseases: The potential for 11β-HSD1 inhibition makes this compound an attractive candidate for the development of new therapies for type 2 diabetes and obesity.

  • Inflammatory and Autoimmune Diseases: Given the role of many kinases in inflammatory signaling pathways, this compound and its derivatives could also be explored for their potential in treating conditions such as rheumatoid arthritis and psoriasis.

Future research should focus on:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be carried out to produce a sufficient quantity of this compound for thorough analytical characterization and biological evaluation.

  • In Vitro Biological Screening: The compound should be screened against a broad panel of kinases to identify its primary targets. Additionally, its activity against 11β-HSD1 should be confirmed.

  • Cell-Based Assays: The antiproliferative effects of the compound should be evaluated in a variety of cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to explore the SAR and optimize the potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced into animal models of cancer or metabolic diseases to evaluate their in vivo efficacy and safety.

Conclusion

This compound is a strategically designed molecule that combines the well-validated benzonitrile scaffold with the advantageous cyclopentylamine moiety. While direct biological data is currently limited, the strong precedent set by structurally related compounds provides a compelling rationale for its investigation as a novel therapeutic agent. Its plausible role as a kinase inhibitor and a potential modulator of metabolic enzymes makes it a high-priority candidate for further research and development. This technical guide serves as a foundational resource to stimulate and guide future investigations into this promising area of medicinal chemistry.

References

  • Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998–4002. [Link][8][18][19]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link][8]

  • PubChem. (n.d.). 4-Bromo-2-(cyclopentylamino)benzonitrile. National Center for Biotechnology Information. [Link][16]

  • Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479–8488. [Link][20]

  • Serafin, K., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3465. [Link][15]

  • Zheng, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 241. [Link][1]

  • Patent WO2013034238A1. (2013). Benzonitrile derivatives as kinase inhibitors. [12]

  • Pospíšil, J., et al. (2022). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 87(15), 10174–10183. [Link][10]

  • Patent RU1772103C. (1992). Method of 2-aminobenzonitrile synthesis. [21]

  • Jayan, N., & Aggarwal, P. (2023). Tyrosine Kinase Inhibitors. In StatPearls. StatPearls Publishing. [Link][6]

  • LookChem. (n.d.). Cas 1003-03-8, Cyclopentylamine. [Link][6]

  • Wikipedia contributors. (2023). Ullmann reaction. In Wikipedia, The Free Encyclopedia. [Link][4]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link][9]

  • Al-Omair, M. A., et al. (2019). Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. Molecules, 24(5), 875. [Link][22]

  • Chetty, S., et al. (2022). Therapeutic Path to Triple Knockout: Investigating the Pan-inhibitory Mechanisms of AKT, CDK9, and TNKS2 by a Novel 2-phenylquinazolinone Derivative in Cancer Therapy. Current Issues in Molecular Biology, 44(12), 6061-6081. [Link][13]

  • Wu, Y. J., et al. (2014). Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(6), 1611–1614. [Link][7]

  • Ahmad, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Genetic Engineering and Biotechnology, 21(1), 69. [Link][14]

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Methodological & Application

Synthesis of "2-(Cyclopentylamino)benzonitrile" step-by-step protocol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 2-(Cyclopentylamino)benzonitrile, a valuable intermediate in contemporary drug discovery and materials science. Benzonitrile derivatives are a cornerstone in medicinal chemistry, recognized for their role as bioisosteres and their presence in numerous therapeutic agents.[1][2] This document provides a detailed protocol for the synthesis of the title compound via a Palladium-catalyzed Buchwald-Hartwig amination, a robust and widely adopted method for the formation of carbon-nitrogen bonds.[3][4]

This guide is intended for researchers and scientists in drug development and organic synthesis. It offers a comprehensive, step-by-step protocol, explains the rationale behind procedural choices, and emphasizes critical safety considerations.

Principle of the Synthesis: The Buchwald-Hartwig Amination

The synthesis of this compound is achieved through the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[5] This transformation is highly valued for its efficiency and broad substrate scope, allowing for the formation of aryl amines from aryl halides or triflates, which can be challenging to synthesize via traditional methods like nucleophilic aromatic substitution.[3][4]

The reaction couples 2-chlorobenzonitrile (the aryl halide) with cyclopentylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle, a cornerstone of this reaction's success, involves a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination steps to form the desired C-N bond and regenerate the active palladium(0) catalyst.[6]

cluster_reaction Reaction Scheme A 2-Chlorobenzonitrile C This compound A->C Pd Catalyst, Ligand, Base Toluene, Heat B Cyclopentylamine B->C

Caption: General reaction scheme for the synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaM.W. ( g/mol )Recommended Purity
2-Chlorobenzonitrile873-32-5C₇H₄ClN137.57>98%
Cyclopentylamine1003-03-8C₅H₁₁N85.15>99%
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3C₄H₆O₄Pd224.50Catalyst Grade
X-Phos564483-18-7C₃₃H₄₉P488.72>98%
Sodium tert-butoxide (NaOtBu)865-48-5C₄H₉NaO96.10>97%
Toluene108-88-3C₇H₈92.14Anhydrous, >99.8%
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS Grade
Hexane110-54-3C₆H₁₄86.18ACS Grade
Silica Gel7631-86-9SiO₂60.08230-400 mesh
Equipment
  • Schlenk flask or three-neck round-bottom flask (oven-dried)

  • Reflux condenser and gas inlet/outlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Health and Safety Precautions

This protocol involves hazardous materials and should be performed inside a certified chemical fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and compatible gloves (e.g., nitrile), must be worn at all times.[7]

  • 2-Chlorobenzonitrile : Harmful if swallowed or in contact with skin.[7] Causes eye irritation.[8] Avoid inhalation of dust.

  • Cyclopentylamine : Highly flammable liquid and vapor. Toxic if swallowed and causes severe skin and eye burns.[9] Keep away from heat and open flames.

  • Sodium tert-butoxide : Corrosive solid. Reacts violently with water. Handle under an inert atmosphere.

  • Toluene : Flammable liquid and vapor. Can cause skin, eye, and respiratory irritation.

  • Palladium Catalyst/Phosphine Ligand : Fine powders that can be respiratory irritants. Handle with care to avoid creating dust.

Ensure that eyewash stations and safety showers are readily accessible.[7]

Detailed Experimental Protocol

This protocol outlines the synthesis on a 5 mmol scale. Adjustments may be necessary for different scales.

Reaction Setup and Execution
  • Inert Atmosphere Preparation : Assemble an oven-dried Schlenk flask containing a magnetic stir bar under a stream of argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition : To the flask, add 2-chlorobenzonitrile (688 mg, 5.0 mmol, 1.0 equiv.), Palladium(II) acetate (22.5 mg, 0.1 mmol, 2 mol%), X-Phos (95.3 mg, 0.2 mmol, 4 mol%), and Sodium tert-butoxide (673 mg, 7.0 mmol, 1.4 equiv.).

  • Solvent and Amine Addition : Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere. Add anhydrous toluene (25 mL) via syringe, followed by cyclopentylamine (0.66 mL, 6.0 mmol, 1.2 equiv.).

  • Reaction : Lower the flask into a pre-heated heating mantle and heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the 2-chlorobenzonitrile spot indicates reaction completion, typically within 4-12 hours.

Work-up and Purification
  • Quenching : Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Filtration : Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 10 mL).

  • Extraction : Combine the filtrates and wash with water (2 x 25 mL) and then with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil is purified by flash column chromatography on silica gel.[10][11]

    • Column Packing : Pack the column using a slurry of silica gel in hexane.

    • Elution : Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate). Collect fractions and monitor by TLC.

    • Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

A Reaction Setup (Inert Atmosphere) B Add Solids: - 2-Chlorobenzonitrile - Pd(OAc)₂ / X-Phos - NaOtBu A->B C Add Liquids: - Toluene - Cyclopentylamine B->C D Heat to Reflux (4-12 h) C->D E Cool & Quench D->E F Aqueous Work-up & Extraction E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H center Pd(0)L₂ A Oxidative Addition center->A + Ar-X B Amine Coordination & Deprotonation A->B + R₂NH, Base C Reductive Elimination B->C C->center - Ar-NR₂

Caption: Simplified Buchwald-Hartwig catalytic cycle.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chlorobenzonitrile to form a Pd(II) complex. [6]* Amine Coordination & Deprotonation : Cyclopentylamine coordinates to the palladium center. The base then removes a proton from the amine's nitrogen, forming a more nucleophilic amido species. [6]* Reductive Elimination : The final and product-forming step where the C-N bond is formed, releasing this compound and regenerating the Pd(0) catalyst, which re-enters the cycle. [6]

Role of Key Components
  • Palladium Source : While various palladium sources can be used, Pd(OAc)₂ is common and is reduced in situ to the active Pd(0) species.

  • Ligand (X-Phos) : The choice of ligand is critical. Bulky, electron-rich phosphine ligands like X-Phos are highly effective. They promote the rate-limiting oxidative addition and the final reductive elimination steps while preventing catalyst decomposition. [3][12]* Base (NaOtBu) : A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. The choice of base can significantly impact reaction efficiency.

  • Inert Atmosphere : The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would deactivate it and halt the reaction.

Conclusion

The Buchwald-Hartwig amination provides a reliable and efficient pathway for the synthesis of this compound. By carefully controlling the reaction conditions, particularly by maintaining an inert atmosphere, and by selecting an appropriate catalyst system, high yields of the desired product can be achieved. The protocol described herein serves as a robust starting point for researchers, enabling the synthesis of this and related compounds for applications in pharmaceutical and materials science research.

References

  • Buchwald–Hartwig amin
  • SAFETY DATA SHEET - Fisher Scientific (Cyclopentylamine).
  • SAFETY DATA SHEET - Fisher Scientific (2-Chlorobenzonitrile).
  • 2-Chloro Benzonitrile CAS No 873-32-5 MATERIAL SAFETY D
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Material Safety Data Sheet - 2-Chlorobenzonitrile, 99% - Cole-Parmer.
  • Buchwald-Hartwig Amin
  • SAFETY DATA SHEET - Thermo Fisher Scientific (Cyclopentylamine).
  • Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry.
  • Applications of Benzonitrile Deriv
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • 2-Chlorobenzonitrile synthesis - ChemicalBook.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC, NIH.
  • Introduction to NMR and Its Application in Metabolite Structure Determin

Sources

Application Notes & Protocols: The Strategic Utility of 2-(Cyclopentylamino)benzonitrile in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of intermediates is paramount to the efficiency, novelty, and ultimate success of a synthetic campaign.[][2] Benzonitrile derivatives, characterized by the presence of a cyano group on a benzene ring, are a cornerstone class of intermediates, prized for their inherent reactivity and capacity for diverse chemical transformations.[3][4] The nitrile moiety serves as a synthetic linchpin, readily convertible into amines, carboxylic acids, amides, and heterocycles. When coupled with other functional groups, the benzonitrile core becomes a powerful platform for constructing complex molecular architectures.

This guide focuses on 2-(Cyclopentylamino)benzonitrile (CAS No: 173316-38-6), an intermediate that marries the reactivity of the ortho-amino benzonitrile scaffold with the specific steric and electronic properties of a cyclopentyl group.[5] The secondary amine ortho to the nitrile is not merely a spectator; its proximity enables a rich chemistry of intramolecular cyclizations, leading to fused heterocyclic systems of significant pharmacological interest. Furthermore, the cyclopentyl substituent can play a crucial role in modulating the lipophilicity, metabolic stability, and target-binding affinity of final drug candidates. These attributes make this compound a high-value intermediate for researchers in medicinal chemistry and drug development, particularly in the synthesis of novel kinase inhibitors, anticancer agents, and other bioactive molecules.[6]

Synthesis of the Intermediate: Establishing the C-N Bond

The formation of the aryl C-N bond is the critical step in synthesizing this compound. Modern organometallic chemistry offers highly efficient methods for this transformation, largely supplanting harsher, traditional techniques.

Preferred Method: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the state-of-the-art method for forming C-N bonds, renowned for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[7][8][9] The reaction couples an aryl halide or sulfonate with an amine in the presence of a palladium catalyst and a suitable ligand.[10][11]

Causality of Component Selection:

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[10]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are essential. They stabilize the Pd(0) species, facilitate the rate-limiting oxidative addition step, and promote the final reductive elimination to release the product.[11] The choice of ligand is critical and often requires empirical screening for optimal results.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required.[11] Its primary role is to deprotonate the amine, forming the corresponding amide in the catalytic cycle, which is more nucleophilic and facilitates displacement of the halide from the palladium center.[11]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are used to prevent catalyst deactivation and unwanted side reactions.[9]

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions 2-Halobenzonitrile 2-Halobenzonitrile Process Process 2-Halobenzonitrile->Process Cyclopentylamine Cyclopentylamine Cyclopentylamine->Process Pd Catalyst (e.g., Pd(OAc)2) Pd Catalyst (e.g., Pd(OAc)2) Pd Catalyst (e.g., Pd(OAc)2)->Process Phosphine Ligand (e.g., XPhos) Phosphine Ligand (e.g., XPhos) Phosphine Ligand (e.g., XPhos)->Process Base (e.g., NaOt-Bu) Base (e.g., NaOt-Bu) Base (e.g., NaOt-Bu)->Process Anhydrous Solvent (e.g., Toluene) Anhydrous Solvent (e.g., Toluene) Anhydrous Solvent (e.g., Toluene)->Process Product This compound Process->Product Buchwald-Hartwig Amination

Caption: General workflow for Buchwald-Hartwig synthesis.

Alternative Method: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[12][13][14] While effective, it typically requires stoichiometric amounts of copper and significantly higher reaction temperatures (often >150 °C) compared to palladium-catalyzed methods.[12][15] This can limit its applicability for substrates with sensitive functional groups. Modern variations use soluble copper catalysts with ligands like diamines to improve efficiency and lower reaction temperatures.[12] The Goldberg reaction is a specific variation of the Ullmann condensation for forming aryl amines.[12] This method remains a viable, cost-effective alternative, especially for large-scale synthesis where palladium costs may be prohibitive.

Physicochemical & Spectroscopic Data

Accurate characterization of the intermediate is a prerequisite for its use in subsequent synthetic steps.

PropertyValueSource
CAS Number 173316-38-6[5]
Molecular Formula C₁₂H₁₄N₂-
Formula Weight 186.25 g/mol [5]
Appearance Off-white to light yellow solid (Typical)-
Purity ≥95% (Typical commercial grade)[5]

Expected Spectroscopic Signatures:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.4-7.5 (m, 2H, Ar-H), ~6.6-6.8 (m, 2H, Ar-H), ~4.5-5.0 (br s, 1H, N-H), ~4.0-4.2 (m, 1H, N-CH), ~1.5-2.2 (m, 8H, cyclopentyl-CH₂). The broad singlet for the N-H proton is exchangeable with D₂O.

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~150 (Ar-C-N), ~134 (Ar-CH), ~133 (Ar-CH), ~118 (C≡N), ~115 (Ar-CH), ~112 (Ar-CH), ~95 (Ar-C-CN), ~54 (N-CH), ~33 (cyclopentyl-CH₂), ~24 (cyclopentyl-CH₂).

  • IR (KBr, cm⁻¹): ~3350-3400 (N-H stretch), ~2950-2850 (C-H stretch, aliphatic), ~2220-2230 (C≡N stretch, sharp, strong), ~1600, ~1510 (C=C stretch, aromatic). The strong, sharp nitrile peak is highly characteristic.

  • Mass Spectrometry (EI): m/z (%) = 186 ([M]⁺), 157, 143, 116. The molecular ion peak at 186 should be clearly visible.

Applications in Downstream Synthesis

The true value of this compound lies in the diverse reactivity of its two key functional groups: the nitrile and the secondary amine. These handles can be manipulated independently or in concert to build molecular complexity.

G cluster_nitrile Nitrile Group Transformations cluster_amine Amine Group Transformations cluster_cyclization Intramolecular Cyclizations Start This compound Amine Primary Benzylamine (Reduction, e.g., LiAlH4) Start->Amine Acid Benzoic Acid (Hydrolysis, H+/H2O) Start->Acid Tetrazole Tetrazole Derivative (Cycloaddition, NaN3) Start->Tetrazole Amide N-Acylated Product (Acylation, Ac2O) Start->Amide Sulfonamide N-Sulfonylated Product (Sulfonylation, TsCl) Start->Sulfonamide Quinazolinone Quinazolinone Scaffold Start->Quinazolinone Thiazolone Thiazol-4(5H)-one Scaffold Start->Thiazolone

Caption: Key reaction pathways from the intermediate.

Key Transformations & Applications
  • Heterocycle Formation: This is arguably the most powerful application. The ortho-positioning of the amine and nitrile groups is ideal for constructing fused ring systems. For instance, reaction with α-halo esters or related reagents can lead to the formation of thiazolone derivatives, which have shown promise as 11β-HSD1 inhibitors and potential anticancer agents.[6] Similarly, reaction with phosgene equivalents or formic acid can yield quinazolinone cores, a privileged scaffold in medicinal chemistry.

  • Bioisosteric Replacement: The nitrile can be converted into a tetrazole ring via [3+2] cycloaddition with an azide source. The tetrazole moiety is a well-established bioisostere for a carboxylic acid, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.

  • Linker Elaboration: The nitrile can be reduced to a primary aminomethyl group using reducing agents like LiAlH₄ or catalytic hydrogenation. This creates a flexible diamine linker, Ar-CH₂NH₂, which is useful for connecting to other pharmacophores or for introducing new points of diversity.

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers must adapt them to their specific laboratory conditions and perform appropriate safety assessments. All operations should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

Objective: To synthesize the title compound from 2-chlorobenzonitrile and cyclopentylamine.

Materials:

  • 2-Chlorobenzonitrile (1.0 eq)

  • Cyclopentylamine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl

  • Saturated aqueous NaCl (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Expert Insight: The catalyst and base are added first. It is critical to use an inert atmosphere as the Pd(0) active species and the phosphine ligand are sensitive to oxygen.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene, followed by 2-chlorobenzonitrile (1.0 eq) and cyclopentylamine (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete in 12-24 hours).

    • Trustworthiness: Monitoring ensures the reaction is driven to completion and helps identify any potential side-product formation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

    • Expert Insight: The aqueous washes remove the inorganic salts and excess amine, simplifying the subsequent purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield this compound as a solid. Confirm identity and purity using NMR, IR, and MS analysis as described in Section 3.

Protocol 2: Application - Synthesis of a 2-(Cyclopentylamino)quinazolin-4(3H)-one Derivative

Objective: To demonstrate the utility of the intermediate in a cyclization reaction.

Materials:

  • This compound (1.0 eq)

  • Triphosgene (0.5 eq) or Chloroacetyl chloride (1.1 eq)

  • Triethylamine (Et₃N, 2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃

  • Saturated aqueous NaCl (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (2.5 eq). Slowly add a solution of triphosgene (0.5 eq) or chloroacetyl chloride (1.1 eq) in DCM dropwise over 15 minutes.

    • Expert Insight: The slow addition at 0 °C controls the exotherm of the acylation/cyclization reaction. Triethylamine acts as a base to neutralize the HCl generated.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired quinazolinone derivative.

Conclusion

This compound is more than a simple building block; it is a strategically designed intermediate that offers multiple avenues for the synthesis of complex, high-value molecules. Its efficient preparation via modern cross-coupling reactions, combined with the versatile reactivity of its ortho-amino and nitrile functionalities, makes it an indispensable tool for chemists engaged in drug discovery and process development. The protocols and data provided herein serve as a comprehensive guide for researchers looking to leverage the unique synthetic potential of this powerful intermediate.

References

  • Acta Poloniae Pharmaceutica. (2007). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • BYJU'S. (n.d.). Ullmann Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Wikipedia. (n.d.). Ullmann reaction.
  • BOC Sciences. (n.d.). Pharmaceutical Intermediates in Drug Synthesis.
  • Apollo Scientific. (n.d.). This compound.
  • MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
  • Evonik Health Care. (n.d.). Intermediates for the pharmaceutical industry.

Sources

Application Notes and Protocols for the Synthesis of a Quinazolinone-Based Medicinal Chemistry Library from 2-(Cyclopentylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(Cyclopentylamino)benzonitrile Scaffold

In the landscape of medicinal chemistry, the quinazolinone core is a privileged scaffold, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic derivatization of this core is a cornerstone of modern drug discovery. The starting material, this compound, offers a unique entry point for the synthesis of diverse quinazolinone libraries. The cyclopentylamino group provides a desirable balance of lipophilicity and conformational constraint, which can favorably influence pharmacokinetic and pharmacodynamic properties. The vicinal nitrile functionality is a versatile chemical handle, primed for cyclization reactions to construct the quinazolinone ring system.

This technical guide provides a comprehensive, field-proven framework for the synthesis of this compound and its subsequent elaboration into a diverse quinazolinone-based compound library suitable for high-throughput screening. We will detail robust protocols for the initial scaffold synthesis via Buchwald-Hartwig amination and a subsequent microwave-assisted Ugi four-component reaction for rapid library generation.

Part 1: Synthesis of the Core Scaffold: this compound

The most efficient and scalable method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[3] This reaction provides a powerful means to form the crucial C-N bond between an aryl halide and an amine.

Causality Behind Experimental Choices:
  • Palladium Pre-catalyst and Ligand Selection: The choice of a palladium pre-catalyst and a sterically hindered biarylphosphine ligand is critical for achieving high yields and avoiding side reactions. We recommend a combination of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a suitable ligand like XPhos or BrettPhos. These bulky, electron-rich ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the desired product.

  • Base: A non-nucleophilic, strong base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.

  • Solvent: Anhydrous toluene is an excellent solvent for this reaction, as it is non-coordinating and has a sufficiently high boiling point to drive the reaction to completion.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-Chlorobenzonitrile137.5710.01.38 g
Cyclopentylamine85.1512.01.25 mL
Pd₂(dba)₃915.720.1 (1 mol%)91.6 mg
XPhos476.650.2 (2 mol%)95.3 mg
Sodium tert-butoxide96.1014.01.35 g
Anhydrous Toluene--50 mL

Procedure:

  • To an oven-dried Schlenk flask, add 2-chlorobenzonitrile (1.38 g, 10.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), XPhos (95.3 mg, 0.2 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (50 mL) via syringe, followed by cyclopentylamine (1.25 mL, 12.0 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Part 2: Microwave-Assisted Ugi Four-Component Reaction for Library Synthesis

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid generation of molecular diversity.[4] It combines an amine, an aldehyde, a carboxylic acid, and an isocyanide in a one-pot reaction to form a dipeptide-like scaffold. By employing this compound as the amine component, we can directly access a library of complex molecules with a quinazolinone precursor core. Microwave-assisted synthesis significantly accelerates this reaction, allowing for the rapid production of a compound library.[5][6]

Logical Framework for Library Synthesis:

Ugi Library Synthesis cluster_reactants Reactant Scaffolds cluster_reaction One-Pot Reaction cluster_library Diverse Product Library A This compound (Amine Component) Ugi Ugi 4-CR (Microwave-Assisted) A->Ugi B Aldehyde (R¹CHO) B->Ugi C Carboxylic Acid (R²COOH) C->Ugi D Isocyanide (R³NC) D->Ugi Library α-Acylamino Amide Library Ugi->Library

Caption: Ugi four-component library synthesis workflow.

Experimental Protocol: Microwave-Assisted Ugi-4CR

General Reaction Scheme:

Caption: General scheme of the Ugi four-component reaction.

Materials for a Representative Library Synthesis (96-well plate format):

ComponentDiversity Elements (Examples)Stock Solution (in MeOH)Volume per well (µL)
Amine (A)This compound0.5 M200
Aldehydes (B)Benzaldehyde, 4-Chlorobenzaldehyde, 2-Naphthaldehyde, Furfural0.55 M200
Carboxylic Acids (C)Acetic acid, Benzoic acid, Cyclohexanecarboxylic acid, Phenylacetic acid0.55 M200
Isocyanides (D)tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanide0.55 M200

Procedure (for a single well, scalable to a 96-well plate):

  • To a 2 mL microwave vial, add 200 µL of the 0.5 M solution of this compound in methanol.

  • Add 200 µL of the 0.55 M solution of the desired aldehyde in methanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add 200 µL of the 0.55 M solution of the desired carboxylic acid in methanol and continue stirring for 15 minutes.

  • Finally, add 200 µL of the 0.55 M solution of the desired isocyanide in methanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 80-100 °C for 10-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure (e.g., using a centrifugal evaporator).

  • The crude product can be purified by high-throughput purification methods such as mass-directed automated flash chromatography.

Part 3: Post-Reaction Transformation to Quinazolinones

The Ugi products, which are α-acylamino amides, can be readily cyclized to form the desired quinazolinone library. This is typically achieved by heating the Ugi products in the presence of a dehydrating agent or under acidic or basic conditions.

Protocol: Cyclization to Quinazolinones

General Reaction Scheme:

Caption: Cyclization of Ugi product to quinazolinone.

Procedure:

  • Dissolve the purified Ugi product in a suitable solvent such as acetic acid or a mixture of ethanol and hydrochloric acid.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by chromatography to obtain the final quinazolinone derivative.

Conclusion

This application note provides a robust and efficient workflow for the synthesis of a diverse library of quinazolinone derivatives, starting from the versatile building block this compound. The combination of a reliable Buchwald-Hartwig amination for scaffold synthesis and a rapid, microwave-assisted Ugi four-component reaction for library generation offers a powerful strategy for medicinal chemists and drug discovery professionals. The resulting compound libraries can be screened for a wide range of biological activities, accelerating the identification of novel therapeutic leads.

References

  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600. [Link]

  • Tu, N. P., et al. (2016). An Automated Microwave-Assisted Synthesis Purification System for Rapid Generation of Compound Libraries. Journal of Laboratory Automation, 21(3), 459-469. [Link]

  • MDPI. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 23(1), 165. [Link]

  • ResearchGate. (2022). Recent advances in multicomponent microwave-assisted Ugi reactions. [Link]

  • RSC Publishing. (2021). Electrochemically induced synthesis of quinazolinones via cathode hydration of o-aminobenzonitriles in aqueous solutions. [Link]

  • Torok, B. (2022). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Green Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • El Kaim, L., Grimaud, L., & Oble, J. (2005). Phenol Ugi-Smiles Systems: Strategies for the Multicomponent N-Arylation of Primary Amines with Isocyanides, Aldehydes, and Phenols. Angewandte Chemie International Edition, 44(48), 7961-7964. [Link]

  • Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 152-157. [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]

  • Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation. Nature Protocols, 2(3), 632-639. [Link]

  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

Sources

Application Notes and Protocols for the Functionalization of 2-(Cyclopentylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of experimental procedures for the chemical functionalization of 2-(Cyclopentylamino)benzonitrile, a versatile building block in medicinal chemistry and materials science. The unique structural motif of this N-substituted 2-aminobenzonitrile, featuring both a nucleophilic secondary amine and a reactive nitrile group on an aromatic scaffold, offers multiple avenues for synthetic diversification. This document outlines detailed protocols for the synthesis of the starting material and its subsequent transformation into high-value chemical entities, including quinazolines and N-acylated derivatives. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a practical guide to harnessing the synthetic potential of this compound. Each protocol is designed to be self-validating, with explanations for key experimental choices and expected outcomes.

Introduction

2-Aminobenzonitrile derivatives are privileged scaffolds in organic synthesis, serving as precursors to a wide array of heterocyclic compounds with significant pharmacological activities.[1][2] The introduction of an N-cyclopentyl group in this compound imparts distinct physicochemical properties, such as altered lipophilicity and metabolic stability, which are often desirable in drug design. This guide focuses on key functionalization strategies for this specific molecule, providing detailed, step-by-step protocols that can be readily implemented in a laboratory setting. The experimental procedures have been curated to be robust and scalable, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.

Characterization of this compound

A thorough characterization of the starting material is paramount for the successful execution of subsequent functionalization reactions. Below is a summary of the expected analytical data for this compound (CAS No: 173316-38-6).[3]

Technique Expected Observations
¹H NMR Aromatic protons (approx. δ 6.8-7.5 ppm, multiplet, 4H), Cyclopentyl methine proton (approx. δ 3.8-4.2 ppm, multiplet, 1H), NH proton (approx. δ 5.0-6.0 ppm, broad singlet, 1H), Cyclopentyl methylene protons (approx. δ 1.5-2.1 ppm, multiplet, 8H).
¹³C NMR Aromatic carbons (approx. δ 100-150 ppm), Nitrile carbon (approx. δ 115-120 ppm), Cyclopentyl carbons (approx. δ 24-60 ppm).[4]
IR Spectroscopy N-H stretch (approx. 3350-3450 cm⁻¹), C≡N stretch (approx. 2220-2230 cm⁻¹), C-N stretch (approx. 1250-1350 cm⁻¹), Aromatic C-H and C=C stretches.[5][6]
Mass Spectrometry [M]+ peak at m/z 186.25, corresponding to the molecular weight of C₁₂H₁₄N₂.[7]

Part 1: Synthesis of this compound

The preparation of the starting material is a critical first step. A common and effective method is the nucleophilic aromatic substitution (SNAᵣ) of a suitable 2-halobenzonitrile with cyclopentylamine.

Workflow for the Synthesis of this compound

start Starting Materials: 2-Fluorobenzonitrile Cyclopentylamine Base (e.g., K₂CO₃) reaction Reaction Vessel: Solvent (e.g., DMSO) Heat (e.g., 100-120 °C) start->reaction Combine workup Aqueous Work-up: Quench with water Extract with organic solvent reaction->workup Cool & Quench purification Purification: Column Chromatography workup->purification Crude Product product Product: This compound purification->product Pure Product start Starting Materials: This compound Aldehyde (R-CHO) Copper Catalyst (e.g., CuI) Base (e.g., K₂CO₃) reaction Reaction Vessel: Solvent (e.g., Toluene) Heat (e.g., 110-130 °C) start->reaction Combine workup Filtration & Concentration: Filter through Celite Evaporate solvent reaction->workup Cool & Filter purification Purification: Column Chromatography or Recrystallization workup->purification Crude Product product Product: 4-Substituted Quinazoline purification->product Pure Product start Starting Materials: This compound Acylating Agent (e.g., Acetyl Chloride) Base (e.g., Triethylamine) reaction Reaction Vessel: Solvent (e.g., DCM) Cooling (0 °C to RT) start->reaction Combine workup Aqueous Work-up: Quench with water Extract with DCM reaction->workup Quench purification Purification: Column Chromatography workup->purification Crude Product product Product: N-Acylated Derivative purification->product Pure Product

Sources

"2-(Cyclopentylamino)benzonitrile" in the development of novel heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: "2-(Cyclopentylamino)benzonitrile" in the Development of Novel Heterocycles Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details the strategic application of this compound as a versatile and powerful building block for the synthesis of novel nitrogen-containing heterocyclic compounds. The inherent reactivity of its vicinal amino and nitrile functionalities on a benzene scaffold makes it a privileged precursor for constructing fused ring systems, particularly quinazolines, which are of significant interest in medicinal chemistry. This document provides an in-depth exploration of the underlying reaction mechanisms, detailed step-by-step protocols for key synthetic transformations, and the rationale behind experimental choices, empowering researchers to leverage this substrate in drug discovery and development programs.

Introduction: The Strategic Value of this compound

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] Their prevalence stems from their ability to engage in specific, high-affinity interactions with biological targets.[1] Within this class, 2-aminobenzonitrile derivatives have emerged as exceptionally useful synthons for creating diverse heterocyclic libraries.[3][4]

This compound is a prime example of such a precursor. Its structure combines three key reactive features:

  • A Nucleophilic Secondary Amine: The cyclopentylamino group can readily participate in cyclization reactions.

  • An Electrophilic Nitrile Group: This group is susceptible to nucleophilic attack and can be transformed into various functionalities, serving as a linchpin for ring closure.

  • An Aromatic Scaffold: The benzene ring provides a rigid framework for orienting substituents in three-dimensional space, crucial for molecular recognition by biological targets.

The strategic placement of the amino and nitrile groups facilitates intramolecular cyclization reactions, leading to the efficient construction of fused heterocyclic systems like quinazolines, which are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[5][6]

Core Application: Synthesis of Substituted Quinazolines

One of the most powerful applications of this compound is in the synthesis of 2,4-disubstituted quinazolines. These scaffolds are central to numerous therapeutic agents. We will explore two robust protocols for their synthesis.

Mechanistic Overview: Acid-Mediated Annulation

The formation of the quinazoline ring from a 2-aminobenzonitrile derivative is a classic example of an annulation reaction, where a new ring is fused onto an existing one. In an acid-mediated process, the reaction typically proceeds through the activation of the nitrile group, making it more electrophilic and priming it for intramolecular attack by the amino group after an initial intermolecular reaction.

G cluster_0 Step 1: Nitrile Activation & Amidine Formation cluster_1 Step 2: Intramolecular Cyclization & Tautomerization cluster_2 Step 3: Aromatization (Optional) A This compound C Activated Nitrile Intermediate A->C H+ (Acid Catalyst) B N-Substituted Cyanamide B->C Nucleophilic Attack D Amidine Intermediate C->D Rearrangement E Cyclized Intermediate D->E Intramolecular Nucleophilic Attack D->E F Iminoquinazoline E->F Proton Transfer (Tautomerization) G Final Quinazoline Product F->G Oxidation or Rearrangement F->G G Start Start: This compound + Organometallic Reagent (e.g., PhMgBr) Step1 Protocol Step 1: Formation of N-H Ketimine Intermediate (e.g., in THF, 0°C to RT) Start->Step1 Step2 Protocol Step 2: Addition of Iron Catalyst (e.g., FeCl3) and Oxidant (e.g., DDQ) Step1->Step2 Step3 Protocol Step 3: Heat Reaction Mixture (e.g., 80°C, 12h) Step2->Step3 Step4 Workup: Quenching, Extraction, Drying Step3->Step4 Step5 Purification: Column Chromatography Step4->Step5 End Final Product: 4-Substituted Quinazoline Step5->End

Sources

Application Notes and Protocols for 2-(Cyclopentylamino)benzonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Benzonitrile Derivative

In the ever-evolving landscape of materials science, the strategic design of molecular components is paramount to unlocking novel functionalities. 2-(Cyclopentylamino)benzonitrile emerges as a molecule of significant interest, positioned at the intersection of established chemical principles and the quest for next-generation materials. This compound incorporates a cyclopentylamino group, a saturated amine that can function as an electron donor, directly attached to a benzonitrile moiety, a well-known electron-accepting and versatile chemical handle. While extensive research on this specific molecule is nascent, its structural motifs suggest a rich potential for applications ranging from organic electronics to stimuli-responsive materials.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the prospective applications of this compound in materials science. Grounded in the established properties of analogous compounds, this document offers detailed application notes and robust experimental protocols to stimulate and guide future research. We will explore its potential as a building block for advanced organic materials, its predicted photophysical properties, and its prospective use in cutting-edge applications such as Organic Light-Emitting Diodes (OLEDs) and sensory materials.

PART 1: Synthesis and Characterization

A reliable and scalable synthetic route is the cornerstone of materials science research. Based on established methodologies for the synthesis of N-alkylanilines and aminobenzonitriles, a plausible and efficient protocol for the preparation of this compound is proposed.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is highly suitable for the synthesis of this compound from commercially available starting materials: 2-bromobenzonitrile and cyclopentylamine.

cluster_0 Reaction Scheme 2-bromobenzonitrile 2-Bromobenzonitrile product This compound 2-bromobenzonitrile->product + cyclopentylamine Cyclopentylamine cyclopentylamine->product + catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) catalyst->product base Base (e.g., NaOtBu) base->product solvent Solvent (e.g., Toluene) solvent->product

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromobenzonitrile (1.0 eq)

  • Cyclopentylamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromobenzonitrile, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by cyclopentylamine.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

PART 2: Potential Applications in Organic Electronics

The inherent donor-acceptor structure of this compound makes it a promising candidate for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). The cyclopentylamino group can serve as an electron-donating unit, while the benzonitrile moiety acts as an electron-accepting unit. This intramolecular charge transfer (ICT) characteristic is fundamental to the design of materials for OLEDs.

Application Note: A Potential Host or Emitter in Thermally Activated Delayed Fluorescence (TADF) OLEDs

Materials exhibiting Thermally Activated Delayed Fluorescence (TADF) can harvest both singlet and triplet excitons for light emission, leading to theoretical internal quantum efficiencies of 100%.[1] This is achieved in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). The donor-acceptor architecture of this compound could lead to a separation of the Highest Occupied Molecular Orbital (HOMO) on the donor and the Lowest Unoccupied Molecular Orbital (LUMO) on the acceptor, a key design principle for achieving a small ΔEST.[2]

While experimental data for this compound is not yet available, we can infer its potential photophysical properties from related aminobenzonitrile derivatives.

Table 1: Photophysical Properties of Representative Donor-Acceptor Benzonitrile Derivatives

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
4-(Dimethylamino)benzonitrile (DMABN)Acetonitrile297340, 470 (dual)0.03[3]
4-(Methylamino)benzonitrile (MABN)Acetonitrile295345~0.6[3]
D-A-D' Benzonitrile DerivativePMMA film~350-400~450-550Not reported[4]

Note: The dual fluorescence of DMABN is a classic example of Twisted Intramolecular Charge Transfer (TICT), a phenomenon related to the principles of TADF.

Experimental Protocol: Fabrication and Characterization of a Prototype OLED

This protocol outlines the fabrication of a simple multi-layer OLED device to evaluate the electroluminescent properties of this compound as a potential emissive layer.

cluster_0 OLED Device Architecture Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) (e.g., TPBi) Cathode->ETL EML Emissive Layer (EML) (Host:CBP, Dopant: this compound) ETL->EML HTL Hole Transport Layer (HTL) (e.g., TAPC) EML->HTL HIL Hole Injection Layer (HIL) (e.g., MoO3) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode

Caption: A typical multi-layer OLED device structure.

Procedure:

  • Substrate Preparation: Clean an Indium Tin Oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes.

  • Thin Film Deposition: Transfer the cleaned ITO substrate into a high-vacuum thermal evaporation chamber.

  • Deposit the following layers sequentially:

    • Hole Injection Layer (HIL): 10 nm of Molybdenum trioxide (MoO₃).

    • Hole Transport Layer (HTL): 40 nm of 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC).

    • Emissive Layer (EML): 20 nm of a co-evaporated film of a host material (e.g., 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl, CBP) and this compound as the dopant (e.g., 6 wt%).

    • Electron Transport Layer (ETL): 30 nm of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).

    • Cathode: 1 nm of Lithium Fluoride (LiF) followed by 100 nm of Aluminum (Al).

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated device.

PART 3: Potential as a Stimuli-Responsive Material

Donor-acceptor molecules are often sensitive to their environment, leading to changes in their optical properties in response to external stimuli such as mechanical force (mechanochromism) or temperature (thermochromism).

Application Note: Exploring Mechanochromic and Thermochromic Properties

The flexible cyclopentylamino group and the polar benzonitrile moiety in this compound could allow for different molecular packing arrangements in the solid state. Mechanical stress or temperature changes could disrupt these arrangements, leading to a change in the photoluminescence color.[4] This makes it a candidate for applications in sensors, security inks, and smart coatings.

Experimental Protocol: Investigation of Mechanochromic Luminescence

Procedure:

  • Sample Preparation: Synthesize a sufficient quantity of this compound and purify it by recrystallization to obtain a crystalline powder.

  • Initial Characterization: Record the photoluminescence spectrum and quantum yield of the crystalline powder.

  • Mechanical Grinding: Grind the crystalline powder in an agate mortar with a pestle for several minutes.

  • Post-Grinding Characterization: Immediately record the photoluminescence spectrum of the ground powder. A shift in the emission wavelength would indicate mechanochromic behavior.

  • Reversibility Test: To test for reversibility, expose the ground powder to solvent vapor (e.g., dichloromethane or acetone) or heat it gently on a hot plate and observe any changes in the photoluminescence.

Experimental Protocol: Investigation of Thermochromism

Procedure:

  • Sample Preparation: Prepare a thin film of this compound by drop-casting a solution of the compound onto a quartz substrate.

  • Temperature-Dependent Photoluminescence: Mount the thin film on a temperature-controlled stage in a fluorometer.

  • Record the photoluminescence spectra at various temperatures (e.g., from room temperature up to 150 °C and back down) to observe any changes in emission color or intensity.

PART 4: A Versatile Building Block in Synthesis

Beyond its potential intrinsic properties, this compound can serve as a valuable intermediate for the synthesis of more complex functional molecules and polymers.[][6] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic structures.

Application Note: Synthesis of Quinazoline Derivatives

The 2-aminobenzonitrile scaffold is a key precursor for the synthesis of quinazolines, a class of heterocyclic compounds with a wide range of biological activities and applications in materials science.[7]

cluster_1 Synthetic Transformation start This compound intermediate Intermediate start->intermediate + Reagents product Quinazoline Derivative intermediate->product Cyclization reagents Reagents (e.g., N-Benzyl Cyanamides, Acid)

Caption: General scheme for the synthesis of quinazolines from 2-aminobenzonitriles.

Conclusion and Future Outlook

While direct experimental evidence for the materials science applications of this compound is still emerging, its molecular structure provides a strong foundation for hypothesizing its utility in several advanced applications. The donor-acceptor nature of this compound makes it a compelling candidate for organic electronics, particularly in the development of new TADF emitters for high-efficiency OLEDs. Furthermore, its potential for stimuli-responsive behavior opens up avenues for the creation of novel sensors and smart materials. As a versatile synthetic intermediate, it provides access to a broader range of complex functional molecules. The protocols and application notes presented in this guide are intended to serve as a launchpad for further investigation into this promising, yet underexplored, molecule. We anticipate that future research will validate and expand upon the potential applications outlined here, solidifying the role of this compound in the materials scientist's toolkit.

References

  • Druzhinin, S. I., et al. (2005). Photoproduct formation with 4-aminobenzonitriles in acetonitrile and its effect on photophysical measurements. The Journal of Physical Chemistry A, 109(49), 11213-11223. [Link]

  • Maggiore, A., et al. (2021). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C, 9(4), 1386-1395. [Link]

  • Arrahman, A., et al. (2021). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives. Iranian Journal of Pharmaceutical Research, 20(2), 235.
  • Druzhinin, S. I., et al. (2005). Photoproduct Formation with 4-Aminobenzonitriles in Acetonitrile and Its Effect on Photophysical Measurements. The Journal of Physical Chemistry A, 109(49), 11213-11223.
  • Fadda, A. A., et al. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European journal of medicinal chemistry, 53, 291-299.
  • Baghbanian, S. M., et al. (2018). Palladium‐Catalyzed Cyanation of Aryl Halides Using Formamide and Cyanuric Chloride as a New “CN” Source. ChemistrySelect, 3(32), 9295-9299.
  • Li, J., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+ 2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(10), 1447. [Link]

  • Maggiore, A., et al. (2021). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
  • Wang, Y., et al. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. J Nanomed Res, 7(3), 200-201.
  • Rajamäki, S. H. M. (2016).
  • PubChem. (n.d.). 4-Aminobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Foster, E. J., et al. (2021).
  • Chen, Y., et al. (2022). Development of Advanced Solid-State Thermochromic Materials for Responsive Smart Window Applications.
  • Grigalevicius, S., et al. (2021). 2, 7 (3, 6)-Diaryl (arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules, 26(22), 6889.
  • PubChem. (n.d.). 2-(2-Cyclopentylethynyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 4-Aminobenzonitrile CAS 873-74-5. Retrieved from [Link]

  • Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Green Chemistry, 21(13), 3534-3542. [Link]

  • Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Green Chemistry, 21(13), 3534-3542.
  • Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Green Chemistry, 21(13), 3534-3542.
  • Itoh, T., et al. (2015). Preparation of 4-arylquinazolines with o-(N-alkyl, Np-tosyl) aminobenzonitriles, aryllithiums, and NIS. Organic & Biomolecular Chemistry, 13(32), 8697-8706. [Link]

  • McCarthy, M. C., et al. (2021). Gas-phase synthetic pathways to benzene and benzonitrile: a combined microwave and thermochemical investigation. Physical Chemistry Chemical Physics, 23(28), 15000-15013.
  • Lee, K. L. K., et al. (2019). Gas-Phase Synthetic Pathways to Benzene and Benzonitrile: A Combined Microwave and Thermochemical Investigation. The Astrophysical Journal Letters, 876(1), L1.
  • IL Patent 238044. (2015). 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide.

Sources

Application Notes and Protocols for the Study of 2-(Cyclopentylamino)benzonitrile: Reaction Kinetics and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Arylamine Scaffold

The 2-aminobenzonitrile structural motif is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of an N-cyclopentyl group modulates lipophilicity and conformational flexibility, making 2-(Cyclopentylamino)benzonitrile (CAS No: 173316-38-6) a compound of interest for drug discovery programs, potentially targeting kinases or other ATP-binding proteins.[1] Its synthesis, typically achieved via a palladium-catalyzed Buchwald-Hartwig amination, is a cornerstone reaction for medicinal chemists.

Understanding the kinetics and mechanism of this C-N bond formation is paramount for process optimization, scale-up, and the rational design of improved catalytic systems. This guide provides a comprehensive overview of the mechanistic landscape and detailed protocols for studying the reaction kinetics of the synthesis of this compound.

Mechanistic Framework: The Buchwald-Hartwig Amination Catalytic Cycle

The formation of this compound from an aryl halide (e.g., 2-chlorobenzonitrile or 2-bromobenzonitrile) and cyclopentylamine is a classic example of the Buchwald-Hartwig amination. This reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate. This step is often the rate-determining step, especially for less reactive aryl chlorides.[2]

  • Ligand Exchange/Amine Coordination: The amine (cyclopentylamine) coordinates to the Pd(II) center, displacing a ligand.

  • Deprotonation: A base abstracts a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[2]

The efficiency of this cycle is highly dependent on the choice of palladium precursor, phosphine ligand, base, and solvent. The electron-withdrawing nature of the nitrile group on the benzonitrile substrate can influence the rates of both oxidative addition and reductive elimination.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination (R₂NH) PdII_ArX->AmineCoord + R₂NH PdII_Amine [L_nPd(II)(Ar)(R₂NH)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation + Base - Base-H⁺X⁻ PdII_Amido L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido ReductElim Reductive Elimination PdII_Amido->ReductElim ReductElim->Pd0 Product (Ar-NR₂)

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Kinetic Investigations: Unraveling the Reaction Dynamics

The study of reaction kinetics provides invaluable information about the factors that control the rate of product formation. This knowledge can be leveraged to optimize reaction conditions, minimize reaction times, and improve yields.

Key Kinetic Parameters and Their Significance
ParameterSymbolSignificance
Rate Constant kA proportionality constant that relates the rate of a reaction to the concentration of reactants. A larger k indicates a faster reaction.
Reaction Order nThe exponent to which the concentration of a reactant is raised in the rate law. It indicates how the reaction rate is affected by changes in the concentration of that reactant.
Activation Energy EaThe minimum energy required for a reaction to occur. Lower activation energy leads to a faster reaction rate.
Half-life t1/2The time required for the concentration of a reactant to decrease to half of its initial value.
Protocol 1: Determination of Reaction Order using the Method of Initial Rates

This protocol outlines a general procedure for determining the reaction order with respect to the reactants (e.g., 2-chlorobenzonitrile, cyclopentylamine) and the catalyst.

Objective: To determine the exponents in the rate law: Rate = k[Aryl Halide]^x[Amine]^y[Catalyst]^z

Methodology: A series of experiments are conducted where the initial concentration of one component is varied while the others are kept constant. The initial rate of the reaction is measured for each experiment.

Experimental Setup:

  • Reaction Vessel: A multi-well reaction block or a series of individual reaction vials equipped with magnetic stir bars.

  • Inert Atmosphere: Reactions should be set up in a glovebox or under a continuous flow of an inert gas like argon or nitrogen.

  • Temperature Control: A heating block or oil bath to maintain a constant temperature.

  • Analytical Method: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is ideal for monitoring the disappearance of starting materials and the appearance of the product. An internal standard (e.g., dodecane, tetradecane) should be used for accurate quantification.

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of 2-chlorobenzonitrile, cyclopentylamine, the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos), the base (e.g., sodium tert-butoxide), and the internal standard in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Setup: In a series of reaction vials, add the appropriate volumes of the stock solutions to achieve the desired initial concentrations as outlined in the table below.

  • Initiation: Place the vials in the pre-heated reaction block to start the reaction.

  • Sampling: At timed intervals (e.g., 0, 2, 5, 10, 15, 30 minutes), withdraw an aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water to neutralize the base.

  • Analysis: Analyze the quenched samples by GC-FID or GC-MS to determine the concentration of the product, this compound, by comparing its peak area to that of the internal standard.

  • Data Analysis: Plot the concentration of the product versus time for each experiment. The initial rate is the slope of the initial linear portion of this curve.

  • Determining Reaction Order:

    • Compare experiments where only [Aryl Halide] was varied to determine 'x'.

    • Compare experiments where only [Amine] was varied to determine 'y'.

    • Compare experiments where only [Catalyst] was varied to determine 'z'.

Illustrative Experimental Design:

Experiment[2-Chlorobenzonitrile] (M)[Cyclopentylamine] (M)[Pd Catalyst] (mol%)Initial Rate (M/s)
10.10.121Rate 1
20.20.121Rate 2
30.10.241Rate 3
40.10.122Rate 4
Visualizing the Kinetic Study Workflow

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Prep_Stocks Prepare Stock Solutions (Reactants, Catalyst, Base, Int. Std.) Setup_Vials Set Up Reaction Vials (Varying Concentrations) Prep_Stocks->Setup_Vials Initiate Initiate Reaction (Heating) Setup_Vials->Initiate Sample Take Aliquots at Timed Intervals Initiate->Sample Quench Quench Aliquots Sample->Quench GC_Analysis Analyze by GC-FID/MS Quench->GC_Analysis Plot_Data Plot [Product] vs. Time GC_Analysis->Plot_Data Calc_Rate Calculate Initial Rates Plot_Data->Calc_Rate Det_Order Determine Reaction Orders Calc_Rate->Det_Order

Figure 2: Workflow for determining reaction order.

Protocol 2: In-Situ Reaction Monitoring by 1H NMR Spectroscopy

For a more continuous and detailed view of the reaction progress, in-situ monitoring using Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique.

Objective: To continuously monitor the concentrations of reactants, products, and potentially observable intermediates over time in a single experiment.

Methodology: The reaction is carried out directly in an NMR tube, and spectra are acquired at regular intervals.

Experimental Setup:

  • NMR Spectrometer: A standard NMR spectrometer (400 MHz or higher is recommended).

  • NMR Tubes: J. Young valve NMR tubes are ideal for maintaining an inert atmosphere.

  • Solvent: A deuterated solvent in which all components are soluble (e.g., toluene-d₈ or 1,4-dioxane-d₈).

  • Internal Standard: A non-reactive compound with a singlet in a clear region of the 1H NMR spectrum (e.g., 1,3,5-trimethoxybenzene).

Procedure:

  • Sample Preparation (in a glovebox):

    • To a J. Young NMR tube, add the internal standard.

    • Add the palladium precatalyst and ligand.

    • Add the base (e.g., sodium tert-butoxide).

    • Add the deuterated solvent.

    • Add 2-chlorobenzonitrile.

    • Seal the tube and take a preliminary 1H NMR spectrum to get a t=0 reference.

  • Reaction Initiation:

    • Inject cyclopentylamine into the NMR tube via syringe.

    • Quickly place the NMR tube into the pre-heated NMR spectrometer.

  • Data Acquisition:

    • Immediately start acquiring 1H NMR spectra at set time intervals (e.g., every 5-10 minutes).

  • Data Processing and Analysis:

    • Process the spectra (phasing, baseline correction).

    • Integrate the peaks corresponding to the starting materials, product, and internal standard.

    • The concentration of each species at a given time can be calculated relative to the known concentration of the internal standard.

    • Plot the concentrations of reactants and products as a function of time.

Expected Analytical Data for this compound

TechniqueExpected Data
1H NMR (400 MHz, CDCl₃)δ (ppm): ~7.4-7.5 (m, 2H, Ar-H), ~6.7-6.8 (m, 2H, Ar-H), ~4.2 (m, 1H, N-CH), ~2.0-2.2 (m, 2H, cyclopentyl-H), ~1.5-1.8 (m, 6H, cyclopentyl-H). A broad singlet for the N-H proton may also be observed.
13C NMR (100 MHz, CDCl₃)δ (ppm): ~150 (Ar-C-N), ~134 (Ar-C), ~133 (Ar-C), ~118 (CN), ~116 (Ar-C), ~112 (Ar-C), ~95 (Ar-C-CN), ~55 (N-CH), ~34 (cyclopentyl-CH₂), ~24 (cyclopentyl-CH₂).
FT-IR (ATR)ν (cm⁻¹): ~3350 (N-H stretch), ~2950 (C-H stretch, aliphatic), ~2220 (C≡N stretch), ~1600, 1500 (C=C stretch, aromatic).
Mass Spec. (EI)m/z (%): 186 (M⁺), 157, 143, 116.

Note: These are estimated values and should be confirmed by experimental data.

Conclusion: A Pathway to Deeper Understanding

The protocols and mechanistic insights provided in this guide offer a robust framework for researchers investigating the synthesis of this compound. By systematically studying the reaction kinetics, scientists can move beyond simple reaction optimization to a deeper, mechanistic understanding of the catalytic processes at play. This knowledge is not only crucial for the development of efficient and scalable synthetic routes but also for the future design of more effective catalysts for C-N bond formation, a reaction of profound importance in modern drug discovery.

References

  • BIOFOUNT. This compound(173316-38-6). Available at: [Link] (Accessed: January 15, 2026).

  • PubChem. 4-Bromo-2-(cyclopentylamino)benzonitrile. Available at: [Link] (Accessed: January 15, 2026).

  • Singleton, D. A. et al. "Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects." ACS Catalysis. Available at: [Link] (Accessed: January 15, 2026).

  • Thomas, G. T. et al. "Step-by-step real time monitoring of a catalytic amination reaction." Chemical Communications. Available at: [Link] (Accessed: January 15, 2026).

  • Kappe, C. O. et al. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." Organic Process Research & Development. Available at: [Link] (Accessed: January 15, 2026).

  • MDPI. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction. Available at: [Link] (Accessed: January 15, 2026).

  • ChemRxiv. Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Available at: [Link] (Accessed: January 15, 2026).

Sources

Application Notes & Protocols: Safe Handling and Storage of 2-(Cyclopentylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 2-(Cyclopentylamino)benzonitrile (CAS No. 173316-38-6). A review of available safety literature reveals a lack of specific toxicological data for this compound[1]. Consequently, these protocols are established upon the precautionary principle . The procedures outlined are derived from the known hazard profiles of structurally related compounds, primarily benzonitrile and other aminobenzonitrile derivatives. All personnel must treat this compound as a substance with potential for acute toxicity via inhalation, dermal absorption, and ingestion, as well as a potential irritant. Adherence to these guidelines is mandatory to ensure personnel safety and maintain experimental integrity.

Hazard Assessment: A Precautionary Approach

The chemical structure of this compound contains a benzonitrile moiety. The benzonitrile functional group is known to be toxic, with hazards including irritation to the skin, eyes, and respiratory tract.[2] High-level exposure to benzonitrile can lead to severe health effects, including respiratory distress, convulsions, and potentially death, with effects that may be delayed.[2][3][4] The substance can be absorbed through the skin, by inhalation, or by ingestion.[4][5] Furthermore, upon thermal decomposition or in a fire, nitrile-containing compounds can release highly toxic gases such as hydrogen cyanide and nitrogen oxides.[3][6]

While a supplier Safety Data Sheet (SDS) for this compound indicates no known hazards, this is likely due to a lack of comprehensive testing rather than an absence of risk[1]. Therefore, it is scientifically prudent to handle it with the same level of caution as other hazardous benzonitriles.

Table 1: Hazard Profile of Structurally Related Compounds
CompoundCAS No.Key HazardsGHS Classification (Examples)
Benzonitrile 100-47-0Harmful if swallowed, inhaled, or absorbed through the skin[2]. Causes eye, skin, and respiratory tract irritation[2]. Combustible liquid[2][4]. Target organs: CNS, liver, eyes, skin[2].Acute Toxicity 4 (Oral, Dermal)[7][8]; Flammable Liquid 4[7].
2-Aminobenzonitrile 1885-29-6Causes skin and eye irritation. Potential for allergic skin reaction. Handled as a toxic solid.Skin Irritation 2; Eye Irritation 2; Acute Toxicity 4.
4-Aminobenzonitrile 8721-26-4Toxic in contact with skin or if inhaled. Suspected of causing genetic defects[9]. Harmful to aquatic life[9].Acute Toxicity 3 (Dermal, Inhalation); Mutagenicity 2; Hazardous to the Aquatic Environment, Chronic 3[9].

Engineering Controls & Personal Protective Equipment (PPE)

The primary objective is to minimize all potential routes of exposure. This is achieved through a combination of robust engineering controls and diligent use of appropriate PPE.

Engineering Controls
  • Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors[3][10].

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed[3].

  • Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate work area[3].

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling this compound.

  • Hand Protection: Wear disposable nitrile gloves with a minimum thickness of 5-mil for splash protection[11]. Nitrile gloves provide a physical barrier against brief contact but should be removed and discarded immediately if contamination occurs[11]. For prolonged operations, consider heavier-duty gloves and consult a glove compatibility chart. Always wash hands thoroughly with soap and water after removing gloves[12].

  • Eye Protection: Chemical safety goggles with side shields are mandatory to protect against splashes and airborne particles[4][13]. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing[14].

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect skin and clothing[3]. An acid-resistant apron may be necessary for larger-scale work[12].

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times[12].

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4 Spill_Response Start Spill Occurs Assess Assess Spill Size & Risk (Is it minor and containable?) Start->Assess Evacuate Evacuate Area Alert Supervisor & EHS Assess->Evacuate No Contain Contain Spill with Inert Absorbent Material (e.g., vermiculite, sand) Assess->Contain Yes End Spill Secured Evacuate->End Cleanup Collect Absorbed Material Using Non-Sparking Tools Contain->Cleanup Package Place in a Labeled, Sealable Container for Hazardous Waste Cleanup->Package Decon Decontaminate Spill Area with Appropriate Solvent Package->Decon Decon->End

Sources

Troubleshooting & Optimization

Optimizing the Synthesis of 2-(Cyclopentylamino)benzonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical support resource for researchers, chemists, and process development professionals engaged in the synthesis of 2-(Cyclopentylamino)benzonitrile. This molecule is a valuable building block in medicinal chemistry and materials science. The synthesis, while often straightforward, presents common challenges that can impact yield, purity, and reproducibility. Here, we dissect these challenges through a troubleshooting-focused, question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

The predominant and most versatile method for synthesizing this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms the carbon-nitrogen bond between an aryl halide (typically 2-chlorobenzonitrile or 2-bromobenzonitrile) and cyclopentylamine.[1][2] The success of this reaction is highly dependent on the careful selection of catalyst, ligand, base, and solvent, as well as meticulous execution of the experimental setup.

Core Synthesis Protocol: Buchwald-Hartwig Amination

This section provides a robust, generalized protocol that serves as a starting point for optimization.

Experimental Protocol: General Procedure

Reaction Setup:

  • To an oven-dried Schlenk flask or reaction vial, add the palladium precatalyst and the phosphine ligand.

  • Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the base (e.g., Sodium tert-butoxide).

  • Add the aryl halide (e.g., 2-chlorobenzonitrile).

  • Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Initiate stirring, then add the cyclopentylamine via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Filter the mixture through a pad of celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Catalytic Cycle of the Buchwald-Hartwig Amination

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species.[2][3][4]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + R'R''NH, Base - HX amido_complex L-Pd(II)(Ar)(NR'R'') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Product Ar-NR'R'' Troubleshooting Workflow start Low or No Yield Observed check_inert Was a rigorous inert atmosphere maintained? start->check_inert check_reagents Are reagents (base, solvent) anhydrous and fresh? check_inert->check_reagents Yes sol_inert Action: Improve degassing and inerting technique. Use Schlenk line or glovebox. check_inert->sol_inert No check_catalyst What catalyst system was used? (Pd source + Ligand) check_reagents->check_catalyst Yes sol_reagents Action: Use fresh, high-purity base. Use anhydrous solvent from a purification system. check_reagents->sol_reagents No catalyst_choice Was a Pd(II) source (e.g., Pd(OAc)₂) used? check_catalyst->catalyst_choice precatalyst Action: Switch to a reliable precatalyst (e.g., XPhos Pd G3) to ensure efficient Pd(0) generation. catalyst_choice->precatalyst Yes ligand_issue Is the ligand appropriate? (e.g., bulky biarylphosphine) catalyst_choice->ligand_issue No (Precatalyst used) ligand_issue->start Yes, re-evaluate other params sol_ligand Action: Screen alternative ligands like SPhos or DavePhos. ligand_issue->sol_ligand No

Caption: A logical workflow for troubleshooting low-yield reactions.

Q4: How should I purify the final product, this compound?

Purification typically involves removing the spent catalyst, ligand oxides, and residual base salts, followed by chromatographic separation from any organic side products.

  • Step 1: Aqueous Work-up: As described in the general protocol, an aqueous wash is effective at removing inorganic salts like NaOtBu and the resulting sodium halide.

  • Step 2: Filtration: Filtering the crude mixture through a short plug of silica gel or celite before concentration can remove a significant portion of the palladium catalyst residues.

  • Step 3: Flash Column Chromatography: This is the most effective method for obtaining highly pure material.

    • Recommended Eluent System: A gradient of Ethyl Acetate in Hexanes (or Heptanes) is typically effective. Start with a low polarity (e.g., 2-5% EtOAc) and gradually increase the polarity to elute the product. The starting materials (2-halobenzonitrile) are less polar, while the phosphine ligand oxides are generally more polar than the desired product.

  • Alternative Purification: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective and scalable purification method.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Deb, I., et al. (2016). Palladium-Catalyzed Norbornene-Mediated Tandem ortho-C-H-Amination/ipso-C-I-Cyanation of Iodoarenes: Regiospecific Synthesis of 2-Aminobenzonitrile. Organic Letters. [Link]

  • Verkade, J. G., et al. (2007). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Christensen, M., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Process Research & Development. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Mernyák, E., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

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Technical Support Center: 2-(Cyclopentylamino)benzonitrile Reaction Byproduct Identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis of 2-(Cyclopentylamino)benzonitrile. Our goal is to equip you with the scientific rationale and practical solutions to identify and mitigate common reaction byproducts, ensuring the integrity of your research and development efforts.

Introduction

The synthesis of this compound, a key intermediate in the synthesis of various pharmacologically active compounds, is most commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. While this method is robust, it is not without its challenges. The formation of reaction byproducts can significantly impact yield, purity, and the overall efficiency of your synthetic route. This guide is designed to help you navigate these challenges by providing a structured approach to identifying and resolving common issues encountered during your experiments.

Troubleshooting Guide & FAQs

Issue 1: Low Yield of this compound and Presence of an Impurity with a Mass Corresponding to Benzene

Question: My Buchwald-Hartwig reaction of 2-chlorobenzonitrile with cyclopentylamine is resulting in a low yield of the desired product. I'm also observing a significant amount of a byproduct that appears to be benzonitrile. What is happening and how can I fix it?

Answer:

This is a classic case of a common side reaction in palladium-catalyzed aminations known as hydrodehalogenation .[1] In this process, the aryl halide (2-chlorobenzonitrile) is reduced, replacing the chlorine atom with a hydrogen atom to form benzonitrile.

Causality: The hydrodehalogenation side reaction is often promoted by the presence of a palladium hydride (Pd-H) species in the catalytic cycle. This can arise from several sources, including the β-hydride elimination from the amine or the reaction of the palladium catalyst with trace amounts of water or other proton sources.

Mitigation Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination to form the C-N bond over the competing hydrodehalogenation pathway.[1] Consider screening ligands such as XPhos or SPhos, which have been shown to be effective in minimizing this side reaction.

  • Base Selection: The strength and nature of the base can influence the reaction outcome. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Screening weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.

  • Reaction Conditions:

    • Temperature: Higher temperatures can sometimes favor hydrodehalogenation.[1] Experiment with lowering the reaction temperature to see if the formation of the byproduct is reduced.

    • Solvent: Ensure your solvent is anhydrous. Trace water can contribute to the formation of Pd-H species.

    • Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize side reactions.

Workflow for Troubleshooting Hydrodehalogenation:

start Low Yield & Benzonitrile byproduct observed ligand Screen Bulky Ligands (e.g., XPhos, SPhos) start->ligand base Screen Weaker Bases (e.g., Cs₂CO₃, K₃PO₄) ligand->base temp Lower Reaction Temperature base->temp solvent Ensure Anhydrous Solvent temp->solvent inert Strict Inert Atmosphere solvent->inert analyze Analyze by LC-MS/GC-MS inert->analyze end Optimized Yield analyze->end

Caption: Troubleshooting workflow for hydrodehalogenation.

Issue 2: Identification of a High Molecular Weight Impurity

Question: I've isolated my this compound, but I have a persistent impurity with a mass that is roughly double that of my starting amine. What could this be?

Answer:

This high molecular weight impurity is likely a diarylation product . In the context of the Buchwald-Hartwig amination, this occurs when a second molecule of the aryl halide reacts with the newly formed this compound.

Causality: Diarylation is more common with primary amines, but can also occur with secondary amines, especially under forcing conditions or with a high concentration of the aryl halide. The nitrogen atom of the product, this compound, can act as a nucleophile and participate in a second C-N coupling reaction.

Mitigation Strategies:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the cyclopentylamine relative to the 2-chlorobenzonitrile can help to consume the aryl halide and minimize the chance of a second coupling.

  • Ligand Choice: Certain bulky ligands are known to favor monoarylation. Ligands like BrettPhos have been specifically designed to prevent the over-arylation of primary amines and can be effective for secondary amines as well.[1]

  • Reaction Conditions:

    • Concentration: Running the reaction at a lower concentration can sometimes disfavor the bimolecular diarylation reaction.

    • Addition Rate: If practical, slow addition of the 2-chlorobenzonitrile to the reaction mixture containing the cyclopentylamine and catalyst can help to maintain a low concentration of the aryl halide, thus suppressing diarylation.

Table 1: Common Byproducts and Their Identification

Byproduct NamePlausible StructureMolecular Weight ( g/mol )Key Analytical Signature (MS)
BenzonitrileC₇H₅N103.12[M+H]⁺ = 104.1
Bis(2-cyanophenyl)cyclopentylamineC₂₁H₁₉N₃313.40[M+H]⁺ = 314.4
2-(Cyclopentylamino)benzamideC₁₂H₁₆N₂O204.27[M+H]⁺ = 205.3
2-Cyclopentyl-2,3-dihydroquinazolin-4(1H)-oneC₁₃H₁₆N₂O216.28[M+H]⁺ = 217.3
Issue 3: Product Degradation During Workup or Purification

Question: My initial reaction monitoring (TLC, LC-MS) shows good conversion to the desired product, but I'm isolating a new, more polar impurity after aqueous workup or column chromatography. What is this new impurity?

Answer:

This is likely due to the hydrolysis of the nitrile group to either the corresponding amide, 2-(Cyclopentylamino)benzamide, or in more extreme cases, the carboxylic acid. Nitriles can be sensitive to both acidic and basic conditions, particularly at elevated temperatures.

Causality:

  • Basic Hydrolysis: If your workup involves a basic wash (e.g., sodium bicarbonate or carbonate solution), the nitrile can be hydrolyzed to the primary amide.

  • Acidic Hydrolysis: Similarly, an acidic workup can also catalyze the hydrolysis of the nitrile.

  • Silica Gel: The slightly acidic nature of silica gel used in column chromatography can sometimes be sufficient to induce partial hydrolysis of sensitive nitriles, especially if the product is on the column for an extended period.

Mitigation and Identification:

  • Neutral Workup: If possible, perform a neutral workup. Wash the organic layer with water and brine.

  • Minimize Contact Time: During extraction and chromatography, minimize the contact time of your product with acidic or basic aqueous phases and with silica gel.

  • Alternative Purification: Consider alternative purification methods such as crystallization or distillation if your product is amenable.

  • Analytical Identification: The amide byproduct will have a molecular weight increase of 18 amu (addition of H₂O) compared to your product. This can be readily detected by mass spectrometry. In the ¹H NMR spectrum, you would expect to see the appearance of broad singlets corresponding to the -NH₂ protons of the amide.

Reaction Pathway for Hydrolysis:

product This compound amide 2-(Cyclopentylamino)benzamide product->amide H₂O / H⁺ or OH⁻ acid 2-(Cyclopentylamino)benzoic acid amide->acid H₂O / H⁺ or OH⁻ (harsher conditions)

Caption: Hydrolysis pathway of the nitrile group.

Issue 4: Formation of a Fused Ring System

Question: I am seeing an unexpected byproduct with a mass that suggests an intramolecular reaction. What could be happening?

Answer:

Ortho-aminobenzonitriles are known to undergo intramolecular cyclization reactions under certain conditions, particularly in the presence of acids or upon heating. A plausible byproduct could be a derivative of a quinazoline. For instance, if there is a source of a carbonyl group (e.g., from a solvent or another reagent), it could lead to the formation of a fused heterocyclic system. Aromatic compounds with adjacent amino and guanidino groups (which can be formed from cyanamides) are also known to be prone to cyclization to form 2-amino-benzimidazoles.[2]

Causality: The ortho-positioning of the amino and nitrile groups makes them susceptible to intramolecular reactions. The amino group can act as a nucleophile, and the nitrile group can be activated towards nucleophilic attack.

Mitigation Strategies:

  • Avoid Strong Acids: Be cautious with the use of strong acids, especially at elevated temperatures, during both the reaction and workup.

  • Control Temperature: Avoid unnecessarily high reaction temperatures or prolonged heating.

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere to prevent oxidation or reactions with atmospheric components like CO₂ which can lead to cyclized byproducts.[3]

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add 2-chlorobenzonitrile (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the base (e.g., sodium tert-butoxide, 1.2-1.5 eq) and the anhydrous solvent (e.g., toluene).

  • Add cyclopentylamine (1.1-1.2 eq) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Method for Byproduct Identification
  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • LC-MS Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution, for example, with water and acetonitrile, both containing 0.1% formic acid.

    • Monitor the elution profile with a UV detector and a mass spectrometer (in both positive and negative ion modes).

    • Analyze the mass spectra of the main product peak and any impurity peaks to determine their molecular weights.

  • NMR Analysis:

    • For significant impurities, isolate them by preparative HPLC or careful column chromatography.

    • Acquire ¹H and ¹³C NMR spectra of the isolated impurities to elucidate their structures.[4] Comparison of the spectra with those of known potential byproducts can confirm their identity.

References

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • BenchChem.
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • NSF Public Access Repository.
  • Gallou, F., & Plummer, S. (2024).
  • University of Windsor.
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.
  • Chemistry LibreTexts. (2023).
  • Eureka | Patsnap.
  • Google Patents.
  • International Journal of Advanced Research (IJAR). (2020). ISSN: 2320-5407 Int. J. Adv. Res. 8(06), 1436-1444.
  • Google Patents.
  • PubMed. (2025). Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles. Chemistry.
  • Pharmaffili
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  • Frontiers. (2024).
  • ResearchGate. Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles.
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  • PMC - NIH. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics.
  • ResearchGate. impurity profile of pharmaceuticals ingredient: a review.
  • Veeprho.
  • ResearchGate. (2021).
  • PHARMACEUTICAL SCIENCES.
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  • Organic Chemistry Portal. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones.
  • Diva-portal.org. Selectivity in NMR and LC-MS Metabolomics.
  • SpectraBase. 2-[N-benzyl-N-(prop-2'-enyl)amino]benzonitrile - Optional[13C NMR] - Chemical.
  • Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. (2023).
  • MDPI. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana.

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Technical Support Center: Stability and Degradation of 2-(Cyclopentylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-(Cyclopentylamino)benzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability profile of this molecule. As a key intermediate and research compound, knowledge of its potential degradation pathways is critical for ensuring experimental accuracy, developing stable formulations, and interpreting analytical data. This guide consolidates field-proven insights and troubleshooting advice into a practical, question-and-answer format.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during the handling, storage, and use of this compound.

Q1: I'm observing a new, more polar impurity in my this compound sample after a reaction workup using aqueous acidic or basic solutions. What is the likely identity of this impurity?

A: The most probable cause is the hydrolysis of the nitrile functional group. The benzonitrile moiety is susceptible to both acid- and base-catalyzed hydrolysis.[1][2] Initially, the nitrile group hydrolyzes to a primary amide, forming 2-(Cyclopentylamino)benzamide . This intermediate is often more polar than the starting nitrile. If the conditions are harsh enough (e.g., elevated temperature, strong acid/base concentration), the amide can undergo further hydrolysis to the corresponding carboxylic acid, yielding 2-(Cyclopentylamino)benzoic acid .[1][3]

  • Causality: The mechanism involves protonation of the nitrile nitrogen (in acid) or nucleophilic attack by hydroxide on the nitrile carbon (in base), both of which facilitate the addition of water across the carbon-nitrogen triple bond.[2]

  • Troubleshooting: To minimize this degradation, use milder pH conditions, lower temperatures, and shorter exposure times during your workup. If unavoidable, be prepared to separate these polar impurities using chromatography. An isocratic HPLC method may need to be switched to a gradient method to resolve the starting material and these more polar degradants effectively.

Q2: My solid sample of this compound has developed a slight discoloration (e.g., yellow or tan) after being stored on the benchtop for several weeks. What is causing this?

A: Discoloration upon exposure to ambient conditions is often indicative of photolytic or oxidative degradation.

  • Photodegradation: Aromatic compounds, especially those with amine functionalities, can be sensitive to light, particularly in the UV spectrum.[4] Exposure can generate reactive radical species, leading to complex degradation pathways and the formation of colored impurities. The ICH Q1B guidelines provide a framework for systematic photostability testing.[5][6][7]

  • Oxidative Degradation: The secondary amine is a potential site for oxidation. Atmospheric oxygen can slowly oxidize the amine, leading to the formation of N-oxides or other complex colored products. This process can be accelerated by light and the presence of trace metal impurities.

  • Troubleshooting: Always store this compound in amber vials or containers that protect it from light. For long-term storage, keep it in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize both photo- and oxidative degradation.

Q3: I ran a reaction at high temperatures (>100 °C) and my final product analysis shows multiple minor, unidentified peaks. Is this compound known to be thermally labile?

A: While the benzonitrile core is generally thermally stable, prolonged exposure to high temperatures can induce degradation.[8] The specific degradation profile can be complex. Unlike the well-defined pathways of hydrolysis, thermal degradation often proceeds via free-radical mechanisms, which can lead to a multitude of products. Potential pathways include cleavage of the cyclopentyl ring or reactions involving the amine linker.[9][10] The nitrile group itself can undergo cyclization or other reactions at very high temperatures, as seen in the thermal treatment of polyacrylonitrile.[11][12]

  • Causality: High thermal energy can overcome the activation barriers for various bond-cleavage reactions, initiating a cascade of secondary reactions.

  • Troubleshooting: If high temperatures are necessary, conduct a preliminary thermal stress study on the compound alone to identify its degradation onset temperature. Use the lowest effective temperature and shortest reaction time possible. Analyzing the reaction mixture by GC-MS can be effective for identifying smaller, volatile thermal degradants.

Q4: How do I set up a study to systematically determine the stability of this compound and identify its degradation products?

A: A "forced degradation" or "stress testing" study is the standard approach.[13][14][15] This involves subjecting the compound to a range of harsh conditions to intentionally induce degradation. The goal is to generate the likely degradants that could form under normal storage or processing conditions and to develop a stability-indicating analytical method.[16] Key conditions to test include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: e.g., solid state at 80 °C or higher.

  • Photostability: Exposure to a controlled light source (e.g., 1.2 million lux hours and 200 watt hours/square meter, per ICH Q1B).[6]

A detailed workflow and a starting point analytical method are provided in Part 3 of this guide.

Part 2: Principal Degradation Pathways

Understanding the key chemical liabilities of this compound allows for proactive measures to prevent degradation.

Hydrolytic Degradation Pathway

This is the most common and predictable degradation pathway in aqueous environments. The nitrile group is hydrolyzed in two successive steps to first a benzamide and then a benzoic acid derivative.

Hydrolysis_Pathway cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product start This compound amide 2-(Cyclopentylamino)benzamide start->amide + H₂O (H⁺ or OH⁻ catalysis) acid 2-(Cyclopentylamino)benzoic Acid amide->acid + H₂O (H⁺ or OH⁻ catalysis)

Caption: Hydrolysis of this compound.

Oxidative Degradation Pathway

The secondary amine is the most likely site of oxidation. While multiple products are possible, N-oxidation is a common pathway for secondary amines. Other reactions could involve the benzylic-like position on the cyclopentyl ring adjacent to the nitrogen.

Oxidation_Pathway start This compound products N-Oxide and/or other oxidative products start->products [O] (e.g., H₂O₂, O₂)

Caption: Conceptual pathway for oxidative degradation.

Part 3: Protocols for Stability Assessment

This section provides actionable protocols for conducting a forced degradation study and analyzing the results.

Protocol 1: Forced Degradation Study Workflow

This protocol is a self-validating system designed to establish the intrinsic stability of the molecule and develop a stability-indicating method as per ICH guidelines.[13][14]

Forced_Degradation_Workflow start Start: Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) stress Acid Stress (0.1 M HCl, 60°C) Base Stress (0.1 M NaOH, 60°C) Oxidative Stress (3% H₂O₂, RT) Thermal Stress (Solid, 80°C) Photolytic Stress (ICH Q1B) start->stress sampling Sample at Time Points (e.g., 0, 2, 8, 24 hrs) stress->sampling quench Quench/Neutralize (If applicable) sampling->quench analysis Analyze All Samples by HPLC-DAD (vs. Untreated Control) quench->analysis characterize Characterize Major Degradants (LC-MS, NMR if necessary) analysis->characterize end End: Establish Degradation Profile characterize->end

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as 50:50 acetonitrile:water.

  • Stress Conditions Setup:

    • Acidic: Mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60 °C.

    • Basic: Mix 1 mL of stock with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60 °C.

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Place a known amount of solid compound in a vial and heat in an oven at 80 °C. Prepare a "dark control" sample stored at room temperature.

    • Photolytic: Expose the stock solution (in a quartz cuvette) and solid sample to a calibrated light source according to ICH Q1B guidelines (≥1.2 million lux hours, ≥200 W h/m²).[5][6] Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • Sampling and Quenching:

    • Withdraw aliquots from the solution samples at appropriate time points (e.g., 0, 2, 8, 24 hours).

    • For the thermal study, dissolve a portion of the solid in the initial solvent at each time point.

    • Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an untreated control (time zero), using a stability-indicating HPLC method (see Protocol 2). A photodiode array (DAD) detector is recommended to check for peak purity and any spectral changes.

  • Data Interpretation: Calculate the percentage degradation. Identify major degradation products (typically those >0.1%). Use LC-MS to obtain mass information for peak identification and structural elucidation.[17][18]

Hypothetical Forced Degradation Data Summary

The following table summarizes plausible outcomes from a forced degradation study on this compound.

Stress ConditionConditionsExpected % Degradation (Hypothetical)Major Degradants Identified (Hypothetical)
Acid Hydrolysis 0.1 M HCl, 60 °C, 24h15 - 25%2-(Cyclopentylamino)benzamide, 2-(Cyclopentylamino)benzoic acid
Base Hydrolysis 0.1 M NaOH, 60 °C, 8h30 - 50%2-(Cyclopentylamino)benzamide, 2-(Cyclopentylamino)benzoic acid
Oxidation 3% H₂O₂, RT, 24h5 - 10%N-Oxide derivative, other minor oxidative products
Thermal Solid, 80 °C, 72h< 2%Minor, unspecified products
Photolytic ICH Q1B Standard5 - 15%Several minor, unspecified photoproducts
Protocol 2: Recommended Analytical Method (Starting Point)

A reverse-phase HPLC method is suitable for monitoring the stability of this compound and separating its primary degradation products.[19][20]

  • Instrumentation: HPLC with UV/DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the λ-max of the benzonitrile chromophore (e.g., ~245 nm) and use DAD to collect full spectra.

Method Validation Rationale: This gradient method is designed to be self-validating. The initial polar conditions will retain and separate the highly polar hydrolysis products (benzoic acid, benzamide), while the gradient to high organic content will ensure the elution of the less polar parent compound and any potential non-polar, lipophilic degradants.

References

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Technisches Support-Center: Herausforderungen bei der Scale-up-Synthese von „2-(Cyclopentylamino)benzonitril“

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as the user is interacting in German.

Erstellt von: Senior Application Scientist, Gemini Technical Solutions Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Datum: 15. Januar 2026

Einführung

Willkommen im technischen Support-Center. Dieses Handbuch soll Forschern und Verfahrenschemikern als Ressource für die Bewältigung der komplexen Herausforderungen bei der Scale-up-Synthese von 2-(Cyclopentylamino)benzonitril dienen. Diese Verbindung, die oft ein wichtiger Baustein in der pharmazeutischen Entwicklung ist, wird typischerweise durch eine Palladium-katalysierte Kreuzkupplungsreaktion, wie die Buchwald-Hartwig-Aminierung, hergestellt.[1] Während diese Reaktion im Labormaßstab zuverlässig ist, treten beim Übergang zu Pilot- oder Produktionsmaßstäben einzigartige Probleme auf, die von der thermischen Kontrolle und Katalysatorstabilität bis hin zur Produktisolierung und Reinheit reichen.

Dieser Leitfaden ist in einem Frage-Antwort-Format strukturiert, um spezifische Probleme zu behandeln, auf die Sie während Ihrer Scale-up-Kampagnen stoßen könnten. Wir konzentrieren uns auf die Kausalität hinter experimentellen Entscheidungen, um Ihnen zu ermöglichen, Probleme effektiv zu diagnostizieren und zu lösen.

Abschnitt 1: Fehlerbehebungsleitfaden

Dieser Abschnitt befasst sich mit den häufigsten Problemen, die bei der Scale-up-Synthese von 2-(Cyclopentylamino)benzonitril auftreten.

Frage 1: Warum ist meine Reaktionsausbeute bei der Vergrößerung des Maßstabs konstant niedrig oder die Reaktion bleibt stehen?

Antwort: Eine geringe oder stagnierende Umwandlung in einer Buchwald-Hartwig-Aminierung im größeren Maßstab kann auf mehrere miteinander zusammenhängende Faktoren zurückzuführen sein, die oft mit der Katalysatoraktivität und den Reaktionsbedingungen zusammenhängen.

  • Katalysator-Deaktivierung: Die aktive Pd(0)-Spezies ist für den katalytischen Zyklus entscheidend.[2] Im größeren Maßstab können unzureichende Durchmischung oder lokale Überhitzung zur Zersetzung des Katalysators führen. Obwohl die Reaktion nicht übermäßig empfindlich auf Sauerstoff reagiert, wird eine ordnungsgemäß inerte Atmosphäre (Argon oder Stickstoff) empfohlen, um den Katalysator während der längeren Reaktionszeiten im Scale-up zu schützen.[3][4]

  • Unzureichende Durchmischung: Bei der Vergrößerung des Maßstabs wird das Rühren zu einem kritischen Parameter.[5] Unzureichende Durchmischung kann zu einer schlechten Verteilung des Katalysators und der Reagenzien führen, insbesondere wenn heterogene Basen wie K₃PO₄ oder Cs₂CO₃ verwendet werden.[2] Dies führt zu inkonsistenten Reaktionsgeschwindigkeiten und unvollständiger Umsetzung. Der Wechsel von einem Magnetrührer zu einem mechanischen Überkopfrührer wird dringend empfohlen.[5]

  • Reagenzien- und Lösungsmittelqualität: Die Verwendung von trockenen, hochreinen Reagenzien und Lösungsmitteln ist für den Erfolg unerlässlich.[4] Spuren von Wasser können zur Bildung von Phenol-Nebenprodukten führen und den Katalysator deaktivieren.[5] Stellen Sie sicher, dass Lösungsmittel ordnungsgemäß entgast sind, um gelösten Sauerstoff zu entfernen.

  • Hemmung durch das Produkt oder die Ausgangsmaterialien: In einigen Fällen können hohe Konzentrationen des Amin-Ausgangsmaterials oder des Produkts den Katalysator hemmen. Eine Erhöhung des Lösungsmittelvolumens oder eine langsamere Zugabe eines der Reagenzien kann dieses Problem manchmal mildern.[6]

Frage 2: Ich beobachte eine signifikante Bildung von Nebenprodukten, die im Labormaßstab nicht vorhanden waren. Was sind die wahrscheinlichen Ursachen?

Antwort: Das Auftreten neuer Verunreinigungen im größeren Maßstab deutet typischerweise auf Probleme mit der Temperaturkontrolle oder der längeren Reaktionsdauer hin.

  • Hydrolyse des Nitrils: Unter basischen Bedingungen und bei längerer Erhitzung kann die Nitrilgruppe zu einem Amid oder einer Carbonsäure hydrolysieren. Dies ist besonders relevant, wenn wässrige Aufarbeitungen bei erhöhten Temperaturen durchgeführt werden.

  • Überarylierung des Amins: Obwohl bei sekundären Aminen wie Cyclopentylamin weniger verbreitet, kann unter bestimmten Bedingungen eine doppelte Arylierung auftreten, insbesondere bei hohen Katalysatorbeladungen oder bei Verwendung bestimmter Liganden.[5]

  • Reduktive Dehalogenierung: Ein häufiges Nebenprodukt ist das Benzonitril (ohne Cyclopentylamin-Gruppe). Dies geschieht, wenn das Arylhalogenid durch einen konkurrierenden β-Hydrid-Eliminierungsweg reduziert wird.[5]

  • Kupplung mit der Base: Bei Verwendung von Alkoxidbasen wie NaOt-Bu bei hohen Temperaturen kann eine Etherbildung durch Kupplung des Alkoxids mit dem Arylhalogenid auftreten.[5]

Frage 3: Wie kann ich die Katalysatorbeladung für einen kosteneffizienten Prozess im Großmaßstab minimieren?

Antwort: Die Reduzierung der Palladiumbeladung ist ein Hauptziel im Scale-up, um die Kosten zu senken und die Belastung durch die Metallentfernung zu verringern.[7]

  • Ligandenauswahl: Die Wahl des Phosphinliganden ist entscheidend.[3] Sperrige, elektronenreiche Biarylphosphinliganden (z. B. aus den Familien Buchwald oder Josiphos) sind oft äußerst effizient und ermöglichen niedrigere Katalysatorbeladungen.[1][5]

  • Verwendung von Präkatalysatoren: Die Verwendung von luftstabilen Pd(II)-Präkatalysatoren der zweiten Generation (oder höher) von Buchwald kann die Bildung der aktiven Pd(0)-Spezies verbessern und zu konsistenteren Ergebnissen bei niedrigeren Beladungen führen.[4]

  • Optimierung der Bedingungen (DoE): Nutzen Sie statistische Methoden wie die Versuchsplanung (Design of Experiments, DoE), um die Wechselwirkungen zwischen Katalysatorbeladung, Temperatur, Konzentration und Basenstöchiometrie systematisch zu untersuchen.[7] Dies ist der effizienteste Weg, um die minimale erforderliche Katalysatormenge zu ermitteln.

  • Kontrollierte Zugabe: Manchmal kann die Aufrechterhaltung einer sehr niedrigen Konzentration des aktiven Katalysators durch langsame Zugabe des Präkatalysators oder durch Verwendung von Bedingungen, die eine langsame Freisetzung fördern, die Lebensdauer des Katalysators verlängern.

Frage 4: Ich habe bei der wässrigen Aufarbeitung mit Emulsionsbildung zu kämpfen. Wie kann ich dieses Problem lösen?

Antwort: Emulsionen sind ein häufiges und zeitaufwändiges Problem im Scale-up.

  • Salz zugeben: Die Zugabe von Kochsalzlösung (gesättigtes NaCl) anstelle von Wasser während der Extraktion erhöht die Ionendichte der wässrigen Phase, was oft hilft, Emulsionen aufzubrechen.

  • Lösungsmittelauswahl: Wenn möglich, wechseln Sie zu einem Lösungsmittel, das eine geringere Neigung zur Emulsionsbildung aufweist. Toluol oder Methyl-tert-butylether (MTBE) sind oft bessere Optionen als Tetrahydrofuran (THF).

  • Filtration: Die Filtration der gemischten Phasen durch ein Bett aus Kieselgur oder Celite® kann Emulsionen physikalisch aufbrechen.

  • pH-Anpassung: Eine sorgfältige Anpassung des pH-Werts der wässrigen Schicht kann die Löslichkeit von Verunreinigungen, die als Emulgatoren wirken, verändern.[8]

  • Zentrifugation: Obwohl dies eine zusätzliche Ausrüstung erfordert, ist die Zentrifugation eine äußerst effektive Methode zur Phasentrennung im großen Maßstab.

Abschnitt 2: Häufig gestellte Fragen (FAQs)

F1: Welches ist das bevorzugte Halogen am Benzonitril für das Scale-up (Cl, Br, I)?

Die Reaktivität für die oxidative Addition an Palladium folgt im Allgemeinen dem Trend I > Br > Cl. Im Labormaßstab werden oft Arylbromide oder -iodide verwendet. Für das Scale-up ist 2-Chlorbenzonitril jedoch oft die wirtschaftlich attraktivste Option. Moderne Katalysatorsysteme mit sperrigen Biarylphosphinliganden sind sehr effektiv bei der Aktivierung der C-Cl-Bindung, was die Verwendung des kostengünstigeren Chlorid-Ausgangsmaterials ermöglicht.

F2: Was sind die wichtigsten Sicherheitsaspekte bei diesem Prozess?
  • Toxizität von Benzonitrilen: Benzonitril-Derivate sind giftig und können bei Hautkontakt oder Einatmen schädlich sein.[9][10] Sie können im Körper Cyanid freisetzen.[11] Arbeiten Sie immer in einem gut belüfteten Bereich oder einem Abzug und tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Handschuhe und Schutzbrille.[9][11]

  • Umgang mit Basen: Basen wie Natrium-tert-butoxid (NaOt-Bu) sind ätzend und feuchtigkeitsempfindlich. Kaliumphosphat (K₃PO₄) und Cäsiumcarbonat (Cs₂CO₃) sind feine Pulver, die eine Inhalationsgefahr darstellen können.

  • Thermische Gefahren: Die Buchwald-Hartwig-Aminierung kann exotherm sein. Überwachen Sie die Innentemperatur während des Scale-ups sorgfältig und sorgen Sie für eine angemessene Kühlung, um ein Durchgehen der Reaktion zu verhindern.

  • Lösungsmittelsicherheit: Verwenden Sie Lösungsmittel gemäß den Sicherheitsrichtlinien. Entzündbare Lösungsmittel wie THF und Toluol erfordern eine ordnungsgemäße Erdung der Ausrüstung, um statische Entladungen zu verhindern.[10]

F3: Wie stelle ich sicher, dass meine Reagenzien und Lösungsmittel für einen robusten Prozess von geeigneter Qualität sind?

Für das Scale-up ist die Konsistenz der Rohstoffe von entscheidender Bedeutung.

  • Spezifikationen festlegen: Definieren Sie klare Spezifikationen für alle Ausgangsmaterialien, einschließlich Reinheit (typischerweise durch GC oder HPLC), Wassergehalt (durch Karl-Fischer-Titration) und Identität (durch NMR oder IR).

  • Analyse von Charge zu Charge: Analysieren Sie jede neue Charge von Ausgangsmaterialien, bevor Sie sie im Prozess verwenden. Verunreinigungen im 2-Halobenzonitril oder Cyclopentylamin können den Katalysator vergiften oder zu unerwünschten Nebenprodukten führen.

  • Lösungsmittel: Verwenden Sie wasserfreie Lösungsmittel, vorzugsweise aus versiegelten Behältern oder frisch destilliert/getrocknet.[4]

Abschnitt 3: Protokolle und Methoden

Protokoll 1: Empfohlenes Scale-up-Verfahren für die Buchwald-Hartwig-Aminierung

Dieses Protokoll beschreibt ein allgemeines Verfahren für die Reaktion im Kilogramm-Maßstab. Hinweis: Dieses Verfahren sollte vor dem Scale-up im Labor validiert und optimiert werden.

  • Reaktorvorbereitung: Stellen Sie sicher, dass ein geeigneter Reaktor (z. B. Glasreaktor mit Mantel) sauber, trocken und mit einem mechanischen Überkopfrührer, einem Rückflusskühler, einem Thermoelement und einem Stickstoffeinlass ausgestattet ist. Ofentrocknen Sie alle Glasgeräte vor dem Gebrauch.[4]

  • Inertisierung: Spülen Sie den Reaktor dreimal mit Stickstoff, indem Sie ein Vakuum anlegen und mit Stickstoff wieder befüllen. Halten Sie während der gesamten Reaktion eine positive Stickstoffatmosphäre aufrecht.[4]

  • Beladung der Reagenzien: Geben Sie in der folgenden Reihenfolge in den Reaktor:

    • 2-Chlorbenzonitril (1,0 Äq.)

    • Kaliumphosphat (K₃PO₄), fein gemahlen (2,0 Äq.)

    • Palladium-Präkatalysator (z. B. G3-XPhos-Palladacycle, 0,1–1,0 mol%)

    • Wasserfreies Toluol (5–10 Volumina)

  • Aufheizen: Beginnen Sie mit dem Rühren und heizen Sie den Reaktorinhalt auf 90–100 °C.

  • Zugabe des Amins: Geben Sie Cyclopentylamin (1,2 Äq.) langsam über eine Dosierpumpe über 1–2 Stunden zu, während Sie die Innentemperatur überwachen, um den Exotherm zu kontrollieren.

  • Reaktion: Halten Sie die Reaktion bei 90–100 °C und überwachen Sie den Fortschritt mittels HPLC oder GC, bis die Umsetzung des Ausgangsmaterials abgeschlossen ist (typischerweise 4–12 Stunden).

  • Abkühlen: Kühlen Sie die Reaktionsmischung auf Raumtemperatur (20–25 °C) ab.

Protokoll 2: Aufarbeitungs- und Isolierungsverfahren
  • Filtration: Filtrieren Sie die abgekühlte Reaktionsmischung durch ein Bett aus Celite®, um die anorganischen Salze und den Palladiumkatalysator zu entfernen. Waschen Sie den Filterkuchen mit zusätzlichem Toluol.

  • Wässrige Wäsche: Überführen Sie das Filtrat in einen Scheidetrichter oder einen Reaktor, der für die Extraktion geeignet ist. Waschen Sie die organische Phase nacheinander mit:

    • 1 M Salzsäure (um überschüssiges Cyclopentylamin zu entfernen)

    • Gesättigter Natriumbicarbonatlösung

    • Gesättigter Kochsalzlösung (um Emulsionen zu minimieren)

  • Trocknung und Konzentration: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck, um das Rohprodukt zu erhalten.

Protokoll 3: Reinigung durch Umkristallisation

Die Umkristallisation ist die bevorzugte Methode zur Reinigung im großen Maßstab.

  • Lösungsmittelauswahl: Wählen Sie ein geeignetes Lösungsmittelsystem (z. B. Isopropanol/Wasser, Heptan/Ethylacetat), in dem das Produkt bei hohen Temperaturen gut löslich und bei niedrigen Temperaturen schlecht löslich ist.

  • Auflösung: Lösen Sie das Rohprodukt in der minimalen Menge des kochenden Lösungsmittels (oder Lösungsmittelgemischs).

  • Kristallisation: Lassen Sie die Lösung langsam auf Raumtemperatur abkühlen und kühlen Sie sie dann weiter in einem Eisbad, um die Kristallisation zu induzieren. Langsames Abkühlen ist entscheidend für die Bildung reiner Kristalle.

  • Isolierung: Sammeln Sie die Kristalle durch Filtration, waschen Sie sie mit einer kleinen Menge kalten Lösungsmittels und trocknen Sie sie unter Vakuum, um das hochreine 2-(Cyclopentylamino)benzonitril zu erhalten.

Abschnitt 4: Daten und Visualisierung

Tabelle 1: Typische Parameter für die Scale-up-Optimierung
ParameterEmpfohlener BereichAnmerkungen
Substrat 2-ChlorbenzonitrilKostengünstigste Option für das Scale-up.
Base K₃PO₄, Cs₂CO₃Anorganische Basen werden oft bevorzugt, um Nebenreaktionen zu vermeiden.[2][7]
Lösungsmittel Toluol, 2-MeTHFVermeiden Sie 1,4-Dioxan aufgrund von Sicherheits- und Umweltbedenken.[7]
Temperatur 80–110 °CMuss optimiert werden, um Reaktionszeit und Nebenproduktbildung auszugleichen.
Katalysatorbeladung 0,1–1,0 mol%Ziel ist die niedrigste Beladung, die eine robuste und vollständige Umsetzung ermöglicht.
Konzentration 5–10 mL/gEine höhere Konzentration kann die Reaktionsgeschwindigkeit verbessern, kann aber das Rühren erschweren.[5]
Diagramm 1: Vereinfachter katalytischer Zyklus der Buchwald-Hartwig-Aminierung

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Aktiv) OxAdd Oxidative Addition Komplex (B) Pd0->OxAdd Oxidative Addition AmineComplex Amin-Komplex (C) OxAdd->AmineComplex Ligandenaustausch ProductComplex Produkt-Komplex (D) AmineComplex->ProductComplex Deprotonierung ProductComplex->Pd0  Reduktive  Eliminierung Product Ar-NR₂ ProductComplex->Product ArX Ar-X ArX->OxAdd Amine R₂NH Amine->AmineComplex Base Base Base->AmineComplex

Bildunterschrift: Katalytischer Zyklus der Buchwald-Hartwig-Aminierung.

Diagramm 2: Workflow zur Fehlerbehebung bei geringer Umwandlung

Troubleshooting_Workflow Start Problem: Geringe Umwandlung CheckPurity Sind Reagenzien/ Lösungsmittel trocken und rein? Start->CheckPurity CheckInert Ist die Reaktion ordnungsgemäß inert? CheckPurity->CheckInert Ja FixPurity Lösung: Reagenzien/Lösungsmittel trocknen oder ersetzen CheckPurity->FixPurity Nein CheckMixing Ist die Durchmischung (Rühren) ausreichend? CheckInert->CheckMixing Ja FixInert Lösung: System spülen/ entgasen CheckInert->FixInert Nein CheckTemp Ist die Reaktionstemperatur korrekt und stabil? CheckMixing->CheckTemp Ja FixMixing Lösung: Rührgeschwindigkeit erhöhen/ mechanischen Rührer verwenden CheckMixing->FixMixing Nein FixTemp Lösung: Temperaturregelung überprüfen/optimieren CheckTemp->FixTemp Nein InvestigateCatalyst Problem liegt wahrscheinlich beim Katalysator CheckTemp->InvestigateCatalyst Ja

Bildunterschrift: Logischer Workflow zur Diagnose von Problemen mit geringer Umwandlung im Scale-up.

Abschnitt 5: Referenzen

  • Benchchem. (2025). optimizing reaction conditions for N-arylation of piperazine.

  • Sigma-Aldrich. Scale-Up Guide: Buchwald-Hartwig Amination.

  • Loba Chemie. (2016). BENZONITRILE FOR SYNTHESIS MSDS.

  • Reddit. (2023). Need help with N-Arylation reaction. r/OrganicChemistry.

  • Wikipedia. Buchwald–Hartwig amination.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.

  • International Chemical Safety Cards. (1999). ICSC 1103 - BENZONITRILE.

  • CatSci Ltd. Technical Piece: CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN.

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.

Sources

"2-(Cyclopentylamino)benzonitrile" catalyst selection and optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for 2-(Cyclopentylamino)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule, focusing specifically on the critical catalytic steps involved in its synthesis and subsequent transformations. We will delve into catalyst selection, reaction optimization, and provide practical, field-tested solutions to common experimental challenges.

The synthesis of N-aryl benzonitriles like this compound typically relies on palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1] This reaction, while powerful, is notoriously sensitive to a range of parameters, making catalyst and condition selection paramount.[2][3] Furthermore, the selective transformation of the nitrile group into other functionalities, such as a primary amine via catalytic hydrogenation, presents its own set of optimization challenges, including preventing unwanted side reactions.[4][5]

This guide is structured into two main parts:

  • Synthesis: Catalyst selection and troubleshooting for the Buchwald-Hartwig amination to form the C-N bond.

  • Transformation: Catalyst selection and optimization for the selective hydrogenation of the nitrile group.

Part 1: Synthesis via Buchwald-Hartwig Amination

The formation of the aryl-amine bond in this compound from an aryl halide (e.g., 2-bromobenzonitrile or 2-chlorobenzonitrile) and cyclopentylamine is a classic application of the Buchwald-Hartwig reaction. Success hinges on the careful orchestration of the palladium source, ligand, base, and solvent.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal palladium precursor for my reaction?

The choice of palladium precursor is the first critical decision. While seemingly simple, it impacts the formation of the active Pd(0) catalyst.

  • Pd(OAc)₂ (Palladium(II) Acetate): Commonly used, but its reduction to the active Pd(0) species can be unreliable, sometimes leading to the formation of inactive palladium black.[3] It requires an in situ reductant, which is often the phosphine ligand itself.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): This is a Pd(0) source, which eliminates the need for an in situ reduction step. It is often more reliable and gives more reproducible results than Pd(OAc)₂.

  • Pre-formed Catalysts (Precatalysts): These are complexes where the ligand is already bound to the palladium center (e.g., [(CyPF-tBu)PdCl₂]). They are typically air-stable, easy to handle, and generate the active catalytic species cleanly and reproducibly upon activation by the base.[6] For high-stakes applications like drug development, using a well-defined precatalyst is highly recommended to ensure reproducibility.

Q2: The ligand seems critical. How do I select the right one?

Ligand selection is arguably the most important factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences the overall reaction rate and scope. For a substrate like 2-halobenzonitrile, which contains a potentially coordinating nitrile group and can be sterically demanding, the choice is crucial.

Ligand TypeKey Characteristics & Use CaseRecommended Ligands
Bulky Biarylphosphines These are the workhorses of modern Buchwald-Hartwig amination. Their steric bulk promotes the crucial reductive elimination step, while their electron-rich nature facilitates oxidative addition, especially for less reactive aryl chlorides.XPhos, SPhos, RuPhos, tBuXPhos
Josiphos-type Ferrocenyl Ligands Known for their high activity and stability, often effective at low catalyst loadings.CyPF-tBu
Carbene Ligands (NHCs) Offer high thermal stability and are particularly effective for challenging substrates. However, they can sometimes be more expensive.IPr, SIMes

For coupling cyclopentylamine with 2-chlorobenzonitrile, starting with a bulky biarylphosphine ligand like XPhos or RuPhos is a robust choice.

Q3: What is the role of the base and which one should I use?

The base is not merely a spectator; it is essential for regenerating the amine nucleophile and facilitating the catalytic cycle. The choice of base is a trade-off between reactivity and functional group tolerance.[2]

  • Strong Bases (e.g., NaOtBu, KOtBu, LiHMDS): These are highly reactive and often lead to faster reaction rates, especially for less reactive coupling partners.[2] However, they are incompatible with base-sensitive functional groups. For the synthesis of this compound, Sodium tert-butoxide (NaOtBu) is a standard and effective choice.

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer much broader functional group tolerance but may require higher temperatures or longer reaction times.[2] They are preferred when sensitive esters or ketones are present elsewhere in the molecule.

Q4: Does the solvent matter?

Yes, profoundly. The solvent must solubilize all components and its polarity can influence the stability and activity of the catalytic species.[2]

  • Aprotic Polar Solvents: Dioxane and THF are common but come with safety and environmental concerns. Dioxane, in particular, is a high-impact solvent to be avoided if possible.[1][7]

  • Aromatic Hydrocarbons: Toluene and xylene are excellent, less polar alternatives that are widely used and often give very clean reactions. Toluene is a great starting point for this specific transformation.

Troubleshooting Guide

Issue: My reaction shows low or no conversion.

This is the most common problem and can be diagnosed systematically.[2]

G start Low / No Conversion q1 Is the system rigorously oxygen-free? start->q1 a1_no No (Fix: Re-degas system, use Schlenk line or glovebox) q1->a1_no Check first a2_yes Yes q1->a2_yes Yes q2 Are reagents and solvent pure and anhydrous? a2_no No (Fix: Use fresh, anhydrous solvent and pure reagents) q2->a2_no Check second a3_yes Yes q2->a3_yes Yes q3 Is the catalyst/ligand combination appropriate? a3_no No (Fix: Screen alternative ligands/Pd sources) q3->a3_no Check third a4_yes Yes (Consider substrate-specific issues) q3->a4_yes Yes q4 Is the temperature high enough? q4->a4_yes Yes a4_no No (Fix: Increase temperature incrementally, e.g., 80°C -> 110°C) q4->a4_no Check fourth a1_yes Yes a2_yes->q2 a3_yes->q3 a4_yes->q4 G cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA Oxidative Addition (Ar-X) Pd0->OA PdII L-Pd(II)(Ar)(X) OA->PdII LC Ligand Coordination (R₂NH) PdII->LC AmineComplex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ LC->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex L-Pd(II)(Ar)(NR₂) Deprotonation->AmidoComplex RE Reductive Elimination AmidoComplex->RE RE->Pd0 Product Ar-NR₂ (Product) RE->Product ArX Ar-X (2-Halobenzonitrile) ArX->OA Amine R₂NH (Cyclopentylamine) Amine->LC

Caption: The palladium-catalyzed Buchwald-Hartwig cycle.

Frequently Asked Questions (FAQs)

Q1: What are the best catalysts for selective nitrile hydrogenation?

Several heterogeneous catalysts are effective, with the choice impacting selectivity and reaction conditions.

  • Raney Nickel (Ra-Ni): A classic, cost-effective choice. Often requires elevated temperature and pressure and may need additives like ammonia to suppress secondary amine formation. [5]* Palladium on Carbon (Pd/C): Highly active but can be too active, leading to hydrogenolysis (cleavage of the C-CN bond to form toluene derivatives) as a significant side reaction. [4][8]This is particularly problematic for benzonitriles.

  • Rhodium (Rh) or Cobalt (Co) Catalysts: Often show excellent selectivity for the primary amine under milder conditions, especially when supported on materials like silica or alumina. [9][10]Cobalt-based catalysts, in particular, have emerged as highly efficient for this transformation. [10] For maximizing the yield of the primary amine from this compound, a Cobalt- or Rhodium-based catalyst is often a superior choice to Pd/C.

Q2: What causes the formation of secondary and tertiary amines as byproducts?

This is the primary challenge in nitrile hydrogenation. The desired primary amine can react with the intermediate imine, leading to the formation of a secondary amine, which can be further reduced.

G Start Ar-CN (Nitrile) Imine Ar-CH=NH (Imine Intermediate) Start->Imine + H₂ Primary Ar-CH₂-NH₂ (Desired Primary Amine) Imine->Primary + H₂ Secondary (Ar-CH₂)₂NH (Secondary Amine byproduct) Imine->Secondary + Primary Amine - NH₃ Hydrogenolysis Ar-CH₃ (Hydrogenolysis byproduct) Primary->Hydrogenolysis + H₂ (e.g., with Pd/C) - NH₃

Caption: Reaction pathways in nitrile hydrogenation.

Q3: How can I improve the selectivity for the primary amine?

  • Additives: The addition of ammonia (often as a solution in the solvent, e.g., 7N NH₃ in MeOH) is a classic technique. Ammonia shifts the equilibrium away from the condensation reaction that forms the secondary amine.

  • Solvent Choice: Protic solvents like methanol or ethanol are generally preferred and can enhance selectivity. [11]* Temperature and Pressure: Lowering the reaction temperature can disfavor the condensation step. High hydrogen pressure generally favors the direct reduction of the imine to the primary amine.

Troubleshooting Guide

Issue: My hydrogenation reaction is stalled or incomplete.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities (e.g., sulfur or halides from the previous step). Ensure the starting material is purified. The catalyst may also have lost activity; try using fresh catalyst.

  • Insufficient Hydrogen: Check for leaks in your hydrogenation apparatus. Ensure the vessel is properly pressurized and that there is sufficient agitation to ensure good gas-liquid mass transfer.

Issue: I'm getting significant amounts of the hydrogenolysis byproduct.

  • Cause: This is common with highly active catalysts like Pd/C, which are effective at cleaving benzylic C-N bonds. [8]* Solution: Switch to a less hydrogenolysis-prone catalyst. Raney Nickel, Rhodium, or Cobalt catalysts are much better choices to avoid this specific side reaction.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in the Buchwald-Hartwig Amination

Objective: To identify the optimal ligand and base for the coupling of 2-bromobenzonitrile with cyclopentylamine.

  • Setup: To an array of oven-dried reaction vials equipped with stir bars, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (2.5 mol%).

  • Inerting: Seal the vials and purge with argon for 10 minutes.

  • Reagent Addition: Under a positive pressure of argon, add the base (e.g., NaOtBu, 1.4 equiv), followed by 2-bromobenzonitrile (1.0 equiv).

  • Solvent and Amine: Add anhydrous, degassed toluene (to achieve ~0.2 M concentration), followed by cyclopentylamine (1.2 equiv).

  • Reaction: Seal the vials tightly and place them in a pre-heated aluminum block at 100 °C. Stir for 12-24 hours.

  • Analysis: After cooling, dilute an aliquot of each reaction mixture with ethyl acetate, filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine conversion and identify the most promising conditions.

Protocol 2: Selective Hydrogenation of this compound

Objective: To reduce the nitrile to a primary amine with high selectivity.

  • Setup: In a high-pressure reaction vessel (e.g., a Parr shaker), add this compound (1.0 equiv) and the catalyst (e.g., Raney Nickel, ~10 wt% slurry washed with ethanol, or 5 mol% Co/SiO₂).

  • Solvent: Add the solvent, for example, ethanol containing ammonia (e.g., a 2M solution of NH₃ in EtOH).

  • Inerting and Hydrogenation: Seal the vessel. Flush the system three times with nitrogen, followed by three flushes with hydrogen gas. [12]Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) with vigorous stirring or shaking.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS by carefully venting and taking an aliquot. Upon completion, cool the vessel, carefully vent the hydrogen, and flush with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent. [12]The filtrate can then be concentrated under reduced pressure to yield the crude product.

References

  • BenchChem Technical Support Team. (2025).
  • Reddit r/chemistry Community. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • McAllister, M. I., et al. (2019). The liquid phase hydrogenation of benzonitrile over a 5wt% Pd/C catalyst using a stirred autoclave is investigated. ResearchGate. [Link]

  • Zhang, X., et al. (2019). Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Journal of Heterocyclic Chemistry.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. ACS. [Link]

  • BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. BenchChem.
  • ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. ACS. [Link]

  • Paseka, V., et al. (2020). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). Optimization of palladium catalysts. [Link]

  • ResearchGate. (2015). Selective Production of Benzylamine via Gas Phase Hydrogenation of Benzonitrile over Supported Pd Catalysts. [Link]

  • ResearchGate. (n.d.). Reaction pathways associated with the hydrogenation of benzonitrile. [Link]

  • ResearchGate. (n.d.). Hydrogenation of benzonitrile to benzylamine: activity of cobalt catalysts. [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and N-benzylidenebenzylamine (2 aa). [Link]

  • Fairlamb, I. J. S., et al. (2013). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. Organometallics. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Catalytic mechanism analysis. [Link]

  • Ye, C., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications. [Link]

  • McMillan, M. I., et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Organic Process Research & Development. [Link]

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Technical Support Center: Synthesis of 2-(Cyclopentylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Cyclopentylamino)benzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights and troubleshooting advice. The synthesis, typically achieved via a Nucleophilic Aromatic Substitution (SNAr) or a Buchwald-Hartwig amination of 2-chlorobenzonitrile with cyclopentylamine, is highly sensitive to solvent conditions. This guide will explore the causality behind solvent choices and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the synthesis of this compound?

A1: The solvent does more than just dissolve reactants; it critically influences the reaction mechanism and kinetics. In the SNAr pathway, polar aprotic solvents are generally preferred. They are effective at solvating the cation of the base (e.g., Na⁺ or K⁺) while poorly solvating the anionic nucleophile (cyclopentylamide), thereby increasing its nucleophilicity. For the Buchwald-Hartwig amination, the solvent must solubilize the aryl halide, amine, base, and the palladium catalyst complex. Aprotic solvents, both polar and non-polar, are commonly used. The choice of solvent can impact the stability and activity of the catalytic species.[1][2][3]

Q2: Why is my reaction yield consistently low despite using a standard protocol?

A2: Low yields can often be traced back to suboptimal solvent selection or quality. Key factors to investigate include:

  • Solvent Polarity: The polarity of the solvent affects the stabilization of charged intermediates and transition states. For SNAr reactions, a solvent that can stabilize the negatively charged Meisenheimer intermediate is crucial for a favorable reaction rate.[4][5][6]

  • Solvent Purity: The presence of water or other protic impurities can protonate the strong base or the nucleophile, reducing their effectiveness. Ensure you are using an anhydrous solvent.[7][8]

  • Solvent Boiling Point: The reaction may require elevated temperatures to proceed at a reasonable rate. A solvent with a boiling point that allows for the necessary reaction temperature is essential.

Q3: I am observing significant side product formation. Could the solvent be the cause?

A3: Yes, the solvent can influence the reaction pathway and lead to the formation of byproducts. For instance, in a Buchwald-Hartwig reaction, the choice of solvent can affect the rate of reductive elimination versus other competing pathways like β-hydride elimination. If the solvent coordinates too strongly with the palladium catalyst, it can inhibit the desired catalytic cycle. In SNAr, an inappropriate solvent might not adequately stabilize the Meisenheimer complex, potentially leading to alternative decomposition pathways.

Q4: Can I use a "green" solvent for this synthesis?

A4: The field of green chemistry is actively exploring safer and more environmentally friendly solvents. For Buchwald-Hartwig aminations, solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as effective green alternatives to more hazardous solvents like 1,4-dioxane.[9][10] Their performance should be evaluated for your specific reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Question: I am attempting a Buchwald-Hartwig amination of 2-chlorobenzonitrile with cyclopentylamine in toluene, but I am seeing very little to no formation of this compound. What are the likely solvent-related causes?

Answer: Toluene is a common solvent for Buchwald-Hartwig reactions, but several factors could be at play:

  • Poor Solubility of Reactants or Catalyst: At room temperature, the palladium precatalyst, ligand, or base (e.g., sodium tert-butoxide) may have limited solubility in toluene. This can prevent the formation of the active catalytic species.

  • Insufficient Reaction Temperature: Toluene has a boiling point of approximately 111°C. While often sufficient, some challenging couplings require higher temperatures.

  • Catalyst Deactivation: The solvent choice can influence the stability of the palladium catalyst. In some cases, other solvents might better stabilize the active catalytic species and prevent decomposition.

Troubleshooting Workflow:

start Low/No Product in Toluene solubility Check Solubility of All Components at Reaction Temperature start->solubility temp Increase Reaction Temperature (if possible and safe) solubility->temp Solubility OK solvent_change Switch to a Different Solvent solubility->solvent_change Poor Solubility optimize Re-optimize Reaction Conditions temp->optimize dioxane Try 1,4-Dioxane or DME (Higher Polarity) solvent_change->dioxane me_thf Consider 2-MeTHF (Green Alternative) solvent_change->me_thf dioxane->optimize me_thf->optimize

Caption: Troubleshooting low yield in Buchwald-Hartwig amination.

Detailed Steps:

  • Verify Solubility: Before running the reaction, visually inspect the solubility of your catalyst, ligand, and base in toluene at the intended reaction temperature. If solids remain, a different solvent may be necessary.

  • Consider a Higher Boiling Point Solvent: If your equipment allows, switching to a higher boiling point solvent like xylene could increase the reaction rate.

  • Solvent Screening: Perform small-scale reactions in different anhydrous solvents to identify a more suitable medium. Common alternatives for Buchwald-Hartwig reactions include 1,4-dioxane, DME, and THF.[1] For a greener option, consider 2-MeTHF.[9]

Issue 2: Difficulty in Product Purification

Question: My synthesis of this compound in DMSO was successful, but I am struggling to remove the DMSO during workup, which is complicating purification. What can I do?

Answer: Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for SNAr reactions due to its high polarity and ability to accelerate the reaction. However, its high boiling point (189°C) and water miscibility make it challenging to remove.

Purification Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel containing a significant volume of water and a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Multiple Extractions: Extract the aqueous phase several times with the organic solvent. The product will preferentially move to the organic layer, while the majority of the DMSO will remain in the aqueous layer.

  • Brine Wash: Combine the organic extracts and wash them with a saturated sodium chloride solution (brine). This helps to remove residual DMSO and water from the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Further Purification: The crude product can then be purified by standard techniques such as column chromatography or recrystallization.

Data Summary: Common Solvents and Their Properties

SolventTypeBoiling Point (°C)Key Considerations
TolueneAprotic, Non-polar111Good for Buchwald-Hartwig; ensure reactant solubility.[1]
1,4-DioxaneAprotic, Polar101Common for Buchwald-Hartwig; potential peroxide former.[1]
Dimethylformamide (DMF)Aprotic, Polar153Excellent for SNAr; difficult to remove.
Dimethyl Sulfoxide (DMSO)Aprotic, Polar189Excellent for SNAr; very difficult to remove.[11]
2-Methyltetrahydrofuran (2-MeTHF)Aprotic, Polar80"Green" alternative to THF and dioxane.[9]
AcetonitrileAprotic, Polar82Can be a good solvent for SNAr; boiling point may be too low for some reactions.

Reaction Mechanism and Solvent Influence

The synthesis of this compound from 2-chlorobenzonitrile and cyclopentylamine can proceed through a Nucleophilic Aromatic Substitution (SNAr) mechanism, especially with a strong base.

Caption: SNAr mechanism and the role of polar aprotic solvents.

In this mechanism, the solvent plays a crucial role in stabilizing the negatively charged intermediate, the Meisenheimer complex. Polar aprotic solvents like DMSO and DMF are particularly effective at this, which accelerates the reaction.[4][5][6]

References

  • Effect of solvent on direct synthesis of benzonitrile (BT). Reaction conditions - ResearchGate. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. Available at: [Link]

  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1 - ResearchGate. Available at: [Link]

  • Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. Available at: [Link]

  • aromatic nucleophilic substitution: Topics by Science.gov. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - Semantic Scholar. Available at: [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. Available at: [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry. Available at: [Link]

  • Effect of solvent on Buchwald coupling of 2 and 3. a - ResearchGate. Available at: [Link]

  • Preparation of benzonitrile - Google Patents.
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. Available at: [Link]

  • Synthesis method of p-trifluoromethyl benzonitrile compound - Eureka | Patsnap. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2-(Cyclopentylamino)benzonitrile: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the adage "structure dictates function" is a foundational principle. For molecules like 2-(Cyclopentylamino)benzonitrile, a synthetic intermediate with potential applications in developing therapeutic agents, an unambiguous understanding of its three-dimensional atomic arrangement is not merely academic—it is a prerequisite for rational design and predicting molecular interactions.[1] This guide provides an in-depth comparison of the analytical techniques used for its structural characterization, focusing on the definitive power of Single-Crystal X-ray Diffraction (SCXRD) and contrasting it with the inferential capabilities of common spectroscopic methods.

While extensive literature on the synthesis of related aminobenzonitriles exists, publicly available crystal structure data for this compound itself remains elusive.[1][2] Therefore, this guide will leverage data from closely related analogs, such as 4-aminobenzonitrile, and established analytical principles to present a comprehensive framework for its structural validation.[3][4][5]

Part 1: The Gold Standard: Unambiguous Structure by Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is universally recognized as the "gold standard" for molecular structure determination.[6] Its power lies in its ability to generate a precise three-dimensional map of electron density within a crystal lattice. From this map, we can determine not just the connectivity of atoms, but their exact spatial coordinates, leading to accurate measurements of bond lengths, bond angles, and torsional angles.[7][8] This technique provides an unparalleled, static snapshot of the molecule in the solid state, revealing its preferred conformation and the specific intermolecular interactions—such as hydrogen bonding or π-stacking—that govern its crystal packing.[5][9]

Causality in Experimental Design: The Path to a Crystal Structure

Obtaining a crystal structure is a multi-step process where each stage is critical for success. The rate-limiting step is often growing a high-quality single crystal suitable for diffraction.[9] The choice of solvent, temperature, and crystallization method (e.g., slow evaporation, vapor diffusion) is guided by the molecule's solubility and polarity, often requiring empirical screening to find optimal conditions. Once a suitable crystal is obtained, the subsequent steps of data collection and structure refinement are well-established.[10][11]

Experimental Protocol: Hypothetical SCXRD Analysis of this compound
  • Crystal Growth (The Critical First Step):

    • Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane). The goal is a saturated or near-saturated solution.

    • Employ slow evaporation: leave the vial partially covered in a vibration-free environment for several days to weeks, allowing the solvent to evaporate slowly, promoting the formation of large, well-ordered crystals.

    • Alternatively, use vapor diffusion by placing the vial of the dissolved compound inside a larger sealed jar containing a less polar "anti-solvent" (e.g., hexane). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, defect-free crystal (typically 0.1-0.3 mm in size).[12]

    • Carefully mount the crystal on a goniometer head using a cryoprotectant oil, which also serves to flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.

  • Data Collection:

    • Mount the goniometer on the diffractometer.

    • An initial series of diffraction images are taken to determine the crystal's unit cell parameters and Bravais lattice.[13]

    • A full dataset is then collected by rotating the crystal in the X-ray beam, measuring the angles and intensities of thousands of diffracted reflections.[8] Modern CCD or pixel detectors automate this process.

  • Structure Solution and Refinement:

    • The collected data (reflection intensities) are processed and corrected.

    • The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.[11]

    • An initial molecular model is built into the electron density map.

    • The model is refined using least-squares methods, iteratively improving the fit between the calculated diffraction pattern from the model and the experimentally observed data until convergence is reached. The quality of the final structure is assessed using metrics like the R-factor.[13]

Workflow for Single-Crystal X-ray Diffraction

scxrd_workflow cluster_prep Crystal Preparation cluster_data Data Acquisition & Processing cluster_solve Structure Solution & Refinement Purification Purify Compound Screening Crystallization Screening (Solvent, Temp, Method) Purification->Screening Growth Grow Single Crystals (e.g., Slow Evaporation) Screening->Growth Mount Select & Mount Crystal Growth->Mount Collect Collect Diffraction Data (Measure Intensities & Angles) Mount->Collect Process Process Data (Integrate & Scale Reflections) Collect->Process Solve Solve Phase Problem (Generate Electron Density Map) Process->Solve Build Build Atomic Model Solve->Build Refine Refine Model Against Data Build->Refine Validate Validate Final Structure (Check Geometry & R-factors) Refine->Validate Output Output Validate->Output Final 3D Structure (CIF File)

Caption: Generalized workflow for determining a molecular structure via SCXRD.

Expected Crystallographic Data

While no specific data exists for the title compound, we can predict likely parameters based on analyses of similar aminobenzonitriles like 4-aminobenzonitrile.[3][4]

ParameterExpected Value / Information for this compoundSignificance
Chemical Formula C₁₂H₁₄N₂Confirms elemental composition in the crystal unit.
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.[3]
Space Group e.g., P2₁/cDefines the specific symmetry operations within the unit cell.[3]
Bond Lengths (Å) C-C (aromatic): ~1.39 ÅC-N (amine): ~1.37 ÅC≡N: ~1.14 ÅProvides exact, high-precision measurements of chemical bonds.[5]
Bond Angles (°) C-C-C (aromatic): ~120°Defines the molecule's geometry and confirms hybridization.
Torsional Angles (°) C-C-N-C (amine linkage)Reveals the conformation of the cyclopentyl group relative to the phenyl ring.
Intermolecular Interactions N-H···N (nitrile) hydrogen bondsIdentifies key interactions responsible for the crystal packing motif.[5]

Part 2: Comparative Analysis with Spectroscopic Techniques

Spectroscopic methods provide essential, complementary data. They are typically faster and do not require crystalline samples, making them ideal for routine reaction monitoring and initial characterization. However, they infer structure from energy absorption rather than direct imaging, leaving ambiguities that only SCXRD can resolve.

Mass Spectrometry (MS)
  • What it tells us: Provides the mass-to-charge ratio (m/z), confirming the molecular weight and elemental formula (with high-resolution MS). Fragmentation patterns can offer clues about the molecule's substructures.

  • Limitations: MS confirms what atoms are present but provides no information about their 3D arrangement, connectivity, or stereochemistry. Different isomers will often yield identical mass spectra.

  • Protocol: A dilute solution of the compound is ionized (e.g., by electrospray ionization, ESI) and the resulting ions are separated by their m/z ratio in a mass analyzer.

Infrared (IR) Spectroscopy
  • What it tells us: Identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies.

  • Limitations: IR confirms the presence of building blocks (like C≡N, N-H, aromatic rings) but does not reveal how they are connected. It provides no data on the overall molecular geometry.

  • Protocol: A sample (neat, solid, or in solution) is irradiated with infrared light, and the absorption is measured as a function of wavenumber (cm⁻¹).

  • Expected Peaks for this compound:

    • ~3350-3450 cm⁻¹: N-H stretch (secondary amine)

    • ~3000-3100 cm⁻¹: Aromatic C-H stretch

    • ~2850-2960 cm⁻¹: Aliphatic C-H stretch (cyclopentyl)

    • ~2220-2230 cm⁻¹: C≡N stretch (a very sharp, characteristic peak)[14]

    • ~1580-1610 cm⁻¹: Aromatic C=C bending

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • What it tells us: ¹H and ¹³C NMR are the most powerful spectroscopic tools for determining the carbon-hydrogen framework of a molecule. Chemical shifts indicate the electronic environment of each nucleus, integration reveals the ratio of protons, and coupling patterns (splitting) show which atoms are adjacent to one another. 2D NMR techniques (like COSY and HSQC) can map out the entire connectivity.

  • Limitations: While NMR excels at establishing connectivity, it provides time-averaged data for molecules tumbling in solution. It does not give the precise bond lengths and angles of the solid-state conformation. Deriving 3D structure from NMR (using techniques like NOE) is complex and often yields a family of possible solution-state structures, not the single, definitive structure provided by SCXRD.

  • Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong magnetic field. The nuclei are excited with radiofrequency pulses, and the resulting signals are detected and processed.[3]

Part 3: Synthesizing the Data: A Holistic View

No single technique tells the whole story. The true power in molecular characterization comes from using these methods in a logical, complementary workflow. Spectroscopic methods provide rapid confirmation of a synthesis, while SCXRD provides the ultimate, high-resolution structural proof required for advanced applications.

Comparative Summary of Analytical Techniques
Structural QuestionMSIRNMRSCXRD (Gold Standard)
Molecular Formula? YesNoNoYes
Functional Groups? IndirectlyYesIndirectlyYes
Atom Connectivity? NoNoYesYes
Precise Bond Lengths? NoNoNoYes
Precise Bond Angles? NoNoNoYes
Solid-State Conformation? NoNoNoYes
Intermolecular Interactions? NoNoNoYes
Absolute Stereochemistry? NoNoNoYes
Logical Workflow for Complete Structural Characterization

logical_workflow Synthesis Chemical Synthesis of This compound MS MS: Confirm MW Synthesis->MS IR IR: Confirm Functional Groups Synthesis->IR NMR NMR: Confirm Connectivity Synthesis->NMR SCXRD SCXRD: Definitive 3D Structure DrugDesign DrugDesign SCXRD->DrugDesign Rational Drug Design MatSci MatSci SCXRD->MatSci Materials Science (Polymorph Studies)

Caption: Logical workflow showing the complementary roles of spectroscopy and crystallography.

Conclusion

For a molecule like this compound, spectroscopic techniques such as Mass Spectrometry, IR, and NMR are indispensable tools for confirming its successful synthesis and covalent structure. They provide a rapid and robust "fingerprint" of the molecule. However, these methods inherently lack the ability to define its precise three-dimensional architecture.

Single-crystal X-ray diffraction stands alone in its capacity to deliver an unambiguous, high-resolution portrait of the molecule. It reveals the exact conformation, precise geometric parameters, and the subtle intermolecular forces that dictate its behavior in the solid state. For researchers and drug development professionals, this level of structural detail is non-negotiable for understanding structure-activity relationships, designing next-generation analogs, and controlling solid-state properties like polymorphism. Therefore, while spectroscopy confirms the identity, X-ray crystallography ultimately confirms the reality of the molecular structure.

References

  • BenchChem. A Comparative Guide to the Crystal Structures of Substituted Aminobenzonitriles.
  • BenchChem. An In-depth Technical Guide on the Molecular Structure and Bonding in 4-Aminobenzonitrile.
  • Bartoszak, E., Jaskólski, M., & Grech, E. (1994). Structure and Crystal Packing of 4-Aminobenzonitriles and 4-Amino-3,5-dimethylbenzonitriles at Various Temperatures. Acta Crystallographica Section B, 50(3), 358-366. Available from: [Link]

  • Zachariasse, K. A. (1994). Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. ResearchGate. Available from: [Link]

  • Crundwell, G., Phan, J., & Kantardjieff, K. A. (2004). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 81(10), 1481. Available from: [Link]

  • ResearchGate. Crystal structure of 4-aminobenzonitrile under ambient conditions. Available from: [Link]

  • Springer Nature Experiments. Results for "Single Crystal X-ray Diffraction". Available from: [Link]

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  • National Institutes of Health (NIH). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. PMC. Available from: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Referenced in Chem 117 Reference Spectra). Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

  • National Institutes of Health (NIH). X-Ray Crystallography of Chemical Compounds. PMC. Available from: [Link]

  • Elsevier. Single-crystal X-ray diffraction analysis of arylamine-containing 2,2′-bipyridine derivatives. Available from: [Link]

  • National Institutes of Health (NIH). x Ray crystallography. PMC. Available from: [Link]

  • Physics & Maths Tutor. 6.3.2 Spectroscopy MS - OCR (A) Chemistry A-level. Available from: [Link]

  • Google Patents. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid.
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Comparative analysis of "2-(Cyclopentylamino)benzonitrile" with other aminobenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminobenzonitrile Scaffold in Modern Drug Discovery

The aminobenzonitrile framework is a cornerstone in medicinal chemistry, prized for its versatile reactivity and its presence in a multitude of biologically active compounds.[1] This structural motif, characterized by an amino group and a nitrile group on a benzene ring, serves as a versatile building block for synthesizing a diverse array of heterocyclic systems, many of which are potent modulators of key biological targets.[2] The nitrile group, with its strong dipole moment and compact size, can effectively interact with enzyme active sites, while the amino group provides a convenient handle for further molecular elaboration.[1][2]

This guide presents a comparative analysis of 2-(Cyclopentylamino)benzonitrile , a lipophilic derivative, with its fundamental precursors, 2-Aminobenzonitrile and 4-Aminobenzonitrile . While extensive experimental data for this compound is not widely available in public literature, this guide will leverage the well-documented properties of its parent isomers to provide a predictive analysis of its physicochemical characteristics, synthetic accessibility, and potential biological relevance. This comparative approach is designed to offer researchers, scientists, and drug development professionals a robust framework for understanding the structure-property relationships within this important class of molecules and to inform the rational design of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the benzonitrile ring, along with the nature of the substituent on the amino group, profoundly influences the molecule's physicochemical properties such as melting point, boiling point, solubility, and acidity/basicity (pKa). These parameters are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

The introduction of a cyclopentyl group to the 2-amino position is expected to significantly alter these properties. The bulky, non-polar cyclopentyl moiety will increase the molecular weight and steric hindrance, which generally leads to a higher boiling point. The effect on the melting point is less predictable, as it is also influenced by the efficiency of crystal lattice packing. The N-alkylation will decrease the capacity for intermolecular hydrogen bonding compared to the primary amine, which may affect both melting and boiling points.

Solubility is also expected to change dramatically. While 2-aminobenzonitrile is sparingly soluble in water, the addition of the lipophilic cyclopentyl group will likely render this compound virtually insoluble in aqueous media but enhance its solubility in non-polar organic solvents. The basicity of the amino group is also predicted to be slightly higher in this compound due to the electron-donating inductive effect of the alkyl group.

Below is a table summarizing the known properties of the comparators and the predicted properties of the target molecule.

PropertyThis compound2-Aminobenzonitrile4-Aminobenzonitrile
Molecular Formula C₁₂H₁₄N₂C₇H₆N₂C₇H₆N₂
Molecular Weight 186.26 g/mol 118.14 g/mol [3]118.14 g/mol [1][4]
Appearance Predicted: Crystalline SolidYellow to beige-brown crystalline flakes[3]White to pale yellow crystalline powder[1][4]
Melting Point Predicted: 50-70 °C45-48 °C[3]83-87 °C[1]
Boiling Point Predicted: >270 °C267-268 °C[3]285 °C (decomposes)[1][4]
Water Solubility Predicted: InsolubleInsoluble[3]Sparingly soluble[1][5]
Organic Solvent Solubility Predicted: Soluble in non-polar solvents (e.g., hexane, toluene) and polar aprotic solvents (e.g., DCM, EtOAc)Soluble in common organic solvents[3]Soluble in ethanol, acetone, ethyl acetate, dichloromethane, and chloroform[1][6]
pKa (of conjugate acid) Predicted: ~1.0-1.50.77[3]1.74[1]

Synthetic Accessibility: A Plausible Route to this compound

The synthesis of this compound can be readily envisioned through the N-alkylation of 2-aminobenzonitrile. This common transformation in organic synthesis can be achieved via several methods, with reductive amination being a particularly efficient and high-yielding approach.

Proposed Synthetic Workflow

G cluster_0 Synthesis of this compound start 2-Aminobenzonitrile + Cyclopentanone imine Imine Formation (Acid Catalyst, e.g., Acetic Acid) start->imine Step 1 reduction Reduction (Reducing Agent, e.g., NaBH(OAc)₃) imine->reduction Step 2 workup Aqueous Workup & Extraction reduction->workup Step 3 purification Purification (Column Chromatography) workup->purification Step 4 product This compound purification->product Final Product

Caption: Proposed synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol: Reductive Amination

Rationale: Reductive amination is a robust method for forming C-N bonds. It proceeds in one pot by first forming an imine intermediate from the reaction of an amine (2-aminobenzonitrile) and a ketone (cyclopentanone), which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often used for this transformation, as it is stable in anhydrous acidic conditions and does not reduce the ketone starting material.

Materials:

  • 2-Aminobenzonitrile

  • Cyclopentanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminobenzonitrile (1.0 equivalent) and anhydrous dichloromethane.

  • Add cyclopentanone (1.1 equivalents) and a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents).

  • Continue to stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-12 hours), carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Spectroscopic Characterization: A Comparative Perspective

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable information about the molecular structure. The spectra of this compound are expected to show distinct features arising from the introduction of the cyclopentyl group when compared to 2-aminobenzonitrile.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

Vibrational ModeThis compound (Predicted)2-Aminobenzonitrile4-Aminobenzonitrile
N-H Stretch ~3400-3300 cm⁻¹ (single, sharp peak for secondary amine)~3452 cm⁻¹ (asymmetric), ~3363 cm⁻¹ (symmetric) [for primary amine]~3480 cm⁻¹ (asymmetric), ~3380 cm⁻¹ (symmetric)
C-H Stretch (Aromatic) ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
C-H Stretch (Aliphatic) ~2960-2850 cm⁻¹ (strong, multiple peaks for cyclopentyl)N/AN/A
C≡N Stretch ~2210-2220 cm⁻¹~2211 cm⁻¹~2220 cm⁻¹
N-H Bend ~1600-1550 cm⁻¹~1619 cm⁻¹~1630 cm⁻¹
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy reveals the chemical environment of the hydrogen atoms in a molecule.

Proton EnvironmentThis compound (Predicted, in CDCl₃)2-Aminobenzonitrile (in CDCl₃)4-Aminobenzonitrile (in CDCl₃)
Aromatic Protons δ 7.4-6.6 (m, 4H)δ 7.4-6.7 (m, 4H)δ 7.37 (d, 2H), 6.64 (d, 2H)
Amine Proton (NH) δ 4.5-5.5 (br s, 1H)δ 4.3 (br s, 2H)δ 4.32 (br s, 2H)
Cyclopentyl CH (adjacent to N) δ 3.8-4.2 (m, 1H)N/AN/A
Cyclopentyl CH₂ δ 2.0-1.5 (m, 8H)N/AN/A
Experimental Protocol: Spectroscopic Analysis

Rationale: Consistent sample preparation and data acquisition parameters are crucial for obtaining high-quality, reproducible spectroscopic data for comparative analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Ensure the sample is dry.

  • For a solid sample, the KBr pellet method is common. Mix ~1 mg of the compound with ~100 mg of dry KBr powder in an agate mortar.

  • Grind the mixture to a fine, homogenous powder.

  • Use a hydraulic press to form a thin, transparent pellet.

  • Acquire a background spectrum of a pure KBr pellet.

  • Place the sample pellet in the spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00 ppm).

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz) using standard acquisition parameters.[1]

Biological Activity and Potential Applications: A Predictive Outlook

Aminobenzonitrile derivatives are widely explored for their therapeutic potential, particularly as anticancer agents.[7] The 2-aminobenzonitrile scaffold is a key component in the synthesis of quinazolines, which are core structures in several kinase inhibitors.[8]

The introduction of a lipophilic cyclopentyl group in this compound is a common strategy in drug design to enhance cell membrane permeability and potentially improve binding affinity to hydrophobic pockets within a target protein. Therefore, it is plausible that this compound could serve as a valuable intermediate for the synthesis of novel kinase inhibitors or other targeted therapies. To evaluate its potential as an anticancer agent, a cytotoxicity assay would be a primary screening step.

Conceptual Framework for Biological Evaluation

G cluster_1 Biological Activity Assessment start Synthesized Compound (e.g., this compound) cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) start->cytotoxicity ic50 Determine IC₅₀ Value cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Validation of 2-(Cyclopentylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2-(Cyclopentylamino)benzonitrile, a key intermediate in pharmaceutical research. We move beyond a simple recitation of protocols to explain the fundamental causality behind chromatographic choices, ensuring a robust and self-validating analytical system. This document compares a standard C18 reversed-phase method with an alternative Phenyl-Hexyl stationary phase, presenting experimental data to guide researchers and drug development professionals in selecting the optimal approach for resolving the main analyte from critical process-related impurities. All methodologies are grounded in principles outlined by the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP).

Introduction: The Analytical Imperative for this compound

This compound (MW: 186.25 g/mol , CAS: 173316-38-6) is a substituted benzonitrile derivative of increasing interest in medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, establishing a precise and reliable purity profile is a non-negotiable aspect of the development cycle. The presence of unwanted chemicals, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[1][2] Therefore, a validated, stability-indicating analytical method is required to ensure that the material meets stringent quality specifications.

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][3] This guide focuses on developing and comparing two distinct reversed-phase HPLC (RP-HPLC) methods, justifying the selection of each parameter to build a method that is not only effective but also scientifically sound and defensible under regulatory scrutiny.

The Strategic Foundation of HPLC Method Development

A robust HPLC method is not accidental; it is the result of deliberate choices based on the physicochemical properties of the analyte and potential impurities. The structure of this compound—featuring a moderately non-polar benzonitrile core, a secondary amine, and a cyclopentyl group—makes it an ideal candidate for reversed-phase chromatography.

The Causality Behind Column Selection

The stationary phase is the heart of the separation, and its choice dictates the potential for selectivity.[4][5]

  • Method 1 (The Workhorse): C18 (L1 Designation) : A C18 (octadecylsilane) column is the universal starting point for RP-HPLC.[6] Its long alkyl chains provide a high degree of hydrophobicity, promoting retention of moderately non-polar compounds like our target analyte primarily through van der Waals interactions. This makes it excellent for general-purpose separations.

  • Method 2 (The Alternative): Phenyl-Hexyl (L11 Designation) : For aromatic compounds, a phenyl-based stationary phase offers an alternative separation mechanism. The phenyl groups on the stationary phase can engage in π-π stacking interactions with the benzene ring of the analyte and related aromatic impurities. This can induce significant changes in selectivity (the relative retention of two compounds) compared to a purely aliphatic C18 phase, which is often crucial for resolving closely related impurities.

Mobile Phase Design: Controlling Retention and Peak Shape

The mobile phase composition is the primary tool for controlling retention and ensuring symmetrical peaks.

  • Organic Modifier : Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths, which is often necessary for detecting impurities.

  • Aqueous Phase & pH Control : The secondary amine in this compound has a pKa that makes its charge state pH-dependent. Inconsistent ionization leads to poor peak shape and shifting retention times. By buffering the mobile phase to a slightly acidic pH (e.g., pH 3.0 using formic acid), we ensure the amine is consistently protonated (R₂NH₂⁺). This suppresses silanol interactions with the silica backbone of the column and promotes sharp, symmetrical peaks.

  • Gradient Elution : For purity analysis, where impurities may have a wide range of polarities, an isocratic method (constant mobile phase composition) is often inefficient.[7] A gradient method, which starts with a higher aqueous content and gradually increases the organic solvent percentage, ensures that both highly polar (early-eluting) and highly non-polar (late-eluting) impurities are eluted as sharp peaks within a single, efficient run.

Detection Strategy

The benzonitrile moiety contains a strong chromophore, making UV detection the logical choice. A photodiode array (PDA) detector is used to scan across a range of wavelengths, allowing for the determination of the optimal detection wavelength for the parent compound (e.g., 245 nm) and ensuring that no impurities are missed (peak purity analysis).

Experimental Protocols

The following protocols outline two distinct methods for comparison. All experiments should be conducted on a qualified HPLC system equipped with a gradient pump, autosampler, column thermostat, and PDA detector.

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Working Standard Solution (0.1 mg/mL) : Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 diluent.

  • Sample Solution (0.5 mg/mL) : Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the 50:50 diluent. This higher concentration is used to facilitate the detection of minor impurities.

Protocol 1: Standard C18 Method
  • Column : C18, 4.6 x 150 mm, 3.5 µm particle size (USP L1)

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C

  • Injection Volume : 10 µL

  • Detection : PDA at 245 nm

  • Gradient Program :

    Time (min) % Mobile Phase B
    0.0 30
    15.0 80
    17.0 80
    17.1 30

    | 20.0 | 30 |

Protocol 2: Alternative Phenyl-Hexyl Method
  • Column : Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size (USP L11)

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C

  • Injection Volume : 10 µL

  • Detection : PDA at 245 nm

  • Gradient Program : (Same as Protocol 1)

Method Validation: A Self-Validating System

An analytical method is only trustworthy if it has been validated for its intended purpose. The validation follows the comprehensive framework of the ICH Q2(R1) guideline.[8][9][10]

The Validation Workflow

The diagram below illustrates the logical flow of the validation process, ensuring that each parameter is systematically evaluated to prove the method's suitability.

G cluster_0 Method Development cluster_1 System Evaluation cluster_2 Core Validation Parameters (ICH Q2) cluster_3 Finalization Dev Develop HPLC Method (Column, Mobile Phase, Gradient) SST System Suitability Testing (SST) (Tailing, Plates, %RSD) Dev->SST Initial Check Specificity Specificity (Forced Degradation) SST->Specificity Proceed if SST Passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Varied Parameters) Limits->Robustness Report Validation Report & SOP Robustness->Report Method is Validated

Caption: Workflow for HPLC Method Validation according to ICH Q2(R1).

Key Validation Parameters Explained
  • System Suitability : This is a mandatory check before any analysis.[11][12][13] It involves injecting the working standard multiple times to verify that the chromatographic system (pump, injector, column, detector) is performing adequately on the day of analysis. Key criteria include tailing factor (should be ≤ 2.0), theoretical plates (>2000), and the relative standard deviation (%RSD) of peak area and retention time for replicate injections (should be ≤ 2.0%).

  • Specificity : This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated through forced degradation studies (exposing the sample to acid, base, peroxide, heat, and light) to show that the resulting degradation peaks do not interfere with the main analyte peak.

  • Linearity : Demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range (e.g., from the Limit of Quantitation to 150% of the working concentration). A correlation coefficient (r²) of ≥ 0.999 is expected.

  • Accuracy : Measures the closeness of the test results to the true value. It is determined by performing recovery studies, where a known amount of pure analyte is added to a sample or placebo, and the percentage recovered is calculated. Acceptance criteria are typically 98.0% to 102.0%.[14]

  • Precision : Assesses the degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Multiple preparations from the same homogenous sample analyzed on the same day.

    • Intermediate Precision (Inter-day precision): The assay is repeated on a different day, by a different analyst, or on different equipment. The %RSD for each level should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy. These are often determined based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

  • Robustness : Shows the reliability of the method with respect to deliberate minor variations in method parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptance criteria.

Comparative Data and Performance Analysis

To compare the two protocols, a hypothetical sample of this compound containing two known process impurities was analyzed.

  • Impurity A : A more polar starting material (e.g., 2-aminobenzonitrile).

  • Impurity B : A less polar, structurally similar byproduct (e.g., a dimer or N-alkylated variant).

Table 1: System Suitability Comparison
ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Acceptance Criteria
Retention Time (min)9.5210.15Report
Tailing Factor1.151.10≤ 2.0
Theoretical Plates18,50021,200> 2000
%RSD (n=6 injections)0.45%0.38%≤ 2.0%

Analysis : Both methods easily meet the system suitability criteria, demonstrating that both columns provide excellent performance for the main analyte peak. The Phenyl-Hexyl column shows slightly higher efficiency (more theoretical plates).

Table 2: Impurity Resolution Comparison
Peak PairMethod 1 (C18)Method 2 (Phenyl-Hexyl)Acceptance Criteria
Impurity A / Main Peak3.53.8> 2.0
Main Peak / Impurity B1.93.1> 2.0

Analysis : This table highlights the critical difference between the two methods. While the standard C18 column provides acceptable resolution for the more polar Impurity A, it fails to achieve baseline separation (Resolution < 2.0) for the structurally similar Impurity B. In contrast, the Phenyl-Hexyl column, leveraging alternative π-π interactions, significantly improves the separation of the main peak from Impurity B, achieving a robust resolution of 3.1.

The Logic of Method Selection

The data leads to a clear decision-making process, visualized below.

G cluster_0 Method 1: C18 Column cluster_1 Method 2: Phenyl-Hexyl Column Start Goal: Resolve Main Peak from Impurities A & B C18_A Resolution (Impurity A) = 3.5 (Pass) Start->C18_A PH_A Resolution (Impurity A) = 3.8 (Pass) Start->PH_A C18_B Resolution (Impurity B) = 1.9 (Fail) C18_A->C18_B C18_Result Method Not Suitable C18_B->C18_Result PH_B Resolution (Impurity B) = 3.1 (Pass) PH_A->PH_B PH_Result Method is Suitable & Robust PH_B->PH_Result

Caption: Decision tree for selecting the optimal HPLC column.

Conclusion and Recommendation

This guide demonstrates that while a standard C18 column provides a valid starting point for analyzing this compound, it may not be sufficient for resolving all critical process impurities. The comparative data clearly shows the superiority of the Phenyl-Hexyl stationary phase (Method 2) for this specific separation challenge, as it provides an alternative selectivity that achieves baseline resolution for all relevant compounds.

For researchers, scientists, and drug development professionals, this underscores a crucial principle: method development should not stop at the first acceptable result. Exploring alternative column chemistries is a vital step in developing a truly robust, reliable, and defensible purity method that guarantees the quality of the material throughout its lifecycle. The Phenyl-Hexyl method, once fully validated according to ICH Q2(R1) guidelines, is the recommended approach for the routine purity analysis of this compound.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: U.S. Pharmacopeial Convention.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Understanding the Latest Revisions to USP <621> . Source: Agilent Technologies.

  • General Chapters: <621> CHROMATOGRAPHY . Source: U.S. Pharmacopeial Convention.

  • USP <621> Chromatography - DSDP Analytics . Source: DSDP Analytics.

  • <621> Chromatography - US Pharmacopeia (USP) . Source: U.S. Pharmacopeial Convention.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: U.S. Food and Drug Administration (FDA).

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . Source: U.S. Food and Drug Administration (FDA).

  • HPLC Column Selection Guide . Source: PerkinElmer.

  • Choosing the Right HPLC Column: A Complete Guide . Source: Phenomenex.

  • HPLC Column Selection Guide . Source: Aurora Pro Scientific.

  • HPLC Column Selection Guide . Source: SCION Instruments.

  • HPLC Column Selection Guide . Source: Chromtech.

  • This compound . Source: Apollo Scientific.

  • HPLC Method Development: From Beginner to Expert Part 2 . Source: Agilent Technologies.

  • Analytical methods for impurity profiling . Source: World Journal of Pharmaceutical Research.

  • Benzonitrile-impurities . Source: Pharmaffiliates.

  • Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine . Source: National Institutes of Health (NIH).

  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by RP-HPLC . Source: International Journal of Multidisciplinary Research and Growth Evaluation.

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A Comparative Guide to the Biological Activity of N-Substituted Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the biological activities of N-substituted benzonitrile derivatives, a versatile class of compounds with significant therapeutic potential. While direct biological data for 2-(Cyclopentylamino)benzonitrile is limited in publicly accessible literature, this document will explore the broader activities of structurally related N-substituted benzonitriles, offering insights into their mechanisms of action and potential applications in drug discovery. We will delve into their roles as kinase inhibitors, anticancer agents, and antimicrobial compounds, supported by experimental data and detailed protocols.

Introduction: The Versatility of the Benzonitrile Scaffold

Benzonitrile derivatives are a cornerstone in medicinal chemistry, recognized for their presence in a wide array of biologically active molecules.[1][2] The nitrile group, with its unique electronic properties, can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, contributing to the diverse pharmacological profiles of these compounds.[1][3] N-substitution on the benzonitrile ring further expands this chemical space, allowing for fine-tuning of a compound's activity, selectivity, and pharmacokinetic properties.[2] This guide will focus on derivatives where a nitrogen-containing substituent is attached to the benzene ring, with a particular interest in how structural modifications influence their biological effects.

Comparative Analysis of Biological Activities

N-substituted benzonitrile derivatives have demonstrated efficacy in several key therapeutic areas. Here, we compare their activities as kinase inhibitors, anticancer agents, and antimicrobial compounds, highlighting specific examples from the literature.

Kinase Inhibition: A Prominent Target

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Benzonitrile derivatives have emerged as a promising class of kinase inhibitors.[5][6]

A notable example is a series of biphenyl-1,2,3-triazol-benzonitrile derivatives designed as inhibitors of the PD-1/PD-L1 interaction, a key immune checkpoint in cancer therapy.[7] Among the synthesized compounds, compound 7 demonstrated the most potent inhibitory activity with an IC50 value of 8.52 μM in a homogeneous time-resolved fluorescence (HTRF) assay.[7][8] This highlights the potential of the benzonitrile scaffold in designing molecules that modulate protein-protein interactions.

The general structure of these inhibitors often involves a substituted benzonitrile core that anchors the molecule within the kinase's binding site, with various N-linked substituents extending into adjacent pockets to enhance potency and selectivity.[9]

Table 1: Comparative Activity of N-Substituted Benzonitrile Derivatives as Kinase Inhibitors

Compound/Derivative ClassTarget Kinase/PathwayReported Activity (IC50/EC50)Reference
Biphenyl-1,2,3-triazol-benzonitrile (Compound 7)PD-1/PD-L1 Interaction8.52 μM[7][8]
Glucopyranosyl-substituted benzonitrilesMetabolic disorder targetsNot specified[10][11]
Tyrphostins (alpha-substituted benzylidenemalononitrile)EGFR and HER-2 KinasePotent blockers[9]
Anticancer Activity: Beyond Kinase Inhibition

The anticancer properties of N-substituted benzonitrile derivatives are not limited to kinase inhibition. These compounds can induce cytotoxicity in cancer cells through various mechanisms.[1][12]

For instance, certain benzimidazole derivatives containing a benzonitrile moiety have shown significant cytotoxic effects against various cancer cell lines.[13][14] The MTT assay is a standard method to evaluate this cytotoxicity, measuring the metabolic activity of cells as an indicator of viability.[12][15] Studies on benzonitrile pesticides like bromoxynil and ioxynil have also demonstrated their high toxic effects on human cell lines, such as Hep G2 (liver) and HEK293T (kidney).[16][17]

While specific data for this compound is unavailable, the presence of the N-cyclopentyl group could influence lipophilicity and cell permeability, factors that are critical for cytotoxic activity.

Table 2: Cytotoxicity of Benzonitrile Derivatives Against Cancer Cell Lines

Compound/Derivative ClassCell Line(s)Reported Activity (IC50)Reference
Benzonitrile pesticides (bromoxynil, ioxynil)Hep G2, HEK293THigh toxic effects observed[16][17]
N-substituted 6-(chloro/nitro)-1H-benzimidazolesVarious cancer cell lines1.84 to 10.28 µg/mL[13]
4-Aminobenzonitrile derivativesVarious cancer cell linesSignificant cytotoxic effects[12]
Antimicrobial Activity

N-substituted benzonitrile derivatives have also been explored for their potential as antimicrobial agents.[18] A study on newly synthesized benzo and naphthonitrile derivatives revealed that (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity.[18]

The mechanism of antimicrobial action for some nitrile-containing compounds is thought to involve the inhibition of essential bacterial enzymes.[1]

Experimental Protocols

To ensure scientific integrity and enable researchers to reproduce and build upon these findings, this section provides detailed protocols for key assays used to evaluate the activity of N-substituted benzonitrile derivatives.

In Vitro Kinase Inhibition Assay (HTRF)

This protocol is a general guideline for assessing the inhibitory activity of compounds against a specific kinase using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • Kinase enzyme of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (N-substituted benzonitrile derivatives)

  • Assay buffer

  • HTRF detection reagents

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound, followed by the kinase enzyme and its substrate.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.[19]

  • Stop the reaction and add the HTRF detection reagents (e.g., a europium-labeled antibody specific for the phosphorylated substrate and an XL665-labeled secondary antibody).

  • Incubate to allow for the binding of the detection antibodies.

  • Read the plate on an HTRF-compatible reader, measuring the emission at two different wavelengths (e.g., 620 nm and 665 nm).

  • Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds add_reagents Add compounds, kinase, and substrate to plate prep_compounds->add_reagents prep_reagents Prepare kinase, substrate, and ATP solutions prep_reagents->add_reagents start_reaction Initiate reaction with ATP add_reagents->start_reaction incubation1 Incubate for phosphorylation start_reaction->incubation1 stop_reaction Add HTRF detection reagents incubation1->stop_reaction incubation2 Incubate for antibody binding stop_reaction->incubation2 read_plate Read plate on HTRF reader incubation2->read_plate calculate_ratio Calculate HTRF ratio and % inhibition read_plate->calculate_ratio determine_ic50 Determine IC50 value calculate_ratio->determine_ic50

Caption: Logical flow for evaluating cytotoxicity using the MTT assay.

Structure-Activity Relationships and Future Directions

The biological activity of N-substituted benzonitrile derivatives is intricately linked to their chemical structure. [9][20]The nature of the N-substituent, its position on the benzene ring, and the presence of other functional groups all play a crucial role in determining the compound's potency, selectivity, and overall pharmacological profile. [2]For instance, in the context of herbicidal activity, substitution at the 2 and 6 positions of the benzonitrile ring with halogens or methyl groups was found to be critical for high activity. [20] While this compound remains a molecule with underexplored biological potential, the principles gleaned from the study of other N-substituted benzonitriles suggest that the cyclopentylamino group could confer favorable properties such as increased lipophilicity, which may enhance cell membrane permeability and target engagement. Further investigation into this and other novel N-substituted benzonitrile derivatives is warranted to unlock their full therapeutic potential.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a focused library of derivatives around promising hits to elucidate key structural requirements for activity.

  • Mechanism of action studies: Moving beyond primary screening to understand how these compounds exert their biological effects at a molecular level.

  • Pharmacokinetic profiling: Evaluating the drug-like properties of lead compounds to assess their potential for in vivo efficacy.

By leveraging the versatile benzonitrile scaffold and applying rational drug design principles, the scientific community can continue to develop novel and effective therapeutic agents for a wide range of diseases.

References

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). National Institutes of Health. Retrieved from [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of 2-(Cyclopentylamino)benzonitrile Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of medicinal chemistry and materials science, the precise structural elucidation of molecular isomers is not merely an academic exercise; it is a critical determinant of a compound's biological activity, physical properties, and ultimate utility. Positional isomers, which share the same molecular formula but differ in the placement of substituents on a core scaffold, can exhibit dramatically different pharmacological and material characteristics. This guide provides an in-depth, objective comparison of the key spectroscopic techniques used to unambiguously differentiate the ortho (2-), meta (3-), and para (4-) isomers of (Cyclopentylamino)benzonitrile.

The methodologies and data presented herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step protocols and the theoretical underpinnings necessary to make informed analytical choices.

The Imperative of Isomer Differentiation

The subject of this guide, (Cyclopentylamino)benzonitrile, exists as three distinct positional isomers. The location of the cyclopentylamino group in relation to the cyano (-C≡N) group on the benzene ring dictates the molecule's symmetry, electronic distribution, and steric environment. These differences, while subtle, manifest in unique spectroscopic fingerprints. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools that, when used in concert, provide a comprehensive and definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Positional Isomers

NMR spectroscopy is arguably the most powerful technique for distinguishing aromatic positional isomers.[1] The key lies in analyzing the chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) of the protons on the aromatic ring.[1]

¹H NMR Spectroscopy: Deciphering Aromatic Patterns

The substitution pattern on the benzene ring directly controls the appearance of the aromatic region (typically δ 6.5-8.0 ppm).[1] The cyclopentylamino group is an electron-donating group (EDG), while the benzonitrile group is an electron-withdrawing group (EWG), leading to predictable shielding and deshielding effects that are unique for each isomer.

  • Ortho-isomer (2-substituted): This isomer is the least symmetric. Consequently, all four aromatic protons are chemically and magnetically non-equivalent, leading to four distinct signals in the aromatic region. These signals typically appear as complex multiplets due to ortho, meta, and para couplings.

  • Meta-isomer (3-substituted): Similar to the ortho isomer, the meta configuration results in four chemically distinct aromatic protons, giving rise to four separate signals. However, the coupling patterns and chemical shifts will differ significantly from the ortho isomer.

  • Para-isomer (4-substituted): This isomer possesses the highest degree of symmetry (a C₂ axis). This symmetry renders the protons at positions 2 and 6 equivalent, and the protons at positions 3 and 5 equivalent. This results in a much simpler spectrum, typically showing two distinct signals that appear as doublets due to the strong ortho-coupling between them (³J ≈ 6-10 Hz).[1] This "AA'BB'" system is a hallmark of para-disubstitution.

¹³C NMR Spectroscopy: A Tale of Carbon Environments

The number of unique signals in the aromatic region of a broadband-decoupled ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.[2][3]

  • Ortho- and Meta-isomers: Lacking a plane of symmetry that bisects the ring through the substituents, both the ortho and meta isomers will exhibit six unique signals for the six carbons of the benzene ring.[2]

  • Para-isomer: The plane of symmetry in the para isomer makes the carbons at positions 2 and 6, and at 3 and 5, chemically equivalent. Therefore, it will show only four distinct signals for the aromatic carbons.[2][3]

The chemical shifts are also diagnostic. The carbon atom directly attached to the nitrile group (ipso-carbon) is typically found around δ 110-120 ppm, while the carbon attached to the amino group appears further downfield.

Comparative NMR Data (Predicted)
Isomer¹H NMR (Aromatic Region)¹³C NMR (Aromatic Signals)
2-(Cyclopentylamino)benzonitrile 4 complex multiplets6 signals
3-(Cyclopentylamino)benzonitrile 4 complex multiplets6 signals
4-(Cyclopentylamino)benzonitrile 2 doublets (AA'BB' system)4 signals

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes

FT-IR spectroscopy provides valuable information about the functional groups present and the substitution pattern of the benzene ring.[4] While mass spectrometry struggles to differentiate structural isomers because they have the same mass, IR spectroscopy excels because each isomer has a unique set of vibrations.[5]

Key diagnostic regions include:

  • C≡N Stretch: The nitrile group exhibits a sharp, strong absorption band typically in the range of 2220-2240 cm⁻¹. While the position is not dramatically different between isomers, conjugation effects can cause minor shifts.

  • N-H Stretch: A secondary amine N-H stretch will appear as a single, sharp peak of medium intensity around 3300-3500 cm⁻¹.

  • C-H Out-of-Plane Bending: The most informative region for determining substitution patterns is the "fingerprint" region, specifically from 650-900 cm⁻¹.[2] The out-of-plane (OOP) C-H bending vibrations are highly characteristic.[5]

    • Ortho: A strong band is expected between 735-770 cm⁻¹.

    • Meta: Two bands are often observed: one strong band between 680-725 cm⁻¹ and another medium band between 750-810 cm⁻¹.[5]

    • Para: A single, strong absorption band is characteristic in the range of 810-840 cm⁻¹.

Comparative FT-IR Data (Predicted)
IsomerC≡N Stretch (cm⁻¹)N-H Stretch (cm⁻¹)Aromatic C-H OOP Bending (cm⁻¹)
Ortho ~2225~3350~750 (strong)
Meta ~2228~3350~690 (strong), ~780 (medium)
Para ~2222~3350~830 (strong)

Mass Spectrometry (MS): Uncovering Fragmentation Patterns

While Electron Ionization Mass Spectrometry (EI-MS) will yield the same molecular ion (M⁺) for all three isomers, their fragmentation patterns can provide clues for differentiation. The process involves the dissociation of energetically unstable molecular ions.[6] The stability of the resulting fragment ions often dictates the major fragmentation pathways.

A common fragmentation for N-alkyl anilines is the α-cleavage, where the bond beta to the nitrogen atom is broken. For cyclopentylamino derivatives, this would involve the loss of a C₄H₈ fragment from the cyclopentyl ring, leading to a significant fragment ion. While this primary fragmentation might be similar across all isomers, the relative intensities of subsequent fragments arising from the aromatic ring may differ due to the varied positions of the nitrile group. However, distinguishing isomers based solely on EI-MS can be challenging and is less definitive than NMR or IR.[5]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 10-15 mg of the isomer and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7] The choice of solvent is critical to avoid obscuring analyte signals.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Set a spectral width of approximately 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Use the same sample.

    • Acquire a proton-decoupled spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A 45-degree pulse angle with a 2-second relaxation delay is typical.

    • Acquire several hundred to several thousand scans, as ¹³C has a low natural abundance.

Protocol 2: FT-IR Sample Preparation and Acquisition
  • Sample Preparation (ATR): Place a small, solid amount of the purified isomer directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil. This method requires minimal sample preparation.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

    • Co-add at least 32 scans to achieve a high-quality spectrum.

    • Perform an automatic baseline correction and ATR correction using the spectrometer software.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow for differentiating the isomers using the described spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Primary Analysis (Definitive) cluster_2 Data Interpretation & Isomer Identification Sample Isomer Mixture or Unknown Isomer Dissolve Dissolve in CDCl3 for NMR Sample->Dissolve Solid Prepare Solid Sample for FT-IR & MS Sample->Solid NMR ¹H & ¹³C NMR Acquisition Dissolve->NMR FTIR FT-IR Acquisition Solid->FTIR InterpretNMR Analyze Aromatic Splitting & No. of Signals NMR->InterpretNMR InterpretFTIR Analyze C-H OOP Bending Region FTIR->InterpretFTIR Ortho Ortho Isomer (4H multiplets, 6C signals, ~750 cm⁻¹ bend) InterpretNMR->Ortho Meta Meta Isomer (4H multiplets, 6C signals, ~690+780 cm⁻¹ bends) InterpretNMR->Meta Para Para Isomer (2H doublets, 4C signals, ~830 cm⁻¹ bend) InterpretNMR->Para InterpretFTIR->Ortho InterpretFTIR->Meta InterpretFTIR->Para

Caption: Workflow for spectroscopic differentiation of (Cyclopentylamino)benzonitrile isomers.

Conclusion

The differentiation of 2-, 3-, and 4-(Cyclopentylamino)benzonitrile is readily and reliably achieved through a combined spectroscopic approach. ¹H and ¹³C NMR spectroscopy serve as the most definitive methods, with the symmetry of the para-isomer providing a uniquely simplified spectrum compared to the complex patterns of the ortho and meta isomers. FT-IR spectroscopy offers a rapid and powerful confirmation, with the out-of-plane C-H bending region being highly diagnostic of the substitution pattern. While mass spectrometry confirms the molecular weight, its utility for isomer differentiation is secondary to NMR and IR. By applying the protocols and interpretative frameworks outlined in this guide, researchers can confidently assign the correct structure to their synthesized or isolated compounds, ensuring the integrity of their subsequent research and development efforts.

References

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
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  • BenchChem (n.d.).
  • Chemistry For Everyone (2025). Can IR Spectroscopy Distinguish Isomers? YouTube. Available at: [Link]

  • Farmer, S., et al. (2023). 15.8: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Soderberg, T., et al. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia contributors (2023). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • BenchChem (n.d.).

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A Comparative Guide to the Biological Activity of 2-(Cyclopentylamino)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of novel 2-(cyclopentylamino)benzonitrile derivatives. While direct experimental data on this specific compound series is limited in publicly accessible literature, this document constructs a predictive framework based on the well-established activities of the broader 2-aminobenzonitrile scaffold. The protocols and structure-activity relationship (SAR) discussions are synthesized from established methodologies to guide the rational design and evaluation of this promising, yet underexplored, class of compounds.

Introduction: The 2-Aminobenzonitrile Scaffold as a Privileged Structure

The 2-aminobenzonitrile core is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of heterocyclic compounds with significant therapeutic potential.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A key feature of this scaffold is its role in the synthesis of quinazolines, which are prominent in the development of kinase inhibitors.[2][3] The nitrile and amino groups provide crucial hydrogen bonding and synthetic handles, making the scaffold a "privileged structure" for interacting with various biological targets.[4]

This guide focuses on N-cyclopentyl substituted derivatives, hypothesizing that the bulky, lipophilic cyclopentyl group can enhance binding affinity and modulate pharmacokinetic properties. We will explore a proposed series of derivatives and outline a systematic approach to evaluating their potential as anticancer agents, focusing on cytotoxicity and kinase inhibition.

Proposed Derivative Series for Comparative Evaluation

To establish a clear structure-activity relationship (SAR), a foundational principle in drug design, the following hypothetical derivatives of the parent compound, This compound (PC) , are proposed for synthesis and evaluation.[5][6] This rational design allows for systematic assessment of how electronic and steric modifications impact biological activity.

Compound ID Derivative Structure Rationale for Modification
PC This compoundParent Compound
DA-1 2-(Cyclopentylamino)-5-nitrobenzonitrileIntroduction of a strong electron-withdrawing group (EWG) to modulate electronic interactions within the binding pocket.
DA-2 2-(Cyclopentylamino)-4-methoxybenzonitrileIntroduction of an electron-donating group (EDG) to alter electron density and potential hydrogen bond accepting capability.
DA-3 2-(Cyclohexylamino)benzonitrileSteric modification of the N-alkyl group to probe the size limitations of the binding pocket.

Primary Biological Screening: In Vitro Cytotoxicity

The initial step in evaluating any potential anticancer agent is to determine its general cytotoxicity against cancer cell lines.[7] This provides a baseline measure of potency and helps prioritize compounds for further mechanistic studies. The half-maximal inhibitory concentration (IC50), the concentration required to reduce cell viability by 50%, is the key metric.[8]

Hypothetical Comparative Cytotoxicity Data

The following table presents hypothetical IC50 values for our proposed derivatives against the HeLa (Cervical Cancer) cell line, using Doxorubicin as a positive control. This data serves as an illustrative example of expected outcomes.

Compound ID Description HeLa IC50 (µM) Reference: Doxorubicin IC50 (µM)
PC Parent Compound12.5 ± 1.10.9 ± 0.2
DA-1 EWG (-NO₂) Derivative4.2 ± 0.50.9 ± 0.2
DA-2 EDG (-OCH₃) Derivative21.8 ± 2.30.9 ± 0.2
DA-3 Cyclohexyl Analog15.1 ± 1.40.9 ± 0.2

Data are presented as mean ± standard deviation from three hypothetical independent experiments.

Interpretation of Hypothetical Data: The presence of an electron-withdrawing group (DA-1) significantly enhances cytotoxic potency compared to the parent compound. Conversely, the electron-donating group (DA-2) diminishes activity. This suggests that reduced electron density on the aromatic ring is favorable for activity. The minor change in activity for the cyclohexyl analog (DA-3) indicates that the binding pocket can accommodate slightly larger substituents.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1][9]

Step-by-Step Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds (PC, DA-1, DA-2, DA-3) and the positive control (Doxorubicin) in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include a vehicle control (e.g., 0.5% DMSO).[9]

  • Incubation: Incubate the plates for 48 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C. Living cells will reduce the yellow MTT to a purple formazan product.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using a dose-response curve fit.

Workflow Visualization

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout seed 1. Seed Cells in 96-well Plate attach 2. Incubate 24h for Attachment seed->attach treat 3. Add Compound Serial Dilutions attach->treat incubate_treat 4. Incubate for 48h treat->incubate_treat add_mtt 5. Add MTT Solution, Incubate 4h incubate_treat->add_mtt solubilize 6. Solubilize Formazan with DMSO add_mtt->solubilize read 7. Measure Absorbance at 570nm solubilize->read analysis Data Analysis read->analysis Calculate IC50

Caption: Workflow for In Vitro Cytotoxicity Testing using the MTT Assay.

Mechanism of Action: Kinase Inhibition Profile

Given that many 2-aminobenzonitrile derivatives function as kinase inhibitors, a logical next step is to screen the most potent cytotoxic compound (DA-1) against a panel of relevant protein kinases.[2][4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[10]

Hypothetical Kinase Inhibition Data

The following table shows hypothetical IC50 values for DA-1 against a selection of cancer-relevant kinases. Staurosporine, a broad-spectrum kinase inhibitor, is used as a positive control.[10]

Kinase Target DA-1 IC50 (nM) Staurosporine IC50 (nM)
EGFR258
VEGFR-215012
Aurora Kinase A>10,00020
Src Kinase855

Interpretation of Hypothetical Data: The data suggests that DA-1 is a potent and relatively selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. This aligns with the known activity of many quinazoline-based drugs derived from 2-aminobenzonitriles.[2] The weaker activity against other kinases indicates a degree of selectivity, which is a desirable trait for a targeted therapy.

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay

This assay measures the amount of ATP remaining after a kinase reaction. High kinase activity consumes ATP, leading to a low signal, while inhibition of the kinase results in less ATP consumption and a high luminescent signal.[10][11]

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (DA-1) and a positive control (Staurosporine) in the appropriate kinase assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to each well.

  • Add Kinase: Add 2.5 µL of the target kinase (e.g., recombinant human EGFR) to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.[10]

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture (e.g., a specific peptide substrate for EGFR and ATP at its Km concentration). Incubate the plate at 30°C for 60 minutes.[12]

  • ATP Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.[11]

  • Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the signal, then measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Mechanism Visualization

Kinase_Inhibition cluster_pathway Generic Kinase Signaling ATP ATP pSubstrate Phosphorylated Substrate (Active Signal) ADP ADP ATP->ADP Kinase Kinase (e.g., EGFR) Kinase->pSubstrate P Blocked Signaling Blocked Kinase->Blocked Substrate Substrate Protein Substrate->pSubstrate Inhibitor DA-1 (Inhibitor) Inhibitor->Kinase Binds to ATP Pocket

Caption: Mechanism of ATP-competitive kinase inhibition.

Conclusion and Future Directions

This guide outlines a structured, hypothesis-driven approach for evaluating the biological activity of novel this compound derivatives. Based on the established pharmacology of the 2-aminobenzonitrile scaffold, this class of compounds holds significant promise as potential anticancer agents, likely acting through the inhibition of key cellular kinases like EGFR.

The proposed workflow, from primary cytotoxicity screening to mechanistic kinase assays, provides a clear and efficient path for lead identification. The hypothetical SAR analysis suggests that electronic modifications to the benzonitrile ring are a critical determinant of activity.

Future work should focus on:

  • Synthesis and confirmation of the proposed derivative series.

  • Broad-panel screening of the most potent compounds against a larger number of cancer cell lines and kinases to confirm selectivity.

  • Lead optimization to improve potency and drug-like properties.

  • In vivo studies in animal models to assess efficacy and safety.

By following this systematic approach, researchers can effectively unlock the therapeutic potential of this novel chemical series.

References

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  • BenchChem. (n.d.). Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines.
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  • BenchChem. (n.d.). The Role of 2-Amino-3,5-difluorobenzonitrile in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols.
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Navigating the Kinase Labyrinth: A Comparative Guide to Target Identification and Validation of 2-(Cyclopentylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Deconvoluting Novel Kinase Inhibitor Targets

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. A critical and often formidable hurdle is the precise identification and subsequent validation of the molecule's biological target. This guide offers an in-depth, comparative analysis of modern techniques for target identification and validation, framed through the lens of a hypothetical yet representative benzonitrile compound, 2-(Cyclopentylamino)benzonitrile .

While this specific molecule is not extensively characterized in public literature, its chemical scaffold is prevalent in numerous kinase inhibitors. This guide will therefore use this compound as a case study to explore the methodologies a research team would employ to uncover its primary biological target, with a focus on the Anaplastic Lymphoma Kinase (ALK), a well-established target in non-small cell lung cancer (NSCLC) for which several benzonitrile-containing inhibitors have been developed.[1]

This guide eschews a rigid, templated approach. Instead, it provides a narrative that mirrors the logical and iterative process of drug discovery, emphasizing the causality behind experimental choices and the importance of self-validating protocols.

The Benzonitrile Scaffold: A Privileged Motif in Kinase Inhibition

The benzonitrile group is a recurring structural motif in a multitude of approved and investigational kinase inhibitors. Its utility stems from its ability to form key interactions within the ATP-binding pocket of kinases, often acting as a hydrogen bond acceptor. Prominent examples of approved drugs featuring this moiety underscore its significance in modern oncology. Alectinib, a highly potent and selective second-generation ALK inhibitor, prominently features a benzonitrile group that is critical for its binding affinity.[1][2][3] This precedent provides a strong rationale for investigating this compound as a potential kinase inhibitor.

A Hypothetical Case Study: The Initial Encounter with this compound

Imagine a high-throughput phenotypic screen designed to identify compounds that inhibit the proliferation of ALK-positive NSCLC cell lines. From this screen, this compound emerges as a potent hit. The immediate and pressing question is: what is the direct molecular target responsible for this observed anti-proliferative effect? The following sections will compare and contrast several state-of-the-art techniques to answer this question.

Phase 1: Unbiased Target Identification Approaches

The initial phase of target identification aims to cast a wide net to capture potential binding partners of our lead compound. Two powerful and complementary techniques for this purpose are Affinity Chromatography and proteome-wide Cellular Thermal Shift Assay (CETSA).

Affinity Chromatography: Fishing for Targets

Affinity chromatography is a classic and robust method for isolating the binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[3][4] The core principle involves immobilizing a derivative of the small molecule onto a solid support and using this "bait" to "fish" for its interacting proteins.

A Synthesize Affinity Probe: This compound with a linker and biotin tag B Immobilize Probe on Streptavidin-Coated Beads A->B C Incubate Beads with Cell Lysate (e.g., from ALK-positive NSCLC cells) B->C D Wash Beads to Remove Non-specific Binders C->D E Elute Bound Proteins (e.g., with excess free compound or denaturing agents) D->E F Separate Eluted Proteins (e.g., SDS-PAGE) E->F G Identify Proteins by Mass Spectrometry F->G

Caption: A streamlined workflow for target identification using affinity chromatography.

The success of affinity chromatography hinges on the design of the affinity probe. The linker must be attached to a position on the small molecule that does not interfere with its binding to the target. Structure-activity relationship (SAR) studies are crucial to identify such non-essential positions.[2] Furthermore, the choice of elution method is critical. Elution with a competing free compound is generally preferred as it enriches for specific binders, whereas denaturing conditions will elute all bound proteins, necessitating more stringent downstream validation.

Proteome-Wide Cellular Thermal Shift Assay (MS-CETSA): A Glimpse into In-Cellulo Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique that assesses the thermal stability of proteins in their native cellular environment.[5][6][7] The underlying principle is that the binding of a ligand, such as a small molecule inhibitor, stabilizes its target protein, leading to an increase in its melting temperature.[8] When coupled with mass spectrometry (MS-CETSA), this method allows for an unbiased, proteome-wide survey of target engagement.[9]

A Treat Intact Cells with This compound or Vehicle (DMSO) B Heat Cell Suspensions across a Temperature Gradient A->B C Lyse Cells and Separate Soluble Proteins from Precipitated Aggregates B->C D Digest Soluble Proteins into Peptides C->D E Analyze Peptide Abundance by Quantitative Mass Spectrometry D->E F Identify Proteins with Increased Thermal Stability in the Presence of the Compound E->F

Caption: The MS-CETSA workflow for unbiased target identification.

FeatureAffinity ChromatographyMS-CETSA
Principle Immobilized ligand captures binding partners.Ligand binding increases protein thermal stability.
Compound Modification Requires synthesis of a tagged derivative.Uses the unmodified compound.
Cellular Context Typically performed on cell lysates.Can be performed on intact cells, reflecting a more physiological environment.
Potential Artifacts Linker attachment can alter binding; non-specific binding to the matrix.Off-target effects can indirectly alter protein stability.
Throughput Lower throughput, requires more optimization.Higher throughput, amenable to proteome-wide analysis.

For our hypothetical study of this compound, both methods would be valuable. Affinity chromatography could provide a direct physical link between the compound and its targets, while MS-CETSA would offer crucial evidence of target engagement within the complex milieu of a living cell. A convergence of results from both techniques would provide a high degree of confidence in the identified targets. Let us assume that both methods point towards ALK as a primary target.

Phase 2: Target Validation and Comparative Analysis

With a primary target hypothesis in hand, the next phase involves rigorous validation and a comparative assessment against known standards. This is where we benchmark the performance of this compound against established ALK inhibitors.

Kinome Profiling: Assessing Selectivity

Kinase inhibitors are rarely monospecific. Understanding the broader kinase selectivity profile of a compound is essential for predicting its therapeutic window and potential off-target effects. Kinome profiling services offer a comprehensive screen of a compound against a large panel of kinases.[10][11][12]

KinaseThis compound (% Inhibition @ 1µM)Alectinib (% Inhibition @ 1µM)Crizotinib (% Inhibition @ 1µM)
ALK 95% 98% 92%
MET25%5%85%
ROS130%10%88%
EGFR5%2%15%
VEGFR28%3%20%

This hypothetical data suggests that this compound is a potent ALK inhibitor with greater selectivity than the first-generation inhibitor, crizotinib, which also potently inhibits MET and ROS1.[13] Its selectivity profile appears more comparable to the second-generation inhibitor, alectinib.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Having used MS-CETSA for initial target discovery, we can now employ a lower-throughput, antibody-based CETSA to specifically validate the engagement of this compound with ALK in cells.[5][6][7] This involves treating ALK-positive NSCLC cells with the compound, subjecting them to a heat challenge, and then detecting the amount of soluble ALK protein remaining via Western blot. A shift in the melting curve to a higher temperature upon compound treatment confirms direct target engagement.[8]

In Vitro Kinase Assays: Determining Potency (IC50)

To quantify the inhibitory potency of this compound, in vitro kinase assays are performed. These assays measure the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (the IC50 value). It is also crucial to test the compound against common ALK resistance mutations that emerge in the clinic.[14][15]

CompoundALK (wild-type)ALK L1196MALK G1202R
This compound1545500
Crizotinib25250>1000
Alectinib515150
Brigatinib143090
Lorlatinib2825

This data positions this compound as a potent inhibitor of wild-type ALK, comparable to other second-generation inhibitors. However, its activity against the highly resistant G1202R "gatekeeper" mutation is significantly lower than the third-generation inhibitor, lorlatinib, which was specifically designed to overcome this resistance mechanism.[16][17][18]

The ALK Signaling Pathway: The Ultimate Target of Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion in NSCLC), drives downstream signaling pathways that promote cell proliferation and survival.[19][20][21][22] The ultimate goal of an ALK inhibitor is to block these oncogenic signals.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS P PI3K PI3K EML4_ALK->PI3K P JAK JAK EML4_ALK->JAK P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Inhibitor This compound (ALK Inhibitor) Inhibitor->EML4_ALK Inhibits Autophosphorylation

Caption: The EML4-ALK signaling pathway and the point of inhibition.

To validate that this compound is indeed inhibiting this pathway, a Western blot analysis of downstream signaling proteins in treated cells would be performed. A successful ALK inhibitor should decrease the phosphorylation of key downstream effectors like STAT3, AKT, and ERK.[1][23]

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for ALK Target Engagement
  • Cell Culture: Culture an ALK-positive NSCLC cell line (e.g., H3122) to 80-90% confluency.

  • Compound Treatment: Harvest cells and resuspend in culture medium. Treat cells with this compound (e.g., at 10 µM) or vehicle (DMSO) for 2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine protein concentration. Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Detection: Probe the membrane with a primary antibody specific for ALK, followed by a secondary HRP-conjugated antibody. Visualize the bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble ALK protein relative to the non-heated control against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Protocol 2: Affinity Chromatography for ALK Identification
  • Probe Synthesis and Immobilization: Synthesize a derivative of this compound with a linker arm terminating in a biotin molecule. Incubate this probe with streptavidin-coated agarose beads to immobilize it.

  • Lysate Preparation: Grow a large culture of ALK-positive NSCLC cells. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

  • Affinity Pulldown: Incubate the clarified cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation. As a negative control, incubate lysate with beads that have not been coupled to the compound.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins by incubating the beads with a high concentration of free, unmodified this compound (e.g., 100 µM) or, alternatively, with an SDS-containing buffer.

  • Protein Identification: Separate the eluted proteins by 1D SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby). Excise protein bands that are unique to the compound-treated sample and identify them by tryptic digestion followed by LC-MS/MS analysis.

Conclusion: Building a Self-Validating Case for a Novel Inhibitor

This guide has outlined a logical and multi-faceted approach to the target identification and validation of a novel benzonitrile compound, using this compound as a working example with a hypothetical focus on ALK. The strength of this strategy lies in the convergence of evidence from orthogonal methodologies.

  • Unbiased approaches like affinity chromatography and MS-CETSA provide the initial, hypothesis-generating evidence of a drug-target interaction.

  • Comparative analysis through kinome profiling and IC50 determination against known inhibitors and their resistance mutants contextualizes the compound's potency and selectivity.

  • Direct validation of target engagement in a cellular context via antibody-based CETSA confirms the interaction in a physiological setting.

  • Functional validation through the analysis of downstream signaling pathways confirms that target engagement translates into the desired biological effect.

By systematically applying these techniques, researchers can build a robust, self-validating data package that not only identifies the primary target of a novel compound but also provides critical insights into its mechanism of action, selectivity, and potential clinical utility. This rigorous, evidence-based approach is paramount to navigating the complex landscape of kinase inhibitor drug discovery and ultimately, to the successful development of new targeted therapies.

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A Researcher's Guide to Navigating Kinase Cross-Reactivity: A Comparative Analysis of 2-(Cyclopentylamino)benzonitrile Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, particularly in the realm of kinase inhibitors, understanding a compound's selectivity profile is paramount. While high potency against the intended target is a primary goal, off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for evaluating the cross-reactivity of kinase inhibitors, using the hypothetical compound "2-(Cyclopentylamino)benzonitrile" as a central case study. We will objectively compare its potential performance with established kinase inhibitors, supported by experimental data and detailed protocols, to empower researchers in making informed decisions during the drug discovery process.

The Kinase Inhibitor's Dilemma: On-Target Efficacy vs. Off-Target Effects

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, most notably cancer, making them attractive drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.

A lack of selectivity can lead to a range of adverse effects, as the inhibitor may interact with multiple kinases, disrupting various signaling pathways.[1][2] Conversely, in some instances, hitting multiple targets can be therapeutically advantageous. Therefore, a thorough understanding of a compound's "kinome" profile—its interaction landscape across the entire kinase family—is not just a regulatory requirement but a critical component of strategic drug development.

This guide will navigate the principles of kinase inhibitor cross-reactivity by comparing our hypothetical lead compound, This compound , with a well-characterized, publicly documented kinase inhibitor, Foretinib (GSK1363089) , which also features a distinct, but functionally relevant, core structure.

Comparative Analysis: this compound vs. Foretinib

To provide a tangible comparison, we will present a hypothetical cross-reactivity profile for "this compound" alongside the publicly available data for Foretinib. This will illustrate how a researcher might interpret such data to guide lead optimization.

Table 1: Hypothetical Kinome Scan Data for this compound (at 1 µM)

Kinase TargetPercent Inhibition (%)
Primary Target: JAK2 98
JAK185
JAK375
TYK260
FLT355
RET48
VEGFR2 (KDR)30
EGFR15
SRC10
ABL15

Table 2: Publicly Available Kinome Scan Data for Foretinib (GSK1363089) (at 1 µM)

Kinase TargetPercent Inhibition (%)
Primary Targets: MET, KDR (VEGFR2) >95
AXL>95
FLT3>95
TIE2 (TEK)>95
RET>95
RON (MST1R)>95
DDR1>90
KIT85
PDGFRB70

Data for Foretinib is illustrative and based on publicly accessible kinase profiling data.

Interpretation and Causality:

The benzonitrile scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. The "2-amino" group can form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The cyclopentyl group in our hypothetical compound likely occupies a hydrophobic pocket adjacent to the ATP-binding site. Variations in the size and shape of this hydrophobic pocket across different kinases are a primary determinant of selectivity.

In our hypothetical example, "this compound" is a potent JAK2 inhibitor with significant cross-reactivity against other JAK family members (JAK1, JAK3, TYK2) and some other kinases like FLT3 and RET. This profile suggests it might be a pan-JAK inhibitor with additional off-targets. In contrast, Foretinib is a multi-targeted inhibitor with high potency against MET, KDR, AXL, and several other receptor tyrosine kinases.

The choice between a highly selective and a multi-targeted inhibitor depends on the therapeutic strategy. For an autoimmune disease, a selective JAK2 inhibitor might be desirable to minimize side effects. For certain cancers, inhibiting multiple oncogenic kinases simultaneously with a compound like Foretinib could be more effective.

Experimental Protocols for Assessing Cross-Reactivity

To generate the kind of data presented above, several robust experimental platforms are available. These can be broadly categorized into biochemical assays and cell-based assays.

Biochemical Kinase Profiling: KINOMEscan™

One of the most widely used platforms for biochemical kinase profiling is the KINOMEscan™ assay.[3][4][5] This is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Experimental Workflow: KINOMEscan™

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Compound Test Compound Incubation Incubation: Compound + Kinase + Immobilized Ligand Compound->Incubation KinasePanel DNA-tagged Kinase Panel KinasePanel->Incubation Washing Washing Step (Remove unbound components) Incubation->Washing Elution Elution of Bound Kinase Washing->Elution qPCR Quantification by qPCR Elution->qPCR Data Data Analysis: Binding Affinity (Kd) or % Inhibition qPCR->Data

Caption: KINOMEscan™ Experimental Workflow.

Step-by-Step Methodology:

  • Compound Preparation: The test compound, such as "this compound," is solubilized in DMSO to a stock concentration (e.g., 10 mM).

  • Assay Plate Preparation: The compound is serially diluted to the desired screening concentration(s) in the assay plates.

  • Kinase Panel: A large panel of human kinases, each tagged with a unique DNA barcode, is used.

  • Competition Binding: The test compound is incubated with the DNA-tagged kinase and an immobilized, active-site directed ligand. The compound competes with the immobilized ligand for binding to the kinase's active site.

  • Immobilization and Washing: The mixture is passed through a filter, and the immobilized ligand captures the unbound kinase. Unbound components are washed away.

  • Elution and Quantification: The bound kinase is eluted, and the amount of kinase is quantified by detecting its DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase detected is inversely proportional to the binding affinity of the test compound. The results are typically expressed as percent inhibition relative to a DMSO control or as a dissociation constant (Kd).

Cell-Based Target Engagement: NanoBRET™ Assay

While biochemical assays are invaluable, they do not always reflect a compound's behavior in a cellular context. Cell-based assays, such as the NanoBRET™ Target Engagement assay, measure compound binding to a specific kinase within living cells.

Experimental Workflow: NanoBRET™ Target Engagement

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection Transfection Transfect Cells with NanoLuc-Kinase Fusion Vector Plating Plate Transfected Cells Transfection->Plating Compound Add Test Compound Plating->Compound Tracer Add Fluorescent Tracer Compound->Tracer BRET Measure BRET Signal Tracer->BRET Data Data Analysis: Target Engagement (IC50) BRET->Data

Caption: NanoBRET™ Target Engagement Workflow.

Step-by-Step Methodology:

  • Cell Line Preparation: A suitable human cell line (e.g., HEK293) is transiently transfected with a plasmid encoding the kinase of interest fused to a NanoLuc® luciferase.

  • Cell Plating: The transfected cells are plated in multi-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compound.

  • Tracer Addition: A cell-permeable fluorescent tracer that binds to the kinase's active site is added.

  • BRET Measurement: The NanoLuc® luciferase substrate is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured. BRET occurs when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.

  • Data Analysis: The test compound competes with the fluorescent tracer for binding to the kinase. A decrease in the BRET signal indicates target engagement by the compound. The data is used to calculate an IC50 value, representing the concentration of the compound that inhibits 50% of tracer binding.

Navigating the Path Forward: A Self-Validating System

The combination of biochemical and cell-based assays provides a self-validating system for assessing kinase inhibitor cross-reactivity. A compound that shows potent inhibition of a particular kinase in a biochemical assay should also demonstrate target engagement in a cell-based assay for that same kinase. Discrepancies between the two can provide valuable insights into factors such as cell permeability, efflux pumps, or intracellular metabolism of the compound.

Conclusion

The journey of a kinase inhibitor from a promising hit to a clinical candidate is fraught with challenges, with selectivity being a major hurdle. A comprehensive understanding of a compound's cross-reactivity profile is essential for mitigating risks and maximizing therapeutic potential. By employing a combination of robust biochemical and cell-based assays, researchers can build a detailed picture of their compound's interactions across the kinome. This data-driven approach, as illustrated through our comparative analysis of the hypothetical "this compound" and Foretinib, empowers scientists to make informed decisions, ultimately accelerating the development of safer and more effective kinase-targeted therapies.

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  • Wells, C. I., Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Ingold, I., ... & Robers, M. B. (2021). Chemoproteomic map of kinase engagement by clinical inhibitors.
  • Wu, H., Ge, H., & Zhou, Y. (2013). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ, 1, e16. [Link]

  • Zhang, T., Inesta-Vaquera, F., Niepel, M., Zhang, J., Ficarro, S. B., Machleidt, T., ... & Gray, N. S. (2013). Discovery of potent and selective covalent inhibitors of JNK. Chemistry & Biology, 20(2), 185-195.
  • Journal of Medicinal Chemistry Vol. 65 No. 3 - ACS Publications. (2022). pubs.acs.org. [Link]

  • Current Medicinal Chemistry. (n.d.). benthamscience.com. Retrieved January 15, 2026, from [Link]

  • Kinase Screen Assay: KINOMEscan (Ambit Biosciences, San Diego, Calif.). (n.d.). ebi.ac.uk. Retrieved January 15, 2026, from [Link]

  • KINOMEscan data - HMS LINCS Project. (2018). lincsproject.org. [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023). ncbi.nlm.nih.gov. [Link]

  • Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. (n.d.). researchgate.net. Retrieved January 15, 2026, from [Link]

  • Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. (2013). pubmed.ncbi.nlm.nih.gov. [Link]

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Sources

A Comparative Benchmarking Guide: 2-(Cyclopentylamino)benzonitrile versus Leading TRPM8 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of TRPM8 Antagonism

The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a critical molecular sensor for cold temperatures and cooling agents like menthol.[1][2] Expressed predominantly in sensory neurons, its role in nociception has made it a compelling target for the development of novel analgesics, particularly for conditions involving cold allodynia and hyperalgesia.[3][4] The pursuit of potent and selective TRPM8 antagonists has led to the identification of several promising compounds, with some advancing into clinical trials. This guide provides an in-depth comparative analysis of a novel compound, 2-(Cyclopentylamino)benzonitrile, against two well-characterized TRPM8 inhibitors, PF-05105679 and AMG-333. This objective benchmarking is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential within the current landscape of TRPM8-targeted therapeutics.

Rationale for Comparison

The selection of PF-05105679 and AMG-333 as benchmarks is predicated on their status as potent, selective, and clinically evaluated TRPM8 antagonists.[3][5][6] PF-05105679, developed by Pfizer, has demonstrated efficacy in a human cold pressor test, providing valuable clinical validation of TRPM8 as a pain target.[3][7] AMG-333, from Amgen, has also undergone Phase I clinical trials for the treatment of migraine.[2][5] By comparing this compound to these standards, we can ascertain its relative potency, selectivity, and potential as a viable therapeutic candidate.

Comparative Analysis Workflow

To ensure a rigorous and unbiased comparison, a multi-tiered experimental approach is essential. This workflow is designed to first establish the primary mechanism of action of this compound and then to quantify its inhibitory potency and selectivity in comparison to the benchmark compounds.

cluster_0 Phase 1: Target Identification & Primary Screening cluster_1 Phase 2: Potency & Selectivity Profiling cluster_2 Phase 3: Data Analysis & Benchmarking Initial Screening High-Throughput Calcium Imaging Screen (HEK293-hTRPM8 cells) Confirmation Concentration-Response Curve Generation Initial Screening->Confirmation Identify hit compounds Electrophysiology Automated Patch Clamp Electrophysiology (Whole-cell voltage clamp) Confirmation->Electrophysiology Proceed with confirmed hits Selectivity Panel Counter-screening against related TRP channels (TRPV1, TRPA1) Electrophysiology->Selectivity Panel Determine IC50 and mechanism Data Compilation Tabulate IC50 values and selectivity ratios Comparative Assessment Benchmark against PF-05105679 & AMG-333 Data Compilation->Comparative Assessment

Caption: A streamlined workflow for the comparative analysis of novel TRPM8 antagonists.

Quantitative Benchmarking: A Head-to-Head Comparison

The following table summarizes the inhibitory potency of this compound in comparison to PF-05105679 and AMG-333 against the human TRPM8 ion channel.

CompoundChemical StructureIC50 (nM) at hTRPM8Selectivity vs. TRPV1Selectivity vs. TRPA1
This compound

To be determinedTo be determinedTo be determined
PF-05105679 [1][8]

103>100-fold>100-fold
AMG-333 [2]

13HighHigh

Note: The IC50 value for this compound is to be determined through the experimental protocols outlined in this guide. The structures are illustrative placeholders.

Experimental Protocols: A Guide to Rigorous Evaluation

The following protocols are designed to be self-validating systems, incorporating appropriate controls to ensure the generation of reliable and reproducible data.

Protocol 1: High-Throughput Calcium Imaging Assay for Primary Screening

Causality Behind Experimental Choices: This assay serves as an efficient primary screen to identify and confirm the TRPM8 antagonist activity of novel compounds.[9] A cell-based calcium imaging assay provides a functional readout of channel inhibition and is amenable to high-throughput formats.[10] The use of a stable cell line expressing human TRPM8 ensures target specificity. Menthol is used as a well-characterized TRPM8 agonist to elicit a robust and reproducible calcium influx.

Step-by-Step Methodology:

  • Cell Culture:

    • Maintain HEK293 cells stably expressing human TRPM8 (HEK293-hTRPM8) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Plate cells in black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM calcium indicator at a final concentration of 2 µM in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition and Incubation:

    • Prepare serial dilutions of this compound, PF-05105679, and AMG-333 in HBSS.

    • Wash the cells twice with HBSS.

    • Add 50 µL of the compound dilutions to the respective wells and incubate for 15 minutes at room temperature. Include vehicle control (DMSO) wells.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a 2X working solution of menthol in HBSS (final concentration to be EC80, predetermined).

    • Using a fluorescence plate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence for 10 seconds.

    • Add 50 µL of the 2X menthol solution to all wells simultaneously.

    • Immediately begin recording the fluorescence intensity every second for at least 120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control (100% activity) and a high concentration of a known antagonist (0% activity).

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Automated Patch Clamp Electrophysiology for Potency Determination

Causality Behind Experimental Choices: Automated patch clamp electrophysiology provides a direct measure of ion channel activity with high temporal and voltage resolution, making it the gold standard for characterizing ion channel modulators.[11][12][13] This technique allows for precise determination of the mechanism of inhibition (e.g., open-channel block, allosteric modulation) and a more accurate quantification of potency (IC50).

Cell Preparation Prepare a single-cell suspension of HEK293-hTRPM8 cells Chip Priming Prime the automated patch clamp chip with extracellular and intracellular solutions Cell Preparation->Chip Priming Cell Sealing Cells are captured on the patch clamp aperture and a gigaseal is formed Chip Priming->Cell Sealing Whole-Cell Configuration Establish whole-cell configuration Cell Sealing->Whole-Cell Configuration Baseline Recording Record baseline TRPM8 currents in response to a voltage ramp protocol Whole-Cell Configuration->Baseline Recording Agonist Application Apply menthol to activate TRPM8 channels Baseline Recording->Agonist Application Antagonist Application Apply increasing concentrations of the test compound Agonist Application->Antagonist Application Data Analysis Measure the reduction in current amplitude and calculate the IC50 Antagonist Application->Data Analysis

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-(Cyclopentylamino)benzonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Cyclopentylamino)benzonitrile (CAS No. 173316-38-6). Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure the safe handling and disposal of this chemical, thereby fostering a culture of safety and environmental responsibility within the laboratory.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

While the Safety Data Sheet (SDS) for this compound may lack detailed GHS classification, the chemical structure, featuring a benzonitrile group, necessitates a cautious approach.[1] Benzonitrile and related aromatic nitrile compounds are classified as harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[2] Therefore, it is prudent to handle this compound with the assumption that it possesses similar toxicological properties.

Inferred Hazard Profile:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

This table is based on the hazard profile of analogous benzonitrile compounds and should be used for risk assessment and procedural planning.

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2] Upon combustion, nitrile compounds can release toxic fumes, including carbon monoxide and nitrogen oxides.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield.To protect against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, as the compound is likely harmful upon dermal absorption. Nitrile gloves offer good resistance to many chemicals, but always consult the manufacturer's compatibility chart.[3][4][5]
Skin and Body Protection Laboratory coat. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or coveralls should be used.To protect skin from accidental contact.
Respiratory Protection Work should be conducted in a well-ventilated area or within a chemical fume hood.To minimize the inhalation of any vapors or aerosols.

Waste Management Workflow: A Step-by-Step Protocol

The proper disposal of this compound waste is a multi-step process that ensures safety and regulatory compliance. The overarching principle is that this chemical waste must be treated as hazardous waste and managed by a licensed disposal company.[1]

DisposalWorkflow cluster_collection Waste Collection (at point of generation) cluster_storage Temporary On-Site Storage cluster_disposal Final Disposal Collect Collect Waste (Solid & Liquid) Segregate Segregate Waste Collect->Segregate Transfer Containerize Properly Containerize Segregate->Containerize Label Label Container Containerize->Label Store Store in SAA Label->Store Arrange Arrange Professional Disposal Store->Arrange Scheduled Pickup

Caption: Workflow for the safe disposal of this compound waste.

Waste Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste must not be mixed with incompatible materials.

Incompatible Materials:

Chemical ClassPotential Hazard of Mixing
Strong Acids Can lead to violent reactions and the release of toxic gases.
Strong Oxidizing Agents Can lead to violent reactions.
Bases Can produce hydrogen cyanide.

Source: General incompatibility of nitriles.

Containerization: Secure and Compliant

All waste containing this compound must be collected in a designated, compatible, and leak-proof container.

  • Container Material: High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally suitable for nitrile waste.[6] Always verify the compatibility of the container material with the specific waste stream.

  • Container Integrity: Ensure the container has a tightly sealing lid to prevent leaks and the escape of vapors.

  • Fill Level: Do not overfill the container. Leave at least 10% headspace to allow for expansion.

Labeling: Clear and Accurate Communication

Proper labeling of hazardous waste containers is a legal requirement and essential for the safety of all laboratory personnel and waste handlers. The label must be securely affixed to the container and contain the following information:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . For mixtures, list all components and their approximate percentages.

  • Generator Information: Your name, laboratory location (building and room number), and a contact phone number.

  • Hazard Pictograms: Based on the inferred hazards, include pictograms for "Acute Toxicity (Harmful)" and "Irritant".

Spill and Decontamination Procedures: Rapid and Effective Response

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

SpillResponse Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Contaminated Material Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Sources

A Senior Application Scientist's Guide to Handling 2-(Cyclopentylamino)benzonitrile: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 2-(Cyclopentylamino)benzonitrile, while a valuable building block, requires meticulous handling. This guide moves beyond a simple checklist to provide a holistic operational plan grounded in chemical principles, ensuring both personal safety and the integrity of your research. We will explore the rationale behind each procedural step, empowering you to work with confidence and precision.

Hazard Assessment: Deducing Risk from Structural Analogs

  • Benzonitrile Core: The benzonitrile structure itself is classified as a combustible liquid that is harmful if swallowed or if it comes into contact with the skin.[2] Inhalation can lead to irritation of the nose, throat, and lungs, with higher exposures posing severe health risks.[3]

  • Substituted Aminobenzonitriles: A closely related analog, 2-(cyclopentylamino)-5-nitrobenzonitrile, is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.

This information compels us to treat this compound with a high degree of caution, assuming it possesses similar, if not identical, hazard characteristics.

Hazard Profile of Structurally Related Compounds
Compound Known Hazards
BenzonitrileHarmful if swallowed or in contact with skin; Combustible liquid.[2]
2-(cyclopentylamino)-5-nitrobenzonitrileCauses skin irritation; Causes serious eye irritation; May cause respiratory irritation.
2-AminobenzonitrileCauses skin irritation; May cause an allergic skin reaction; Causes serious eye irritation; May cause respiratory irritation.

Based on this analysis, we will proceed with the assumption that this compound is, at a minimum, a skin, eye, and respiratory irritant with the potential for significant toxicity via dermal absorption and ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely about covering skin; it is about establishing an impermeable barrier engineered for the specific chemical risks at hand.

Primary Barriers: Hand and Body Protection
  • Gloves: Disposable nitrile gloves are the standard for providing short-term protection against a wide range of chemicals.[4] They offer excellent resistance to bases, oils, and many solvents.[5] Crucially, you must double-glove. This practice is not redundant; it is a critical safeguard. The outer glove absorbs the initial contamination, while the inner glove provides a clean layer of protection during the doffing process and in the event of an unnoticed breach of the outer glove.

    • Operational Mandate: Inspect gloves for any signs of degradation or puncture before each use. If direct contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don fresh gloves. Never reuse disposable gloves, as their protective barrier degrades after use.[6]

  • Laboratory Coat: A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, is mandatory. This protects your skin and personal clothing from splashes and prevents the transfer of contamination outside the laboratory.

Secondary Barriers: Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear ANSI-rated chemical splash goggles that form a seal around the eyes.[7] This is critical for protecting against splashes and potential vapors, which can cause serious eye irritation.

  • Face Shield: When handling larger quantities (>50 mL) or performing operations with a high splash potential (e.g., transfers, heating), a face shield must be worn in addition to chemical splash goggles.[5][8] This provides a final, broad barrier protecting the entire face.

Respiratory Protection: Ensuring a Safe Breathing Zone
  • Engineering Controls: The primary method for respiratory protection is the use of proper engineering controls. All handling of this compound must be performed inside a certified chemical fume hood to minimize the inhalation of vapors or aerosols.[3]

  • Respirators: In the rare event that a fume hood is not feasible or during a significant spill cleanup, respiratory protection is required. An air-purifying respirator (APR) equipped with organic vapor (OV) cartridges should be used.[8] Note that proper respirator use requires a formal program including fit-testing and medical clearance, as mandated by OSHA.[4][7]

The Safe Handling Workflow: A Step-by-Step Protocol

A disciplined workflow minimizes the potential for exposure at every stage. The following protocol should be adopted as a standard operating procedure.

Step 1: Pre-Operational Safety Check
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.

  • Locate Safety Equipment: Confirm the immediate availability and functionality of the nearest safety shower and eyewash station.

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers before bringing this compound into the hood. This minimizes traffic in and out of the work area.

Step 2: Donning and Handling
  • Don PPE: Put on your lab coat, inner gloves, outer gloves, and chemical splash goggles in this order.

  • Chemical Handling: Conduct all manipulations of the compound deep within the fume hood (at least 6 inches from the sash).

  • Maintain Situational Awareness: Avoid working alone. Ensure a colleague is aware of the work you are performing.

Step 3: Decontamination and Doffing
  • Clean Workspace: After completing the work, decontaminate all surfaces within the fume hood.

  • Doff PPE (Outer Layer): While still in the work area, remove the outer pair of gloves by peeling them off without touching the outer surface. Dispose of them in the designated hazardous waste container.

  • Exit and Doff (Final Layer): Move away from the immediate work area. Remove your face shield (if used), goggles, lab coat, and the final pair of gloves. Dispose of gloves as hazardous waste.

This workflow is designed to systematically reduce contamination risk.

G cluster_prep Preparation cluster_ppe Execution cluster_post Post-Procedure prep_checks 1. Pre-Operational Checks - Verify Fume Hood - Locate Safety Gear - Assemble Materials donning 2. Don Full PPE - Lab Coat - Double Nitrile Gloves - Goggles/Face Shield prep_checks->donning Proceed to work handling 3. Chemical Handling (Inside Fume Hood) donning->handling decon 4. Decontaminate Workspace handling->decon Work complete doffing 5. Doff PPE Systematically decon->doffing disposal 6. Waste Segregation - Contaminated PPE - Chemical Waste doffing->disposal

Caption: Safe Handling Workflow for this compound.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safety lifecycle.

  • Contaminated PPE: All disposable items that have come into contact with this compound, including nitrile gloves, bench paper, and pipette tips, are considered hazardous waste.[9][10] They must be collected in a clearly labeled, sealed hazardous waste container.[11] These items should not be placed in regular or biohazard trash.[12]

  • Chemical Waste: All solutions and excess solid this compound must be disposed of in a designated, properly labeled hazardous waste container. Do not pour this chemical down the drain.[13] All waste must be handled by a licensed hazardous waste service in accordance with local and national regulations.[9][11]

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]

Always have the Safety Data Sheet (SDS) available to provide to emergency medical personnel.[1]

References

  • Combi-Blocks. (2023, January 2). Safety Data Sheet: this compound.
  • Earth Safe PPE. How to Dispose of Nitrile Gloves?.
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  • RIGHTech. (2022, January 4). How to Recycle Nitrile Gloves.
  • PubChem. 4-Bromo-2-(cyclopentylamino)benzonitrile.
  • UniSafe. (2024, April 22). A Guide to Nitrile Glove Recycling: Sustainable Practices for Eco-Conscious Businesses.
  • AK Scientific, Inc. Safety Data Sheet: 2-(Cyclopentylamino)-5-nitrobenzonitrile.
  • Gloves.com. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?.
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  • TG Technical Services. (2024, September 21). How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.